molecular formula C9H8ClNO B1367382 6-Chloro-5-methoxy-1H-indole CAS No. 63762-72-1

6-Chloro-5-methoxy-1H-indole

Cat. No.: B1367382
CAS No.: 63762-72-1
M. Wt: 181.62 g/mol
InChI Key: SSBPRGFEADRKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-methoxy-1H-indole is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBPRGFEADRKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518804
Record name 6-Chloro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63762-72-1
Record name 6-Chloro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-methoxy-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-5-methoxy-1H-indole from Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for obtaining 6-chloro-5-methoxy-1H-indole, a key heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the importance of this privileged structure, this document offers researchers, scientists, and drug development professionals a detailed exploration of viable synthetic pathways starting from substituted anilines. We will delve into the mechanistic underpinnings of prominent indole syntheses, including the Fischer, Leimgruber-Batcho, and Larock methods, providing field-proven insights into experimental choices and potential challenges. A detailed, step-by-step protocol for a plausible Fischer indole synthesis route is provided, along with guidance on the preparation of a key phenylhydrazine intermediate. This guide is designed to be a self-validating system, grounded in authoritative references and presented with clarity to empower researchers in their synthetic endeavors.

Introduction: The Significance of the this compound Scaffold

The indole nucleus is a ubiquitous and highly significant pharmacophore found in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. The specific substitution pattern of this compound has been identified as a crucial feature in a number of biologically active molecules, contributing to enhanced potency, selectivity, and favorable pharmacokinetic profiles. The strategic placement of a chlorine atom at the 6-position and a methoxy group at the 5-position can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to various biological targets. As such, the development of robust and efficient synthetic routes to this key intermediate is of paramount importance to the drug discovery and development community.

Strategic Approaches to the Synthesis of this compound

The construction of the indole ring system can be achieved through a variety of named reactions, each with its own set of advantages and limitations. The choice of synthetic strategy often depends on the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups. In this section, we will explore three prominent methods for the synthesis of substituted indoles, with a focus on their application to the preparation of this compound.

The Fischer Indole Synthesis: A Classic and Versatile Approach

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis.[2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or a ketone).[2][3]

The general mechanism proceeds through the formation of an enamine intermediate from the phenylhydrazone, followed by a[4][4]-sigmatropic rearrangement to form a new carbon-carbon bond. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[2]

Figure 1: Generalized Workflow of the Fischer Indole Synthesis. This diagram illustrates the key transformations, starting from a substituted phenylhydrazine and a carbonyl compound, leading to the formation of the indole ring.

For the synthesis of this compound, a suitable starting material would be (3-chloro-4-methoxyphenyl)hydrazine. The regiochemical outcome of the Fischer indole synthesis is generally predictable, with the substituents on the phenylhydrazine ring dictating their final positions on the indole nucleus.

The Leimgruber-Batcho Indole Synthesis: A Mild and High-Yielding Alternative

The Leimgruber-Batcho indole synthesis offers a powerful and often milder alternative to the Fischer method, particularly for indoles that are unsubstituted at the 2- and 3-positions.[4][5] This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to afford the indole.[5]

A key advantage of this method is the ready availability of a wide range of substituted o-nitrotoluenes. The reaction conditions for both the enamine formation and the subsequent reduction are generally mild, leading to high yields and good functional group tolerance.[4]

Figure 2: Key Stages of the Leimgruber-Batcho Indole Synthesis. This workflow highlights the two main steps: enamine formation from a substituted o-nitrotoluene and subsequent reductive cyclization to the indole.

To synthesize this compound via this route, one would start with 1-chloro-2-methoxy-4-methyl-5-nitrobenzene.

The Larock Indole Synthesis: A Palladium-Catalyzed Approach

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne.[5] This method is highly versatile and allows for the synthesis of a wide variety of substituted indoles under relatively mild conditions.[6]

The catalytic cycle typically involves oxidative addition of the o-haloaniline to a palladium(0) complex, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to regenerate the catalyst.[5]

Figure 3: Overview of the Larock Indole Synthesis. This diagram shows the convergence of a substituted o-haloaniline and a disubstituted alkyne in a palladium-catalyzed reaction to form the indole product.

For the synthesis of this compound, a potential starting material would be 2-bromo-4-chloro-5-methoxyaniline, which could be reacted with a suitable alkyne. The choice of alkyne would determine the substituents at the 2- and 3-positions of the indole ring.

Detailed Experimental Protocol: A Plausible Fischer Indole Synthesis of this compound

The following protocol outlines a plausible and robust route to this compound based on the Fischer indole synthesis. This two-part procedure first describes the preparation of the key (3-chloro-4-methoxyphenyl)hydrazine intermediate, followed by its conversion to the target indole.

Part A: Synthesis of (3-Chloro-4-methoxyphenyl)hydrazine Hydrochloride

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
3-Chloro-4-methoxyaniline157.5915.76 g0.10
Concentrated HCl36.4650 mL-
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6356.4 g0.25
Water18.02As needed-

Step-by-Step Procedure:

  • Diazotization: In a 250 mL beaker, suspend 3-chloro-4-methoxyaniline (15.76 g, 0.10 mol) in concentrated hydrochloric acid (50 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

  • Continue stirring the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Reduction: In a separate 500 mL beaker, dissolve tin(II) chloride dihydrate (56.4 g, 0.25 mol) in concentrated hydrochloric acid (50 mL) with cooling.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with constant stirring, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stand at room temperature for 1 hour to complete the reduction.

  • Isolation: Collect the precipitated (3-chloro-4-methoxyphenyl)hydrazine hydrochloride by vacuum filtration.

  • Wash the solid with a small amount of cold water and then with diethyl ether.

  • Dry the product under vacuum to yield the desired hydrazine salt.

Part B: Synthesis of this compound

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
(3-Chloro-4-methoxyphenyl)hydrazine HCl209.0620.9 g0.10
Pyruvic Acid88.068.8 g0.10
Polyphosphoric Acid (PPA)-~100 g-
Toluene92.14200 mL-
Sodium Bicarbonate (NaHCO₃)84.01As needed-
Ethyl Acetate88.11As needed-
Hexane86.18As needed-

Step-by-Step Procedure:

  • Hydrazone Formation: In a 500 mL round-bottom flask, suspend (3-chloro-4-methoxyphenyl)hydrazine hydrochloride (20.9 g, 0.10 mol) in toluene (200 mL).

  • Add pyruvic acid (8.8 g, 0.10 mol) to the suspension and heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Continue refluxing until no more water is collected (approximately 2-3 hours).

  • Cyclization: Cool the reaction mixture to room temperature and slowly add polyphosphoric acid (~100 g) with vigorous stirring.

  • Heat the mixture to 80-90 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Physical Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₉H₈ClNO

  • Molecular Weight: 181.62 g/mol [1]

Spectroscopic Data (Predicted):

  • ¹H NMR (in CDCl₃, predicted):

    • δ ~8.1 (br s, 1H): N-H proton of the indole ring.

    • δ ~7.5 (s, 1H): H-7 proton, a singlet due to the adjacent chlorine.

    • δ ~7.2 (s, 1H): H-4 proton, a singlet.

    • δ ~7.1 (t, 1H): H-2 proton, a triplet.

    • δ ~6.5 (t, 1H): H-3 proton, a triplet.

    • δ ~3.9 (s, 3H): Methoxy protons.

  • ¹³C NMR (in CDCl₃, predicted):

    • δ ~150-155: C-5 (carbon attached to the methoxy group).

    • δ ~130-135: C-7a (bridgehead carbon).

    • δ ~120-125: C-3a (bridgehead carbon).

    • δ ~115-120: C-6 (carbon attached to chlorine).

    • δ ~110-115: Aromatic CH carbons (C-4, C-7).

    • δ ~100-105: C-3.

    • δ ~125-130: C-2.

    • δ ~56: Methoxy carbon.

Conclusion

This technical guide has provided a detailed overview of key synthetic strategies for the preparation of this compound, a valuable building block in drug discovery. By examining the Fischer, Leimgruber-Batcho, and Larock indole syntheses, we have highlighted the versatility and applicability of modern organic chemistry in accessing complex heterocyclic scaffolds. The detailed experimental protocol for a plausible Fischer indole synthesis route, including the preparation of the necessary precursor, serves as a practical resource for researchers. The provided characterization data, while predictive, offers a solid foundation for the identification and analysis of the target compound. It is our hope that this guide will serve as a valuable tool for scientists engaged in the synthesis of novel indole-based molecules with therapeutic potential.

References

The Leimgruber-Batcho Synthesis: A Technical Guide to the Preparation of 6-Chloro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] The Leimgruber-Batcho indole synthesis stands out as a highly efficient and versatile method for constructing this privileged scaffold, offering significant advantages over classical methods like the Fischer synthesis.[3][4] This guide provides an in-depth technical examination of the Leimgruber-Batcho synthesis, specifically tailored for the preparation of 6-Chloro-5-methoxy-1H-indole, a key intermediate in the development of various therapeutic agents. We will dissect the reaction mechanism, provide a detailed experimental protocol, and discuss critical process parameters, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Leimgruber-Batcho Synthesis

The synthesis of substituted indoles is a central theme in pharmaceutical research. The Leimgruber-Batcho method, which proceeds from readily available o-nitrotoluenes, offers a robust and high-yielding pathway to 2,3-unsubstituted indoles.[4] Its key advantages include:

  • High Yields and Mild Conditions: The reaction sequence generally provides excellent yields under conditions that tolerate a wide range of functional groups.[3][4]

  • Regiocontrol: It allows for the unambiguous synthesis of specific indole isomers, a challenge often encountered with methods like the Fischer synthesis.[4]

  • Accessible Starting Materials: A vast array of substituted o-nitrotoluenes are commercially available or can be synthesized straightforwardly, providing access to a diverse library of indole derivatives.[3]

These features make the Leimgruber-Batcho synthesis a preferred method in industrial settings for the large-scale production of indole intermediates.[3]

Mechanistic Deep Dive: A Tale of Two Steps

The Leimgruber-Batcho synthesis is a two-stage process: the formation of a β-amino-o-nitrostyrene (enamine) intermediate, followed by a reductive cyclization to furnish the indole ring.[3][5]

Step 1: Enamine Formation

The synthesis commences with the condensation of an o-nitrotoluene derivative with a formamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMFDMA).[4] The methyl group of the o-nitrotoluene is rendered sufficiently acidic by the electron-withdrawing nitro group, allowing for deprotonation under basic conditions.[1][3][6] The reaction is often catalyzed by the addition of a secondary amine, such as pyrrolidine, which forms a more reactive Vilsmeier-type reagent in situ.[3]

The mechanism proceeds as follows:

  • DMFDMA generates a reactive iminium ion and a methoxide anion.[1]

  • The methoxide deprotonates the acidic methyl group of the o-nitrotoluene, forming a carbanion.[1]

  • This carbanion attacks the iminium ion.

  • Subsequent elimination of dimethylamine and methanol yields the characteristic deep-red colored enamine intermediate.[3] The extended conjugation of the electron-donating amino group and the electron-withdrawing nitro group is responsible for this intense color.[3]

G start 4-Chloro-5-methoxy-2-nitrotoluene intermediate Intermediate: (E)-1-(4-Chloro-5-methoxy-2-nitrophenyl)-2-(pyrrolidin-1-yl)ethene (Enamine) start->intermediate Condensation (Step 1) dmf DMFDMA + Pyrrolidine product This compound intermediate->product Reductive Cyclization (Step 2) reductant Reducing Agent (e.g., Raney Ni, H₂)

Caption: Overall workflow of the Leimgruber-Batcho synthesis.

Step 2: Reductive Cyclization

The pivotal step is the reduction of the nitro group of the enamine intermediate to an amine. This is immediately followed by an intramolecular cyclization and elimination of the secondary amine (e.g., pyrrolidine) to form the aromatic indole ring.[1][3]

A variety of reducing agents can be employed, and the choice often depends on the presence of other sensitive functional groups in the molecule.[4] Common systems include:

  • Catalytic Hydrogenation: Raney nickel with hydrazine or hydrogen gas, and palladium on carbon (Pd/C) with hydrogen are highly effective.[3][4]

  • Chemical Reduction: Reagents such as stannous chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or iron in acetic acid can also be used.[3][4]

The mechanism of this step involves the reduction of the nitro group to an aniline, which then attacks the enamine double bond. Subsequent proton transfers and the elimination of the amine catalyst lead to the final indole product.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A o-Nitrotoluene Derivative C Enamine Intermediate (Red Colored) A->C Condensation B DMFDMA / Pyrrolidine B->C D Enamine Intermediate F Amino Intermediate D->F E Reduction of Nitro Group (e.g., H₂, Raney Ni) E->F G Intramolecular Cyclization F->G I Elimination of Pyrrolidine G->I H Indole Product I->H

Caption: Mechanistic flow of the Leimgruber-Batcho synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Starting Material: 4-Chloro-5-methoxy-2-nitrotoluene

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMoles
4-Chloro-5-methoxy-2-nitrotoluene201.59-10.0 g0.0496
N,N-Dimethylformamide (DMF)73.090.94450 mL-
Pyrrolidine71.120.8664.2 mL0.0496
DMFDMA119.160.8937.8 mL0.0595
Methanol32.040.792100 mL-
Raney Nickel (50% slurry in water)--~2 g-
Hydrazine monohydrate50.061.0325.0 mL0.103
Step 1: Formation of (E)-1-(4-Chloro-5-methoxy-2-nitrophenyl)-2-(pyrrolidin-1-yl)ethene
  • To a stirred solution of 4-chloro-5-methoxy-2-nitrotoluene (10.0 g, 0.0496 mol) in dry DMF (50 mL), add pyrrolidine (4.2 mL, 0.0496 mol).

  • Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (7.8 mL, 0.0595 mol) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. The solution should turn a deep red or purple color.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude enamine intermediate. This intermediate is often of sufficient purity for the next step but can be recrystallized from ethanol if necessary.

Step 2: Reductive Cyclization to this compound
  • Suspend the crude enamine from the previous step in methanol (100 mL) in a flask equipped with a reflux condenser.

  • Carefully add the Raney nickel slurry. Caution: Raney nickel is pyrophoric and should be handled with care.

  • Heat the mixture to a gentle reflux.

  • Add hydrazine monohydrate (5.0 mL, 0.103 mol) dropwise over a period of 30-60 minutes. Vigorous gas evolution (N₂) will be observed. Caution: This reaction is exothermic.

  • After the addition is complete, continue to reflux for an additional 1-2 hours, or until the red color of the enamine has disappeared and TLC analysis indicates the formation of the indole.

  • Cool the reaction mixture to room temperature and carefully filter it through a pad of Celite® to remove the Raney nickel catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Field Insights: Process Optimization and Troubleshooting

  • Enamine Formation: In some cases, the reaction with DMFDMA can be sluggish. Microwave-assisted synthesis has been shown to significantly accelerate this step, leading to cleaner products and shorter reaction times.[7][8] The use of Lewis acids as catalysts can also enhance the reaction rate.[7]

  • Choice of Reducing Agent: While Raney nickel and hydrazine are effective, catalytic hydrogenation with Pd/C offers a milder alternative, which can be beneficial if other reducible functional groups are present. The reaction can be run under a hydrogen atmosphere (balloon or Parr shaker).

  • Work-up and Purification: The final indole product can sometimes be prone to air oxidation and discoloration. It is advisable to perform the final purification and handling under an inert atmosphere (e.g., nitrogen or argon) if high purity is required for subsequent steps.

  • One-Pot Procedures: For increased efficiency, one-pot versions of the Leimgruber-Batcho synthesis have been developed, where the enamine is not isolated.[9] This can streamline the process, especially for library synthesis, but may require more careful optimization of reaction conditions.

Conclusion

The Leimgruber-Batcho indole synthesis is a powerful and reliable tool for the construction of the indole ring system. Its application to the synthesis of this compound demonstrates its utility in preparing key building blocks for the pharmaceutical industry. By understanding the underlying mechanism and paying close attention to the experimental parameters, researchers can effectively leverage this reaction to advance their drug discovery and development programs.

References

A Senior Application Scientist's Guide to the Fischer Indole Synthesis of 6-Chloro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indole nucleus is a preeminent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] Its functionalization allows for the fine-tuning of pharmacological activity, making the synthesis of substituted indoles a critical endeavor for drug discovery professionals. This technical guide provides an in-depth exploration of the Fischer indole synthesis, a classic and robust method, for the specific preparation of 6-Chloro-5-methoxy-1H-indole. We will dissect the reaction mechanism, provide detailed, field-tested protocols for the synthesis of the requisite precursors and the final cyclization, discuss characterization techniques, and explore the compound's relevance. This document is intended for researchers, chemists, and drug development scientists seeking both a theoretical understanding and a practical, actionable workflow for synthesizing this valuable heterocyclic building block.

The Enduring Significance of Substituted Indoles

The indole ring system is often described as a "privileged structure" in drug discovery, owing to its ability to interact with a wide range of biological targets.[3] The introduction of substituents, such as chloro and methoxy groups, profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its therapeutic potential.[4] The chloro group can enhance binding affinity through halogen bonding and improve metabolic resistance, while the methoxy group can alter solubility and participate in hydrogen bonding.[4] The target molecule, this compound, thus represents a versatile platform for developing novel agents in oncology, central nervous system (CNS) disorders, and infectious diseases.[2][3]

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole framework.[5][6] Its power lies in its ability to convert readily available phenylhydrazines and carbonyl compounds into complex indoles in a single, acid-catalyzed operation.[7]

The Core Mechanism: A Step-wise Dissection

The Fischer indole synthesis is a sophisticated cascade of reactions that proceeds under acidic conditions.[8] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for a specific target like this compound. The process begins with the formation of a phenylhydrazone from a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[9]

The key mechanistic steps are as follows:

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine (or 'ene-hydrazine') tautomer.[5]

  • [7][7]-Sigmatropic Rearrangement: This is the crucial, irreversible, and bond-forming step. After protonation, the enamine undergoes a concerted electrocyclic rearrangement where the N-N bond is cleaved and a new C-C bond is formed, establishing the core of the indole structure.[7][8]

  • Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a cyclic aminoacetal (or aminal).[5]

  • Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the energetically favorable aromatic indole ring.[9]

Fischer_Indole_Mechanism Figure 1: The Reaction Mechanism of the Fischer Indole Synthesis Start Phenylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Formation Start->Hydrazone H⁺ Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H⁺, Heat Diimine Di-imine Intermediate Rearrangement->Diimine Aromatization Aminal Cyclic Aminal Formation Diimine->Aminal Intramolecular Cyclization Indole Aromatic Indole Aminal->Indole -NH₃, H⁺

Caption: Figure 1: The Reaction Mechanism of the Fischer Indole Synthesis.

Experimental Synthesis of this compound

The synthesis is a two-part process: first, the preparation of the key intermediate, (4-chloro-3-methoxyphenyl)hydrazine, followed by the Fischer cyclization reaction.

Part A: Synthesis of (4-Chloro-3-methoxyphenyl)hydrazine Hydrochloride

This precursor is synthesized from the commercially available 3-chloro-4-methoxyaniline via a classical diazotization reaction followed by reduction.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-Chloro-4-methoxyaniline157.5915.76 g0.10Starting material
Concentrated HCl (37%)36.4635 mL~0.42Acid catalyst and solvent
Sodium Nitrite (NaNO₂)69.007.6 g0.11For diazotization
Tin(II) Chloride Dihydrate225.6356.4 g0.25Reducing agent
Deionized Water18.02As needed-Solvent
Saturated Sodium Bicarbonate Sol.-As needed-For neutralization
Diethyl Ether74.12As needed-Extraction solvent

Protocol:

  • Diazotization: In a 500 mL beaker, suspend 3-chloro-4-methoxyaniline (15.76 g, 0.10 mol) in a mixture of concentrated HCl (25 mL) and water (25 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is observed.

  • Reduction: In a separate 1 L beaker, dissolve tin(II) chloride dihydrate (56.4 g, 0.25 mol) in concentrated HCl (35 mL). Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with constant stirring. A thick precipitate of the hydrazine hydrochloride salt will form.

  • Allow the mixture to stir for 2 hours, letting it slowly warm to room temperature.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with a small amount of cold water, followed by ethanol and diethyl ether to aid in drying.

  • Dry the resulting white to off-white solid under vacuum to yield (4-chloro-3-methoxyphenyl)hydrazine hydrochloride. The crude product is typically of sufficient purity for the next step.

Part B: Fischer Indole Synthesis of this compound

This step involves the acid-catalyzed cyclization of the synthesized hydrazine with a suitable carbonyl partner. For an unsubstituted C2-C3 indole, reacting the hydrazine with pyruvic acid to form an indole-2-carboxylic acid, followed by decarboxylation, is a common and effective strategy.[10]

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
(4-Chloro-3-methoxyphenyl)hydrazine HCl209.0610.45 g0.05Synthesized in Part A
Pyruvic Acid88.064.84 g0.055Carbonyl partner
Polyphosphoric Acid (PPA)-~50 g-Acid catalyst and solvent
Ice Water-500 mL-For quenching
Ethyl Acetate88.11As needed-Extraction solvent
Saturated Sodium Bicarbonate Sol.-As needed-For neutralization
Brine-As needed-For washing
Anhydrous Sodium Sulfate142.04As needed-Drying agent
Silica Gel-As needed-For column chromatography

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-chloro-3-methoxyphenyl)hydrazine hydrochloride (10.45 g, 0.05 mol) and pyruvic acid (4.84 g, 0.055 mol).

  • Cyclization: Add polyphosphoric acid (~50 g) to the flask. Heat the mixture to 90-100 °C in an oil bath and stir vigorously for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The initial reaction forms the hydrazone, which then cyclizes and decarboxylates in situ.

  • Quenching and Work-up: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture into 500 mL of ice water with stirring. A precipitate of the crude product should form.

  • Neutralize the aqueous mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude solid. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Workflow Figure 2: Experimental Workflow for Synthesis cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Fischer Cyclization A1 Diazotization of 3-chloro-4-methoxyaniline A2 Reduction with SnCl₂ A1->A2 A3 Filtration & Drying A2->A3 A4 (4-chloro-3-methoxyphenyl)hydrazine HCl A3->A4 B1 React Hydrazine with Pyruvic Acid in PPA A4->B1 Use as starting material B2 Heat to 100°C B1->B2 B3 Quench in Ice Water B2->B3 B4 Extraction with Ethyl Acetate B3->B4 B5 Column Chromatography B4->B5 B6 This compound B5->B6

Caption: Figure 2: Experimental Workflow for Synthesis.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Property/TechniqueExpected Result
Physical Appearance White to light tan solid
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol [11][12]
¹H NMR (CDCl₃, 500 MHz)Expected signals: δ ~8.1 (br s, 1H, N-H), ~7.5 (s, 1H, Ar-H), ~7.2 (t, 1H, Ar-H), ~7.1 (s, 1H, Ar-H), ~6.5 (m, 1H, Ar-H), ~3.9 (s, 3H, OCH₃). Note: Exact shifts may vary.[13]
¹³C NMR (CDCl₃, 125 MHz)Expected signals around: δ 150 (C-O), 132, 128, 125, 122, 115, 112, 102, 100 (Aromatic C), 56 (OCH₃). Note: Specific assignments require 2D NMR.[14]
Mass Spec (ESI-MS) Calculated for [M+H]⁺: 182.0367. Found: ~182.0. The isotopic pattern for one chlorine atom (3:1 ratio for M and M+2 peaks) should be visible.[11]
Boiling Point ~331 °C[12]

Troubleshooting and Optimization Insights

  • Low Yield: Fischer indole syntheses can be sensitive to reaction conditions.[15] Ensure starting materials are pure. The temperature of the PPA reaction is critical; too low, and the reaction stalls, too high, and decomposition can occur. An alternative acid catalyst, such as Eaton's reagent or a mixture of acetic acid and sulfuric acid, could be explored.[16]

  • Incomplete Reaction: Monitor the reaction closely with TLC. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.

  • Purification Challenges: The product can sometimes co-elute with impurities. Fine-tuning the solvent system for chromatography (e.g., using dichloromethane/methanol or toluene/acetone systems) can improve separation. Recrystallization from a suitable solvent like ethanol/water or toluene may also be an effective purification method.

Conclusion and Future Outlook

This guide outlines a reliable and reproducible pathway for the synthesis of this compound using the venerable Fischer indole synthesis. By understanding the underlying mechanism and adhering to a validated experimental protocol, researchers can confidently produce this valuable chemical intermediate. As a functionalized indole, this compound serves as a critical starting point for the synthesis of more complex molecules with potential therapeutic applications across multiple disease areas.[1] Its successful synthesis is a key enabling step in the long and challenging road of drug discovery and development.

References

An In-Depth Technical Guide to the Synthesis of 6-Chloro-5-methoxy-1H-indole: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-methoxy-1H-indole is a key heterocyclic scaffold found in a variety of pharmacologically active compounds. Its synthesis is a critical step in the development of new therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable indole derivative, with a focus on the requisite starting materials and detailed, field-proven experimental protocols. We will explore the classic Fischer indole synthesis, offering a step-by-step methodology from a commercially available aniline, and the efficient Leimgruber-Batcho indole synthesis, which provides an alternative high-yield pathway. Each section is designed to provide not just procedural steps, but also the underlying chemical principles and practical insights to empower researchers in their synthetic endeavors.

Introduction

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound imparts unique physicochemical properties that are often sought in drug design for modulating biological activity. The strategic placement of the electron-withdrawing chloro group and the electron-donating methoxy group on the benzene ring can significantly influence the molecule's interaction with biological targets. Consequently, robust and scalable synthetic access to this indole is of paramount importance for advancing drug discovery programs. This guide will focus on two of the most reliable and widely employed methods for its construction: the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

I. The Fischer Indole Synthesis: A Classic and Versatile Approach

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most fundamental and widely used methods for constructing the indole ring system.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or ketone.[1] For the synthesis of this compound, this method offers a logical and well-trodden path starting from a readily available substituted aniline.

A. Key Starting Materials

The primary starting material for the Fischer synthesis of our target molecule is (4-chloro-3-methoxyphenyl)hydrazine . This crucial intermediate is not always commercially available but can be reliably synthesized in two steps from the commercially available 4-chloro-3-methoxyaniline . The other key reagent is pyruvic acid , which will form the pyrrole ring portion of the indole.

B. Synthetic Workflow: Fischer Indole Synthesis

The overall synthetic strategy is a three-step process:

  • Diazotization and Reduction: Conversion of 4-chloro-3-methoxyaniline to (4-chloro-3-methoxyphenyl)hydrazine hydrochloride.

  • Hydrazone Formation and Cyclization: Reaction of the hydrazine with pyruvic acid to form 6-chloro-5-methoxyindole-2-carboxylic acid.

  • Decarboxylation: Removal of the carboxylic acid group to yield the final product, this compound.

Fischer_Indole_Synthesis A 4-Chloro-3-methoxyaniline B (4-chloro-3-methoxyphenyl)hydrazine HCl A->B 1. NaNO2, HCl 2. SnCl2·2H2O C 6-Chloro-5-methoxyindole-2-carboxylic acid B->C Pyruvic Acid, Heat D This compound C->D Heat (Decarboxylation)

Fischer Indole Synthesis Workflow
C. Experimental Protocols

This procedure is adapted from standard methods for the conversion of anilines to phenylhydrazines.[2]

  • Materials:

    • 4-chloro-3-methoxyaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

    • Deionized Water

    • Ice

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-chloro-3-methoxyaniline (1 equivalent) in concentrated HCl diluted with water.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature after the addition is complete to ensure complete diazotization.

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated HCl. Cool this solution in an ice bath.

    • Slowly add the cold stannous chloride solution to the diazonium salt solution, keeping the temperature of the reaction mixture below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • The resulting precipitate of (4-chloro-3-methoxyphenyl)hydrazine hydrochloride is collected by vacuum filtration.

    • Wash the solid with a small amount of cold water and then with a suitable organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

    • Dry the product under vacuum to yield the hydrazine hydrochloride salt.

  • Materials:

    • (4-chloro-3-methoxyphenyl)hydrazine hydrochloride

    • Pyruvic acid

    • Ethanol or Acetic Acid (as solvent)

    • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Procedure:

    • Suspend (4-chloro-3-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add pyruvic acid (1.1 equivalents) to the suspension.

    • Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone in situ.

    • Cool the reaction mixture and add an acid catalyst such as polyphosphoric acid.

    • Heat the mixture again, typically to 80-100 °C, for 1-3 hours to effect the cyclization.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry. The crude 6-chloro-5-methoxyindole-2-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The removal of the C2-carboxylic acid group is typically achieved by heating.[3]

  • Materials:

    • 6-chloro-5-methoxyindole-2-carboxylic acid

    • High-boiling point solvent (e.g., quinoline, diphenyl ether)

    • Copper powder (optional, as a catalyst)

  • Procedure:

    • Place the 6-chloro-5-methoxyindole-2-carboxylic acid in a flask suitable for high-temperature reactions.

    • Add a high-boiling point solvent such as quinoline. The use of a catalyst like copper powder can facilitate the reaction.

    • Heat the mixture to a high temperature (typically 200-250 °C) and monitor the evolution of carbon dioxide.

    • Maintain the temperature until gas evolution ceases, indicating the completion of the reaction.

    • Cool the reaction mixture and dissolve it in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution with dilute acid (e.g., 1M HCl) to remove the quinoline, then with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

II. The Leimgruber-Batcho Indole Synthesis: An Efficient Alternative

The Leimgruber-Batcho indole synthesis is a highly efficient method for preparing indoles from o-nitrotoluenes.[4] This two-step process is often favored for its mild reaction conditions and high yields, making it a valuable alternative to the Fischer synthesis.[5]

A. Key Starting Materials

The primary starting material for this route is 4-Chloro-5-methoxy-2-nitrotoluene . This compound may not be readily available commercially and may need to be synthesized from a more common precursor, such as 4-chloro-3-methoxytoluene, through a nitration reaction. The other key reagents are N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a reducing agent.

B. Synthetic Workflow: Leimgruber-Batcho Synthesis

The synthesis proceeds in two main steps:

  • Enamine Formation: Reaction of 4-Chloro-5-methoxy-2-nitrotoluene with DMF-DMA to form a β-dimethylamino-2-nitrostyrene derivative.

  • Reductive Cyclization: Reduction of the nitro group and subsequent cyclization to form the indole ring.

Leimgruber_Batcho_Synthesis A 4-Chloro-5-methoxy-2-nitrotoluene B 1-(4-Chloro-5-methoxy-2-nitrophenyl)-2-(dimethylamino)ethene A->B DMF-DMA, Heat C This compound B->C H2, Pd/C or Raney Ni

Leimgruber-Batcho Synthesis Workflow
C. Experimental Protocols

  • Materials:

    • 4-Chloro-5-methoxy-2-nitrotoluene

    • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

    • N,N-dimethylformamide (DMF) (as solvent)

  • Procedure:

    • Dissolve 4-Chloro-5-methoxy-2-nitrotoluene (1 equivalent) in DMF in a flask equipped with a reflux condenser.

    • Add DMF-DMA (2-3 equivalents) to the solution.

    • Heat the reaction mixture to reflux (around 120-140 °C) for several hours.

    • Monitor the reaction by TLC until the starting nitrotoluene is consumed. The enamine product is typically a highly colored compound.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude enamine can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

A variety of reducing agents can be used for this step, with catalytic hydrogenation being a common and clean method.[4]

  • Materials:

    • 1-(4-Chloro-5-methoxy-2-nitrophenyl)-2-(dimethylamino)ethene

    • Palladium on carbon (Pd/C, 10%) or Raney Nickel

    • Hydrogen gas (H₂)

    • Ethyl acetate or Ethanol (as solvent)

  • Procedure:

    • Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate or ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C or Raney Nickel to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Stir the mixture vigorously at room temperature until the hydrogen uptake ceases.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography on silica gel or recrystallization to yield the pure indole.

III. Comparison of Synthetic Routes

FeatureFischer Indole SynthesisLeimgruber-Batcho Synthesis
Starting Material 4-chloro-3-methoxyaniline (commercially available)4-Chloro-5-methoxy-2-nitrotoluene (may require synthesis)
Number of Steps 3 (hydrazine formation, cyclization, decarboxylation)2 (enamine formation, reductive cyclization)
Reaction Conditions Can require harsh acidic conditions and high temperaturesGenerally milder conditions
Yields Can be variable, sometimes moderateOften high yielding
Scalability Well-established for large-scale synthesisAlso scalable and used in industry
Substrate Scope Broad, but can be limited by availability of hydrazinesGood for many substituted indoles, starting from nitrotoluenes

Conclusion

Both the Fischer and Leimgruber-Batcho syntheses represent powerful and reliable methods for the preparation of this compound. The choice between these routes will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The Fischer route benefits from a more readily accessible initial starting material in 4-chloro-3-methoxyaniline. In contrast, the Leimgruber-Batcho synthesis offers a more streamlined process with often higher yields under milder conditions, provided the starting 4-Chloro-5-methoxy-2-nitrotoluene is available or can be efficiently synthesized. By understanding the nuances of each approach, researchers can select the optimal strategy to access this important heterocyclic building block for their drug discovery and development programs.

References

spectroscopic characterization of 6-Chloro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-methoxy-1H-indole

Abstract

This technical guide provides a comprehensive framework for the complete (CAS No: 63762-72-1, Molecular Formula: C₉H₈ClNO, Molecular Weight: 181.62 g/mol )[1]. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It establishes a methodological workflow, grounding each step in established scientific principles and field-proven insights. While direct, published spectral data for this specific molecule is sparse, this guide leverages data from closely related analogs to predict, interpret, and cross-validate spectral results, presenting a robust strategy for the structural elucidation of novel or sparsely characterized indole derivatives.

Foundational Strategy: A Multi-Technique Approach

The unambiguous structural confirmation of a molecule like this compound cannot rely on a single analytical technique. Instead, a synergistic approach is required, where each spectroscopic method provides a unique piece of the structural puzzle. The data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are interwoven to build a self-validating analytical system. This guide will detail the acquisition, interpretation, and synthesis of data from each of these core techniques.

cluster_0 Spectroscopic Workflow Molecule This compound NMR NMR Spectroscopy (¹H & ¹³C) Molecule->NMR Characterize MS Mass Spectrometry (EI-MS) Molecule->MS Characterize IR Infrared Spectroscopy (FT-IR) Molecule->IR Characterize UV_Vis UV-Vis Spectroscopy Molecule->UV_Vis Characterize Structure Final Structure Elucidation NMR->Structure Provides carbon-hydrogen framework & connectivity MS->Structure Confirms molecular weight & fragmentation pattern IR->Structure Identifies functional groups UV_Vis->Structure Analyzes conjugated π-system

Caption: Workflow for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, we will analyze both ¹H and ¹³C NMR spectra.

Expertise in Action: Experimental Design

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice for indole derivatives due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. However, the acidic N-H proton of the indole can undergo exchange with residual water or may be broadened. For better resolution of the N-H proton, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior choice, as it acts as a hydrogen bond acceptor, resulting in a sharper N-H signal at a more downfield chemical shift[2].

  • Referencing: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) for both ¹H and ¹³C NMR, providing a universal reference point for chemical shifts[3]. If TMS is not added, the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) serves as a reliable secondary reference[4].

Protocol: ¹H NMR Data Acquisition & Processing
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 or 500 MHz spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity[5].

  • Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set to ~16 ppm, centered around 7 ppm.

    • Number of Scans (NS): 16-64 scans are typically sufficient.

    • Relaxation Delay (D1): A delay of 1-2 seconds is standard[5].

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum and apply a baseline correction.

    • Calibrate the chemical shift axis using TMS (0.00 ppm) or the residual solvent peak.

    • Integrate all signals to determine relative proton counts.

Predicted ¹H NMR Data and Interpretation

The following data is predicted based on known substituent effects and analysis of related structures like 6-chloro-3-methyl-1H-indole and 5-methoxy-3-methyl-1H-indole[3].

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-H (H1)~8.1 - 8.3br s-1H
H2~7.2 - 7.3tJ ≈ 2.5-3.0 Hz1H
H3~6.4 - 6.5tJ ≈ 2.5-3.0 Hz1H
H4~7.4 - 7.5s-1H
H7~7.1 - 7.2s-1H
-OCH₃~3.9s-3H

Interpretation:

  • N-H Proton: The broad singlet in the downfield region (~8.1-8.3 ppm) is characteristic of the indole N-H proton[5]. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

  • Pyrrole Protons (H2, H3): H2 and H3 on the pyrrole ring typically appear as triplets due to coupling with each other and the N-H proton. H3 is expected to be more upfield (~6.4 ppm) than H2 (~7.2 ppm)[5].

  • Benzene Protons (H4, H7): With substituents at positions 5 and 6, both H4 and H7 are isolated and are expected to appear as singlets. The electron-donating methoxy group at C5 would shield the adjacent H4, while the chloro group at C6 would deshield H7. However, the combined electronic effects make precise prediction difficult without experimental data, but they are expected in the aromatic region.

  • Methoxy Protons: The sharp singlet at ~3.9 ppm, integrating to 3H, is the unmistakable signature of the methoxy group protons.

Protocol: ¹³C NMR Data Acquisition
  • Sample and Setup: Use the same sample prepared for ¹H NMR analysis.

  • Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm, centered around 120 ppm.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, 1024 to 4096 scans are often required for good signal-to-noise[5].

    • Relaxation Delay (D1): 2 seconds.

Predicted ¹³C NMR Data and Interpretation

The chemical shifts are predicted based on additive models and data from similar substituted indoles[3][6][7].

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~124
C3~103
C3a~129
C4~101
C5~150
C6~115
C7~112
C7a~131
-OCH₃~56

Interpretation:

  • Aromatic Carbons: The nine distinct signals confirm the presence of nine unique carbon environments. The carbons of the benzene and pyrrole rings are expected between 100-150 ppm.

  • Substituent Effects:

    • C5 (C-O): The carbon attached to the electronegative oxygen of the methoxy group (C5) is significantly deshielded and expected to be the furthest downfield in the aromatic region (~150 ppm).

    • C6 (C-Cl): The carbon bearing the chlorine atom (C6) is also deshielded, but typically less so than a C-O carbon, predicted around 115 ppm[5].

    • -OCH₃: The methoxy carbon itself provides a key signal in the upfield region (~56 ppm), confirming the presence of this functional group[6].

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the exact molecular weight of the compound and a characteristic fragmentation pattern that serves as a structural fingerprint.

Protocol: EI-MS Data Acquisition
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or GC inlet.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation[2].

  • Analysis: The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Predicted Mass Spectrum and Fragmentation Analysis

For C₉H₈ClNO, the exact mass is 181.0294 Da[1]. The mass spectrum will show a molecular ion peak (M⁺) at m/z 181 and an M+2 peak at m/z 183 with an intensity of approximately one-third that of the M⁺ peak, which is the characteristic isotopic signature of a single chlorine atom.

The fragmentation is predicted based on established pathways for methoxy and chloro aromatic compounds[8][9].

M_ion [M]⁺˙ m/z = 181/183 M_minus_CH3 [M - CH₃]⁺ m/z = 166/168 M_ion->M_minus_CH3 - •CH₃ M_minus_Cl [M - Cl]⁺ m/z = 146 M_ion->M_minus_Cl - •Cl M_minus_CH3CO [M - CH₃ - CO]⁺ m/z = 138/140 M_minus_CH3->M_minus_CH3CO - CO

Caption: Predicted major fragmentation pathway for this compound.

Interpretation:

  • Molecular Ion (m/z 181/183): The presence of this peak confirms the molecular weight. The ~3:1 ratio of the 181 to 183 peaks is definitive proof of one chlorine atom.

  • Loss of Methyl Radical (m/z 166/168): A primary and highly favorable fragmentation pathway for methoxy aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group. This results in a stable, resonance-delocalized cation. This is expected to be the base peak or a very intense peak in the spectrum.

  • Subsequent Loss of Carbon Monoxide (m/z 138/140): The [M - CH₃]⁺ ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a five-membered ring fragment, a common pathway for phenolic-type ions.

  • Loss of Chlorine Radical (m/z 146): Direct cleavage of the C-Cl bond to lose a chlorine radical (•Cl, 35/37 Da) is possible but may be less favored than the initial loss of the methyl radical.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

These techniques provide complementary information about the functional groups and the electronic structure of the conjugated system.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations.

Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a thin film is cast onto a salt plate from a volatile solvent. The sample is then analyzed using an FT-IR spectrometer[4].

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensity
~3400N-H StretchMedium
~3100-3000Aromatic C-H StretchMedium
~2950-2850Aliphatic C-H Stretch (-OCH₃)Medium
~1610, ~1480Aromatic C=C StretchMedium-Strong
~1250Aryl-O (asymmetric) StretchStrong
~1050Aryl-O (symmetric) StretchMedium
~850-750C-Cl StretchStrong

Interpretation: The key diagnostic peaks are the N-H stretch around 3400 cm⁻¹, the strong aryl-ether C-O stretch around 1250 cm⁻¹, and a C-Cl stretch in the fingerprint region[2][10].

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the indole ring.

Protocol: A dilute solution of the compound (~10⁻⁵ M) is prepared in a UV-transparent solvent, typically methanol or ethanol. The absorption spectrum is recorded from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer[4][11].

Predicted UV-Vis Absorption: Indole itself exhibits two main absorption bands, a strong band (¹Lₐ) around 260-270 nm and a weaker, longer-wavelength band (¹Lₑ) around 280-290 nm. The chloro and methoxy substituents are auxochromes that will cause a bathochromic (red) shift in these absorptions. It is predicted that this compound will display absorption maxima (λₘₐₓ ) at approximately 275-285 nm and 295-305 nm in methanol[12].

Conclusion: Synthesizing the Data

The structural elucidation of this compound is achieved by integrating the data from all spectroscopic techniques.

  • MS confirms the elemental composition (C₉H₈ClNO).

  • IR confirms the presence of N-H, -OCH₃, and C-Cl functional groups.

  • ¹³C NMR shows nine unique carbons, including one methoxy carbon and eight aromatic carbons consistent with the substituted indole ring.

  • ¹H NMR reveals the number and connectivity of all protons, confirming the substitution pattern on the indole scaffold.

  • UV-Vis confirms the presence of the conjugated indole chromophore.

This multi-faceted, self-validating approach provides a high degree of confidence in the final structural assignment and serves as a robust template for the characterization of other novel heterocyclic compounds in drug discovery and development.

References

In-depth Technical Guide to 1H and 13C NMR Data for 6-Chloro-5-methoxy-1H-indole: A Comprehensive Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide to the nuclear magnetic resonance (NMR) characteristics of 6-Chloro-5-methoxy-1H-indole, offering a foundational resource for its application in synthetic chemistry and drug discovery. This document provides a detailed, albeit currently predicted, analysis of its ¹H and ¹³C NMR spectra, alongside the methodologies for data acquisition and interpretation critical for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The specific substitution pattern of this compound, featuring a halogen and an electron-donating group on the benzene ring, makes it a valuable intermediate for the synthesis of targeted therapeutic agents. Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and routine analytical technique for these purposes.

This technical guide provides a thorough examination of the ¹H and ¹³C NMR spectral data of this compound. While extensive searches of scientific literature and chemical databases did not yield experimentally acquired spectra for this specific molecule, this guide will present a detailed in-silico prediction and a comprehensive analysis based on established principles of NMR spectroscopy and data from closely related analogs. This approach offers a robust framework for researchers to interpret their own experimental data and understand the key structural features of this important synthetic building block.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established empirical models and analysis of structurally similar indole derivatives.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H1 (N-H)~8.1 (broad s)br s-
H2~7.2t~2.5
H3~6.5t~2.5
H4~7.4s-
H7~7.1s-
OCH₃~3.9s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~123
C3~102
C3a~129
C4~111
C5~147
C6~118
C7~100
C7a~132
OCH₃~56

Structural Elucidation through Spectral Analysis

A detailed analysis of the predicted chemical shifts and coupling patterns provides a comprehensive understanding of the electronic environment of each nucleus within the this compound molecule.

¹H NMR Spectrum Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the indole core protons and the methoxy group.

  • Indole N-H Proton (H1): This proton typically appears as a broad singlet in the downfield region (around 8.1 ppm), with its chemical shift being sensitive to solvent and concentration.

  • Pyrrole Ring Protons (H2 and H3): The protons on the pyrrole ring, H2 and H3, are expected to resonate as triplets around 7.2 ppm and 6.5 ppm, respectively. Their mutual coupling (J ≈ 2.5 Hz) is characteristic of vicinal protons in an indole ring.

  • Benzene Ring Protons (H4 and H7): The benzene portion of the indole ring shows two singlets for H4 and H7. The singlet nature of these protons is due to the substitution pattern, which eliminates vicinal proton-proton coupling. The electron-donating methoxy group at C5 and the electron-withdrawing chloro group at C6 will influence their precise chemical shifts. H4 is expected to be downfield of H7 due to the deshielding effect of the adjacent chloro group and the lone pair of electrons on the pyrrole nitrogen.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group will appear as a sharp singlet at approximately 3.9 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide nine distinct signals, corresponding to the nine carbon atoms in the molecule.

  • Pyrrole Ring Carbons (C2 and C3): C2 is typically found further downfield (around 123 ppm) compared to C3 (around 102 ppm) due to its proximity to the electronegative nitrogen atom.

  • Bridgehead Carbons (C3a and C7a): These quaternary carbons are part of both the pyrrole and benzene rings and are expected to resonate in the aromatic region, around 129 ppm and 132 ppm, respectively.

  • Substituted Benzene Ring Carbons (C4, C5, C6, and C7): The chemical shifts of these carbons are significantly influenced by the substituents. C5, bearing the electron-donating methoxy group, will be the most downfield-shifted aromatic carbon (around 147 ppm). C6, attached to the electronegative chlorine atom, will also be deshielded (around 118 ppm). C4 and C7 are expected to be the most upfield-shifted aromatic carbons.

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group will give a signal at approximately 56 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used depending on solubility and the desired chemical shift dispersion.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for ¹H and ¹³C NMR.

NMR Instrument Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer:

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Visualizing the Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the IUPAC numbering system, which is essential for correct NMR signal assignment.

Caption: Molecular structure of this compound with IUPAC numbering.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The detailed interpretation of the expected chemical shifts and coupling patterns, along with standardized experimental protocols, serves as an invaluable resource for scientists engaged in the synthesis and characterization of this and related indole derivatives. As experimental data for this compound becomes available, this guide can be used as a reference for validation and further in-depth analysis. The foundational understanding of its NMR properties is crucial for ensuring the structural integrity and purity of this key building block in the development of novel therapeutics.

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 6-Chloro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-Chloro-5-methoxy-1H-indole, a substituted indole derivative of interest to researchers in medicinal chemistry and drug discovery. As a halogenated heterocyclic compound, its characterization by mass spectrometry presents unique and identifiable features. This document outlines the foundational principles, a detailed experimental protocol, and an in-depth interpretation of the expected mass spectral data, grounded in established scientific principles.

Foundational Principles: Strategic Approach to Analysis

The analytical strategy for this compound is dictated by its core chemical structure: a bicyclic indole ring, a methoxy substituent, and a chlorine atom. Each of these features influences the choice of ionization technique and the resulting fragmentation patterns.

  • The Indole Nucleus: The indole ring is a common pharmacophore.[1][2] Its aromaticity and the presence of the nitrogen atom make it amenable to protonation, making soft ionization techniques highly effective.

  • Substituent Effects: The methoxy (-OCH3) and chloro (-Cl) groups are critical to the molecule's identity and will be key indicators in the mass spectrum. The chlorine atom, in particular, provides a highly characteristic isotopic signature.

  • Ionization Technique Selection: Given the compound's polarity and thermal stability, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable methods.[3][4] ESI is often preferred for its ability to generate protonated molecules [M+H]+ with minimal fragmentation, which is ideal for accurate mass determination.[5] APCI is also a robust choice, particularly for less polar analytes, and can yield both protonated molecules and, in some cases, radical cations.[6] This guide will focus on a positive-ion ESI approach, as it is a widely accessible and highly sensitive technique for this class of compounds.

Key Physicochemical and Mass Spectrometry Data

A summary of the essential data for this compound is presented below. This information is fundamental for instrument setup and data interpretation.

PropertyValueSource
Molecular FormulaC9H8ClNO[7]
Molecular Weight (Average)181.62 g/mol [7]
Monoisotopic Mass181.0294416 Da[7][8]
Predicted [M+H]+182.03671 Da[8]
Predicted [M+Na]+204.01865 Da[8]

Experimental Protocol: A Step-by-Step Workflow

This section details a robust protocol for the analysis of this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The formic acid serves to promote protonation in the ESI source.

Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 1-5 µL

Mass Spectrometry Parameters (ESI-Positive Mode)
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Vaporizer Temperature: 350 - 450 °C[6]

  • Sheath Gas Flow: 30-40 (arbitrary units)

  • Auxiliary Gas Flow: 5-15 (arbitrary units)

  • Scan Range (Full Scan MS): m/z 50-500

  • Resolution: >70,000 (for accurate mass measurement)

  • Collision Energy (for MS/MS): 10-40 eV (ramped or stepped to observe fragmentation)

Workflow for the Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis stock 1. Prepare Stock Solution (1 mg/mL in Methanol) working 2. Prepare Working Solution (1-10 µg/mL in 50:50 ACN:H2O + 0.1% Formic Acid) stock->working inject 3. Inject Sample (1-5 µL) separate 4. Chromatographic Separation (C18 Reversed-Phase) inject->separate ionize 5. ESI+ Ionization separate->ionize full_scan 6. Full Scan MS Analysis (m/z 50-500) ionize->full_scan msms 7. MS/MS Fragmentation (Collision Energy 10-40 eV) full_scan->msms interpret 8. Data Interpretation msms->interpret

Caption: Experimental workflow from sample preparation to data analysis.

Interpretation of Mass Spectra

The Molecular Ion: A Definitive Signature

The most critical feature in the full scan mass spectrum will be the isotopic pattern of the protonated molecule, [M+H]+. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.76%, ³⁷Cl ≈ 24.24%), a characteristic isotopic cluster will be observed.[9]

  • M Peak: The peak corresponding to the molecule containing the ³⁵Cl isotope will appear at m/z 182.03671.

  • M+2 Peak: The peak for the molecule with the ³⁷Cl isotope will appear 2 m/z units higher, at m/z 184.03376.

  • Intensity Ratio: The relative intensity of the M peak to the M+2 peak will be approximately 3:1.[10][11][12] This 3:1 ratio is a hallmark of a monochlorinated compound and serves as a primary confirmation of the elemental composition.[10][11]

Predicted Fragmentation Pathway (MS/MS Analysis)

Tandem mass spectrometry (MS/MS) of the protonated molecular ion (m/z 182.0) will provide structural confirmation. The fragmentation of indole derivatives is well-documented and typically involves losses of small, stable molecules or radicals from the substituent groups.[1][13]

The proposed fragmentation pathway for [this compound+H]+ is as follows:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxylated compounds is the loss of a methyl radical from the protonated methoxy group. This would result in a fragment ion at m/z 167.0136 . This fragment would still contain the chlorine atom, and thus should exhibit a 3:1 isotopic pattern at m/z 167/169.

  • Subsequent Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide. This is a characteristic fragmentation of phenolic compounds. This would lead to a fragment at m/z 139.0185 . This fragment should also retain the chlorine isotopic signature (m/z 139/141).

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the indole ring itself is the loss of HCN.[1] This could occur from the m/z 139 fragment, leading to an ion at m/z 112.0025 .

Proposed MS/MS Fragmentation Pathway

G parent [M+H]+ m/z 182.0/184.0 (C9H9ClNO)+ frag1 Fragment 1 m/z 167.0/169.0 (C8H6ClNO)+ parent->frag1 - •CH3 frag2 Fragment 2 m/z 139.0/141.0 (C7H4ClNO)+ frag1->frag2 - CO frag3 Fragment 3 m/z 112.0 (C6H3Cl)+ frag2->frag3 - HCN

Caption: Predicted fragmentation of protonated this compound.

Conclusion and Best Practices

The mass spectrometric analysis of this compound is straightforward when a systematic approach is employed. The key to a successful analysis is the recognition of the characteristic 3:1 isotopic pattern for the chlorine atom, which provides a high degree of confidence in the identification of the molecular ion. Tandem mass spectrometry further corroborates the structure through predictable losses of the methoxy group substituents and fragmentation of the indole core. For drug development professionals, this method provides a rapid and definitive tool for reaction monitoring, purity assessment, and metabolic stability studies.

References

The Rising Significance of Substituted Methoxy-Chloro-Indoles in Therapeutic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Indole Nucleus in Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, stands as one of nature's most privileged structural motifs. Its presence in a vast array of biologically active natural products, from the essential amino acid tryptophan to complex alkaloids like vincristine, has long cemented its importance in the field of medicinal chemistry. The inherent electronic properties of the indole nucleus, coupled with its ability to participate in various non-covalent interactions, make it an ideal scaffold for the design of novel therapeutic agents targeting a diverse range of biological targets. This guide focuses on a specific, yet increasingly important, class of synthetic indole derivatives: substituted methoxy-chloro-indoles. The strategic incorporation of electron-donating methoxy groups and electron-withdrawing chloro groups onto the indole core profoundly influences the molecule's physicochemical properties and biological activity, leading to compounds with potent and selective pharmacological profiles. This document will provide an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this promising class of compounds, offering a technical resource for researchers, scientists, and drug development professionals.

Structure-Activity Relationships (SAR): Decoding the Influence of Methoxy and Chloro Substituents

The biological activity of substituted methoxy-chloro-indoles is intricately linked to the position and nature of the substituents on the indole ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates.

The placement of chloro and methoxy groups can dramatically alter a compound's efficacy. For instance, studies on indolobenzothiophene hybrids have shown that substitutions at the 6-position of the indole ring are generally more favorable for antibacterial activity than those at the 5-position. In a series of indole-3-glyoxylamides designed as tubulin polymerization inhibitors, chloro-substitution at the C4 or C6 positions of the indole ring retained some cytotoxic activity, whereas modifications at other positions were detrimental.

Furthermore, the interplay between the methoxy and chloro substituents is crucial. In the development of EGFR inhibitors, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrated potent antiproliferative effects. The combination of the 5-chloro and the 3-methoxyvinyl substitutions appears to be critical for high-affinity binding to both wild-type and mutant forms of the EGFR protein.

The nature of the substituent at other positions of the indole ring also plays a significant role. For example, in a series of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolines, the specific arrangement of these groups led to remarkable cytotoxicity against colorectal cancer cells.

The following diagram illustrates the key positions on the indole ring where substitutions can significantly impact biological activity.

Caption: Key substitution positions on the indole ring influencing biological activity.

Mechanisms of Action: Elucidating the Molecular Pathways

Substituted methoxy-chloro-indoles exert their biological effects through a variety of mechanisms, often by interacting with specific molecular targets involved in disease pathogenesis.

Antitumor Activity

A significant body of research has focused on the anticancer properties of this class of compounds. Several distinct mechanisms of action have been identified:

  • Tubulin Polymerization Inhibition: Certain E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones, particularly those with methoxy and methyl substitutions on the chloroindole ring, have been shown to act as potent tubulin binders. By interfering with microtubule dynamics, these compounds disrupt cell division and induce apoptosis in cancer cells. One such derivative, E-3-(2-chloro-5-methoxy-6-methyl-3-indolylmethylene)-1,3-dihydroindol-2-one, exhibited greater growth inhibitory potency than the established anticancer drug vincristine in many cell lines.

  • EGFR Inhibition: A series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR), including the drug-resistant T790M mutant. These compounds effectively block the signaling cascade downstream of EGFR, leading to the induction of apoptosis. Notably, compounds 5f and 5g from this series displayed IC50 values against EGFRT790M that were comparable to the FDA-approved drug osimertinib.

  • PI3K/AKT/mTOR Pathway Modulation: The compound 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline has demonstrated significant cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway by the indole derivative leads to cell cycle arrest at the G2/M phase and induction of apoptosis.

The following diagram illustrates the inhibition of the PI3K/AKT/mTOR signaling pathway by 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Indole 2-chloro-8-methoxy-5-methyl- 5H-indolo[2,3-b]quinoline Indole->PI3K Inhibits Indole->AKT Inhibits Indole->mTOR Inhibits

An In-depth Technical Guide to 6-Chloro-5-methoxy-1H-indole (CAS Number: 63762-72-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methoxy-1H-indole is a substituted indole derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique electronic and structural features make it an attractive scaffold for the synthesis of complex heterocyclic compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the properties, synthesis, applications, and safety considerations for this compound, with a focus on its utility in the development of novel therapeutics, particularly in the oncology space. The indole core is a privileged structure in drug discovery, capable of interacting with multiple biological targets.[1][2]

Chemical and Physical Properties

This compound is an aromatic heterocyclic compound. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 63762-72-1PubChem[3]
Molecular Formula C₉H₈ClNOPubChem[3]
Molecular Weight 181.62 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
Appearance White to off-white crystalline powder (typical)N/A
Boiling Point 331 °C (predicted)Biosynth[3]
SMILES COC1=C(C=C2C(=C1)C=CN2)ClPubChem[3]
Chemical Structure

Caption: 2D structure of this compound.

Synthesis Strategies

The synthesis of this compound and its derivatives often employs classic indole synthesis methodologies. The Leimgruber-Batcho indole synthesis is a particularly effective and widely used method for preparing substituted indoles from o-nitrotoluenes.[4][5][6] This two-step process involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization to yield the indole core.[4]

Leimgruber_Batcho start o-Nitrotoluene Derivative enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine indole Indole Product enamine->indole Reductive Cyclization (e.g., Raney Ni, H2)

Caption: The Leimgruber-Batcho Indole Synthesis Workflow.

Representative Synthetic Protocol (Leimgruber-Batcho Approach)

This protocol is a representative example for the synthesis of a substituted indole and is based on established chemical principles.[4][5][6]

Step 1: Enamine Formation

  • To a solution of the appropriately substituted o-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture at reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the volatile components under reduced pressure.

  • The resulting crude enamine, often an intensely colored solid, can be purified by recrystallization or used directly in the next step.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and methanol.

  • Add a catalytic amount of Raney nickel (or an alternative reduction catalyst like palladium on carbon).

  • To this suspension, carefully add hydrazine hydrate (2.0-3.0 eq) portion-wise. The reaction is often exothermic and may require cooling.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (as indicated by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude indole product.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of biologically active molecules, primarily in the field of oncology. The chloro and methoxy substituents on the indole ring provide handles for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Tubulin Polymerization Inhibitors

Derivatives of 6-chloro-1H-indole have been identified as promising fragments in the design of novel tubulin polymerization inhibitors.[7] These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. The indole scaffold, particularly when substituted with a 3,4,5-trimethoxyphenyl moiety, is a known pharmacophore for colchicine binding site inhibitors.[7][8]

Tubulin_Inhibition Indole_Derivative 6-substituted-1-(3,4,5-trimethoxyphenyl) -1H-indole derivative Tubulin β-Tubulin (Colchicine Binding Site) Indole_Derivative->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits CellCycle G2/M Phase Arrest Microtubule->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Mechanism of action for indole-based tubulin inhibitors.

A typical workflow for the evaluation of such compounds involves:

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Compound Preparation: Prepare stock solutions of the test compound (e.g., a derivative of this compound) in dimethyl sulfoxide (DMSO).

  • Tubulin Preparation: Use commercially available purified bovine brain tubulin.

  • Assay Setup: In a 96-well plate, add a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP (1 mM).

  • Incubation: Add the test compound at various concentrations to the wells. Include positive (e.g., colchicine) and negative (DMSO vehicle) controls.

  • Initiation of Polymerization: Add the purified tubulin to each well to initiate polymerization.

  • Data Acquisition: Measure the change in absorbance at 340 nm over time at 37 °C using a microplate reader. An increase in absorbance indicates tubulin polymerization.[9]

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The 5-chloro-indole scaffold is also a key component in the development of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy.[10][11] Mutations in EGFR can lead to its constitutive activation, driving tumor growth. Indole-based compounds have been designed to target both wild-type and mutant forms of EGFR.[10][11]

EGFR_Inhibition Indole_Inhibitor 5-Chloro-indole Derivative EGFR EGFR Tyrosine Kinase Indole_Inhibitor->EGFR Inhibits Signaling Downstream Signaling (e.g., PI3K/Akt/mTOR) EGFR->Signaling Proliferation Tumor Cell Proliferation Signaling->Proliferation

Caption: Simplified pathway of EGFR inhibition by indole derivatives.

Experimental Protocol: EGFR Kinase Inhibitory Assay

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable buffer.

  • Assay Components: Use a commercial EGFR kinase assay kit, which typically includes recombinant human EGFR, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Reaction Setup: In a 96-well plate, combine the EGFR enzyme, the substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay.

  • Data Analysis: Determine the IC₅₀ value of the compound for EGFR inhibition by plotting the percentage of inhibition against the compound concentration.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[2][12] Work should be conducted in a well-ventilated area or a chemical fume hood.[2][12]

GHS Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Suppliers

This compound is available from several chemical suppliers. When sourcing this compound, it is important to consider the purity and to request a certificate of analysis.

SupplierPurity (Typical)
Biosynth>97%
ChemicalBook>97%
Fisher ScientificNot specified
Sunway Pharm Ltd97%

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel therapeutic agents. Its utility has been demonstrated in the development of potent anticancer compounds, including tubulin polymerization inhibitors and EGFR inhibitors. This guide has provided an overview of its properties, synthesis, applications, and safety, offering a foundation for researchers and drug development professionals to leverage this compound in their work. Further exploration of the biological activities of this core scaffold and its derivatives is likely to yield new and improved therapeutic candidates.

References

molecular structure and conformation of 6-Chloro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Chloro-5-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure, forming the core of numerous biologically active natural products and synthetic drugs.[1] The specific substitution pattern of a chlorine atom at the 6-position and a methoxy group at the 5-position modulates the electronic and steric properties of the indole ring, influencing its molecular interactions and pharmacological profile. This guide provides a detailed examination of the molecular structure, conformational preferences, spectroscopic signature, and synthetic approaches for this compound, offering a foundational resource for researchers engaged in its study and application.

Core Molecular Structure and Properties

The fundamental identity of this compound is defined by its chemical composition and connectivity. It is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring.[1]

Table 1: Chemical and Physical Properties

Property Value Source
IUPAC Name This compound [2]
Molecular Formula C₉H₈ClNO [2][3]
Molecular Weight 181.62 g/mol [2][4]
Monoisotopic Mass 181.0294416 Da [2][3]
CAS Number 63762-72-1 [2][4]
Canonical SMILES COC1=C(C=C2C(=C1)C=CN2)Cl [2][3]
Boiling Point 331 °C (Predicted) [4]

| XLogP | 2.6 (Predicted) |[2][3] |

The structural arrangement of these atoms dictates the molecule's fundamental chemical behavior and its potential for biological activity. The presence of the nitrogen-based heterocycle is a key feature in many biologically relevant molecules.[5]

Caption: 2D structure of this compound with atom numbering.

Spectroscopic and Analytical Profile

Characterization of this compound relies on standard analytical techniques that probe its molecular structure and composition.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation patterns and ionization behavior. Predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, are valuable for advanced analytical techniques like ion mobility-mass spectrometry.

Table 2: Predicted Mass Spectrometry Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 182.03671 133.3
[M+Na]⁺ 204.01865 145.5
[M-H]⁻ 180.02215 136.1
[M]⁺ 181.02888 137.0

Data sourced from PubChem Lite computational predictions.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise connectivity and chemical environment of atoms. While a full experimental dataset is not publicly available, typical chemical shifts for related indole structures provide a strong basis for interpretation.[6][7]

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the N-H proton (which may be broad), a singlet for the methoxy (-OCH₃) protons, and signals corresponding to the protons at positions 2, 3, 4, and 7.

  • ¹³C NMR: The carbon spectrum would reveal nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group. For example, in related 3-methylindole derivatives, carbon signals appear across a range from ~9.6 ppm (methyl) to ~136.7 ppm (aromatic carbons).[6]

Conformational Analysis

While the fused ring system of the indole core is largely planar and rigid, the molecule's overall conformation is influenced by the rotation of the methoxy substituent.[8][9]

Indole Ring Planarity

The indole nucleus, being an aromatic system, has a strong preference for a planar geometry to maximize π-orbital overlap. This rigidity is a key feature that medicinal chemists exploit, as it reduces the entropic penalty upon binding to a biological target.

Methoxy Group Orientation

The primary source of conformational flexibility in this compound is the rotation around the C5-O bond of the methoxy group. This rotation gives rise to two principal low-energy conformers:

  • Syn-conformer: The methyl group is oriented towards the C6-chloro substituent. This conformation may experience some degree of steric repulsion.

  • Anti-conformer: The methyl group is oriented away from the C6-chloro substituent (towards the C4-H). This is generally expected to be the more sterically favored and lower-energy conformation.

The equilibrium between these conformers is typically rapid at room temperature. The precise energy difference is influenced by a balance of steric hindrance and potential weak, non-covalent interactions. Computational modeling (e.g., DFT) would be the ideal method to quantify this energy difference.

Methoxy_Conformation cluster_0 Conformational Equilibrium of the Methoxy Group cluster_1 Governing Factors Syn Syn-Conformer (Methyl toward Cl) Anti Anti-Conformer (Methyl away from Cl) [Lower Energy] Syn->Anti Rotation around C5-O bond Anti->Syn Steric Steric Hindrance (Cl vs. CH₃) Anti->Steric Favored by Electronic Electronic Effects (Dipole Moments)

Caption: Rotational conformers of the 5-methoxy group.

Synthetic Pathways and Protocols

The synthesis of substituted indoles is a well-established field in organic chemistry. While multiple routes to this compound are possible, the Fischer indole synthesis is a classic and reliable method.

Proposed Synthetic Workflow: Fischer Indole Synthesis

This workflow involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization and aromatization.

Synthesis_Workflow Reactant1 4-Chloro-3-methoxyphenylhydrazine Intermediate1 Hydrazone Formation Reactant1->Intermediate1 Reactant2 Acetaldehyde (or equivalent) Reactant2->Intermediate1 Intermediate2 [3,3]-Sigmatropic Rearrangement Intermediate1->Intermediate2 Acid Catalyst (e.g., H₂SO₄, ZnCl₂) Intermediate3 Ammonia Elimination & Aromatization Intermediate2->Intermediate3 Product This compound Intermediate3->Product

Caption: Fischer indole synthesis workflow for this compound.

Experimental Protocol (Illustrative)

This protocol is a representative example based on standard Fischer indole synthesis procedures.[1]

Objective: To synthesize this compound.

Materials:

  • 4-Chloro-3-methoxyphenylhydrazine hydrochloride

  • Acetaldehyde

  • Ethanol

  • Concentrated Sulfuric Acid (or another suitable acid catalyst like ZnCl₂)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation:

    • Rationale: To form the key intermediate that will undergo cyclization.

    • Dissolve 4-Chloro-3-methoxyphenylhydrazine hydrochloride in ethanol.

    • Add acetaldehyde dropwise to the solution at room temperature and stir for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization and Aromatization:

    • Rationale: The acid catalyst promotes the[3][3]-sigmatropic rearrangement of the enehydrazine tautomer, followed by elimination of ammonia to form the aromatic indole ring.

    • To the hydrazone mixture, slowly add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Rationale: To neutralize the acid, extract the product from the aqueous phase, and remove impurities.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification:

    • Rationale: To obtain the final product with high purity.

    • Purify the crude residue using column chromatography on silica gel, typically with a hexane/ethyl acetate solvent system.

    • Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Biological and Pharmacological Context

Indole derivatives are a cornerstone of drug discovery.[5][10] The substitution pattern on the indole ring is critical for determining biological activity. Modifications at positions 4 through 7 are a common strategy for tuning the pharmacological properties of indole-based compounds.[11]

  • Anticancer Activity: Many substituted indoles have shown potent antiproliferative activity. For instance, indole-2-carboxylic acid derivatives have been identified as potent inducers of apoptosis in cancer cell lines.[12] The chloro and methoxy groups can influence properties like cell permeability, metabolic stability, and binding affinity to target proteins such as tubulin.[11][12]

  • Antimicrobial and Antifungal Activity: The indole nucleus is present in compounds that exhibit a broad spectrum of antimicrobial and antifungal properties.[5] The specific substituents on this compound make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications in infectious diseases.

References

Methodological & Application

using 6-Chloro-5-methoxy-1H-indole in antiproliferative assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Evaluating the Antiproliferative Activity of 6-Chloro-5-methoxy-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Potential of a Novel Indole Scaffold

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities, particularly in oncology.[1][2][3][4] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions allow indole derivatives to modulate a wide array of biological targets.[5] Several indole-based drugs, such as Sunitinib and Panobinostat, are FDA-approved for clinical use, validating the therapeutic potential of this heterocyclic system.[4]

This document concerns This compound , a novel derivative combining two substitutions—a chloro group at position 6 and a methoxy group at position 5—that are independently associated with antiproliferative effects in various indole analogs.[6][7][8][9][10][11] The purpose of this guide is to provide a comprehensive framework and a set of robust, validated protocols for the systematic evaluation of this compound's antiproliferative potential. We will detail methodologies for assessing both short-term cytotoxicity and long-term clonogenic survival, enabling researchers to accurately determine the compound's potency and efficacy in cancer cell lines.

Hypothesized Mechanism of Action

While the precise molecular targets of this compound require empirical validation, the broader class of substituted indoles is known to exert anticancer effects through multiple mechanisms.[1][2][4] These include the disruption of microtubule dynamics, inhibition of critical signaling kinases (e.g., EGFR, PI3K), induction of cell cycle arrest, and triggering of apoptosis.[3][5][8][11] The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a frequent target of indole-based compounds.[1][2][11] Inhibition of this pathway can lead to the downstream effects of cell cycle arrest and programmed cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Indole 6-Chloro-5-methoxy- 1H-indole Indole->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

General Experimental Workflow

A systematic assessment of an antiproliferative compound involves a tiered approach, beginning with broad screening for cytotoxic or cytostatic effects and progressing to more detailed, long-term functional assays. The workflow below outlines the decision-making process for characterizing the activity of this compound.

G A Compound Preparation (Stock Solution in DMSO) B Cell Line Selection & Seeding (e.g., MCF-7, A549, HCT116) A->B C Dose-Response Treatment (24-72h incubation) B->C D Short-Term Viability/Cytotoxicity Assays C->D E MTT Assay (Metabolic Activity) D->E Option 1 F SRB Assay (Total Protein Biomass) D->F Option 2 G Data Analysis: Calculate IC50 E->G F->G H Long-Term Survival Assay G->H I Colony Formation Assay (Clonogenic Potential) H->I J Data Analysis: Calculate Plating Efficiency & Survival Fraction I->J K Mechanistic Studies J->K

Caption: General workflow for assessing the antiproliferative activity of a test compound.

Protocol 1: MTT Assay for Metabolic Viability

Principle

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals.[12][13] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active cells.[13]

Materials and Reagents
  • This compound

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile-filtered, stored at 4°C protected from light).[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[13]

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm, reference at ~650 nm).[14]

Step-by-Step Protocol
  • Cell Seeding: a. Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[13] b. Incubate for 24 hours to allow for cell attachment and recovery.[13][14]

  • Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions in complete culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. d. Critical Control Wells: Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).[13] Also include "blank" wells (medium only, no cells) for background subtraction.[14] e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). b. Return the plate to the incubator for 2-4 hours.[14][15] During this time, purple formazan crystals will become visible in viable cells.

  • Formazan Solubilization: a. Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[13] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[14]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.[13]

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100.[13]

  • Determine IC₅₀: Plot % Viability against the logarithm of the compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Sulforhodamine B (SRB) Assay for Total Biomass

Principle

The SRB assay is a colorimetric method that estimates cell number by measuring total cellular protein content.[16] Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions.[16][17] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells in the well.[16] This assay is independent of metabolic activity and relies on cell fixation, making it a robust endpoint measurement.

Materials and Reagents
  • All materials from the MTT assay, plus:

  • Trichloroacetic acid (TCA) solution, cold (50% w/v in water).

  • SRB solution (0.4% w/v in 1% acetic acid).[16]

  • Wash solution (1% v/v acetic acid).[17]

  • Solubilization buffer (10 mM Tris base, pH 10.5).[18]

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: a. After the treatment incubation, gently add 25 µL of cold 50% TCA directly to the 100 µL of medium in each well (final concentration of 10% TCA).[16][19] b. Rationale: TCA fixes the cells to the plate and precipitates macromolecules like proteins, preserving the cellular biomass for staining. c. Incubate the plate at 4°C for at least 1 hour.[17][19]

  • Washing: a. Carefully discard the supernatant. b. Wash the plates 4-5 times with 1% acetic acid to remove unbound dye, serum proteins, and TCA.[16][17] c. After the final wash, tap the inverted plate on absorbent paper to remove excess liquid and allow it to air-dry completely.[19]

  • SRB Staining: a. Add 100 µL of 0.4% SRB solution to each well.[16] b. Incubate at room temperature for 30 minutes.[17][18]

  • Post-Staining Wash: a. Quickly wash the plates 4 times with 1% acetic acid to remove unbound dye.[19] b. Rationale: This step is critical. Insufficient washing leads to high background, while excessive washing can cause loss of bound dye. Consistency is key. c. Air-dry the plates completely.

  • Dye Solubilization and Measurement: a. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[18] b. Place on an orbital shaker for 5-10 minutes. c. Measure the absorbance at an appropriate wavelength (e.g., 510-540 nm) using a microplate reader.[17][18]

Data Analysis

The data analysis is identical to the MTT assay: calculate percent viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Protocol 3: Colony Formation (Clonogenic) Assay

Principle

The colony formation assay is the gold standard for assessing the long-term reproductive viability of cells after treatment. It measures the ability of a single cell to undergo sustained proliferation and form a colony, which is defined as a cluster of at least 50 cells. This assay is crucial because short-term viability assays can overestimate survival, as some cells may be metabolically active but have lost the ability to divide (a phenomenon known as reproductive cell death).

Materials and Reagents
  • 6-well or 12-well tissue culture plates

  • Complete cell culture medium

  • Trypsin-EDTA solution

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.5% Crystal Violet in methanol).[20]

Step-by-Step Protocol
  • Determine Seeding Density: a. Rationale: The optimal number of cells to seed is critical and must be determined empirically for each cell line. The goal is to produce distinct, countable colonies (50-150) in the control wells after the incubation period. This may range from 100 to 1000 cells per well. b. Plate a range of cell numbers and grow for 7-14 days to find the density that gives discrete colonies.

  • Cell Plating and Treatment: a. Prepare a single-cell suspension using trypsin. b. Plate the predetermined number of cells in each well of a 6-well plate. Allow cells to attach for 24 hours. c. Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours). d. After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubation: a. Incubate the plates for 7-14 days, or until colonies in the control wells are visible to the naked eye.[20] b. Rationale: The long incubation period allows for multiple cell divisions, testing the cell's capacity for sustained proliferation. c. Ensure the incubator has adequate humidity to prevent plates from drying out.[21]

  • Fixing and Staining: a. Gently wash the wells with PBS. b. Add the fixation solution and incubate for 15-20 minutes at room temperature.[22] c. Remove the fixative, wash with PBS, and add the Crystal Violet staining solution. d. Incubate for 5-20 minutes.[22] e. Remove the stain, wash gently with water until the background is clear, and allow the plates to air-dry.

  • Colony Counting: a. Count the number of colonies (defined as >50 cells) in each well. A dissecting microscope can be used for accuracy.[20]

Data Analysis
  • Calculate Plating Efficiency (PE):

    • PE = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100

  • Calculate Survival Fraction (SF):

    • SF = (Number of colonies counted in treated wells) / (Number of cells seeded x (PE / 100))

  • Plot the Survival Fraction against the compound concentration to generate a cell survival curve.

Data Presentation: Comparative Efficacy

Summarizing the results in a clear format is essential for comparing the compound's potency across different cell lines and assays.

Table 1: Hypothetical Antiproliferative Activity (IC₅₀ in µM) of this compound after 72h Treatment

Cancer Cell Line Tissue of Origin MTT Assay IC₅₀ (µM) SRB Assay IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma 8.5 ± 0.9 10.2 ± 1.1
A549 Lung Carcinoma 15.2 ± 1.8 18.1 ± 2.0

| HCT116 | Colorectal Carcinoma | 5.1 ± 0.6 | 6.5 ± 0.7 |

Data are presented as mean ± standard deviation from three independent experiments.

References

Application Notes & Protocols: Development of EGFR Inhibitors from 6-Chloro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its dysregulation being a key driver in various malignancies.[1][2] The indole pharmacophore has emerged as a privileged scaffold in the design of potent kinase inhibitors.[2][3] This document provides a comprehensive guide for the rational design, synthesis, and biological evaluation of novel EGFR inhibitors based on the 6-chloro-5-methoxy-1H-indole core. We will detail synthetic methodologies, in vitro biochemical and cell-based assay protocols, and data interpretation strategies, offering a complete workflow for researchers in the field of drug discovery.

Introduction and Rationale

The aberrant activation of EGFR, a receptor tyrosine kinase, triggers downstream signaling cascades like the Ras-Raf-MEK-ERK pathway, leading to uncontrolled cell proliferation and survival.[1] Consequently, inhibiting this kinase activity is a proven therapeutic strategy. While several generations of EGFR inhibitors have reached the clinic, the emergence of drug resistance necessitates the continued search for novel chemical entities with improved potency, selectivity, and resistance profiles.[2][3]

The indole nucleus is a versatile heterocyclic motif found in numerous biologically active compounds and approved drugs.[4][5] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an excellent starting point for inhibitor design.[2] The specific scaffold, This compound , offers a decorated core ripe for synthetic elaboration. The chloro and methoxy substituents provide electronic modulation and potential vectors for growing the molecule into specific sub-pockets of the EGFR active site, aiming to enhance binding affinity and selectivity.

This guide will walk through a logical, field-proven workflow for developing novel inhibitors from this starting scaffold.

DrugDiscoveryWorkflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Optimization Start Scaffold Selection (this compound) SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Synthesis Chemical Synthesis & Purification SAR->Synthesis Characterization Compound Characterization (NMR, MS) Synthesis->Characterization Biochemical In Vitro EGFR Kinase Assay (IC50) Characterization->Biochemical CellBased Cell-Based Proliferation Assay (e.g., MTT) Biochemical->CellBased Mechanism Mechanism of Action (Apoptosis, Pathway Analysis) CellBased->Mechanism Data Data Analysis & Interpretation Mechanism->Data LeadOpt Lead Optimization Data->LeadOpt End Preclinical Candidate Data->End LeadOpt->SAR Iterative Design Cycle

Caption: Figure 1. General workflow for inhibitor development.

Synthetic Chemistry Protocol

The synthesis of indole-based EGFR inhibitors often involves coupling the indole core with a group that can occupy the hinge region of the kinase, such as a pyrimidine or quinazoline.[6] Here, we propose a general, yet robust, synthetic route starting from the commercially available this compound.

Objective: To synthesize a representative inhibitor by attaching a pharmacophore (e.g., anilino-pyrimidine) to the indole nitrogen, a common strategy for targeting the EGFR hinge region.

Protocol 2.1: N-Arylation of this compound

This protocol describes a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, a powerful method for forming C-N bonds.

Materials:

  • This compound

  • 4-Fluoro-2-methylaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-fluoro-2-methylaniline (1.2 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Stir the mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-arylated indole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Note: The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step in the catalytic cycle, leading to higher yields of the desired C-N coupled product. Cesium carbonate is used as a strong, non-nucleophilic base to facilitate the deprotonation of the indole nitrogen.

Caption: Scheme 1. N-Arylation of the indole core.

In Vitro Biochemical Evaluation

The first biological test for a potential inhibitor is to measure its direct effect on the target enzyme. An in vitro kinase assay is used to determine the concentration of the compound required to inhibit the enzymatic activity of EGFR by 50% (IC₅₀).

Protocol 3.1: EGFR Kinase Activity/Inhibition Assay (Luminescence-Based)

This protocol is based on the principle that kinase activity is proportional to the amount of ADP produced, which can be quantified in a subsequent luminescence reaction.[7]

Materials:

  • Recombinant human EGFR kinase (active)

  • Kinase substrate (e.g., a poly-Glu,Tyr peptide)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA)[8]

  • Synthesized inhibitor compounds, serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, non-binding 384-well microtiter plates[8]

  • Multichannel pipette and plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In the 384-well plate, add 0.5 µL of each compound dilution. Include wells with DMSO only (negative control) and a known EGFR inhibitor like Erlotinib (positive control).

  • Enzyme Addition: Prepare a solution of EGFR kinase in kinase reaction buffer. Add 5 µL of this solution to each well. Pre-incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.[8]

  • Initiate Kinase Reaction: Prepare a solution containing the peptide substrate and ATP in kinase reaction buffer. Start the reaction by adding 5 µL of this mix to each well. The final ATP concentration should be close to its Km value for EGFR to ensure sensitive IC₅₀ determination.[9]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced during the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence signal using a plate reader. The light generated is directly proportional to the ADP concentration, and thus to the EGFR kinase activity.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all readings.

    • Normalize the data by setting the DMSO-only wells (no inhibition) as 100% activity and the highest concentration of the positive control as 0% activity.

    • Plot the normalized % activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to calculate the IC₅₀ value for each compound.

Data Presentation:

Compound IDScaffold ModificationEGFR IC₅₀ (nM)
REF-01 Erlotinib (Control)8
IND-01 R = -H150
IND-02 R = -CH₃75
IND-03 R = -OCH₃200
IND-04 R = -Cl50

Table 1: Example data from a primary EGFR kinase assay. Lower IC₅₀ values indicate higher potency.

Cell-Based Proliferation Assay

After confirming direct enzyme inhibition, the next critical step is to assess whether the compounds can inhibit cell proliferation in a cancer cell line that is dependent on EGFR signaling. The MTT assay is a standard colorimetric method for this purpose.[10][11]

Protocol 4.1: MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[12]

Materials:

  • A431 (human epidermoid carcinoma) or other EGFR-overexpressing cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compounds, serially diluted

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds (final DMSO concentration should be <0.5%). Include wells with medium only (blank), and cells with DMSO only (vehicle control).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.[8]

  • MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Formation: Return the plate to the incubator for 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.[10]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization.[13] Measure the absorbance at 570 nm with a reference wavelength of >650 nm.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

    • Plot the % viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value using a sigmoidal dose-response curve.

EGFR_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Dimerizes P_EGFR P-Tyr EGFR->P_EGFR Autophosphorylation Inhibitor Indole-based Inhibitor Inhibitor->EGFR Blocks ATP Binding Grb2_Sos Grb2/Sos P_EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Figure 2. Simplified EGFR signaling pathway and point of intervention.

Conclusion and Future Directions

This guide outlines a foundational workflow for the development of novel EGFR inhibitors starting from the this compound scaffold. By following the detailed protocols for synthesis, biochemical screening, and cell-based evaluation, researchers can efficiently identify and characterize potent lead compounds.

Future work should focus on establishing a comprehensive Structure-Activity Relationship (SAR) by synthesizing a library of analogs with modifications at various positions of the indole and the N-aryl ring. Promising compounds should be further profiled for selectivity against other kinases, evaluated in more complex cellular models (e.g., 3D spheroids), and ultimately tested in in vivo models of cancer to assess their pharmacokinetic properties and anti-tumor efficacy.

References

Application Note: Utilizing 6-Chloro-5-methoxy-1H-indole for Cell-Based Screening in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] This heterocyclic motif is structurally similar to the side chain of tryptophan, allowing indole-containing molecules to interact with a diverse range of protein targets, including enzymes and receptors, through various non-covalent interactions.[1] Modifications to the indole core, such as the introduction of halogen and methoxy substituents, have historically yielded compounds with potent and selective biological activities, particularly in the realm of oncology. For instance, various substituted indoles have been identified as inhibitors of tubulin polymerization and as modulators of key signaling pathways involved in cell proliferation and survival.[2][3]

This application note describes the utility of 6-Chloro-5-methoxy-1H-indole , a specific indole derivative, in cell-based screening for the identification of novel anticancer agents. While this particular molecule is not extensively characterized in the public domain, its structural features—a chlorinated and methoxylated indole core—suggest a strong potential for biological activity, possibly through mechanisms similar to other well-documented indole derivatives, such as the inhibition of critical cellular processes like cell division or signal transduction.[2][4] We present a series of robust, validated protocols for high-throughput screening (HTS) to assess the cytotoxic and mechanistic properties of this compound. These assays are designed to be adaptable for screening large compound libraries and for detailed characterization of lead compounds.[5][6]

Proposed Mechanism of Action: Targeting Microtubule Dynamics

Based on the known activities of structurally related indole compounds, we hypothesize that this compound may exert its cytotoxic effects by interfering with microtubule dynamics. Microtubules, dynamic polymers of α- and β-tubulin, are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Disruption of microtubule polymerization or depolymerization can lead to mitotic arrest and subsequent apoptosis, making tubulin an attractive target for cancer therapy.[3] The proposed mechanism involves the binding of this compound to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.

Experimental Workflows and Protocols

High-Throughput Cell Viability Screening

The initial step in evaluating the potential of this compound is to determine its effect on the viability of cancer cells. A high-throughput cell viability assay is a fundamental method for screening large numbers of compounds to identify those that have a generic effect on cell growth.[7] This protocol utilizes a luminescence-based assay to quantify intracellular ATP concentration, which is a reliable indicator of cell health and metabolic activity.[7]

Workflow for High-Throughput Cell Viability Screening:

G cluster_0 Assay Preparation cluster_1 Treatment and Incubation cluster_2 Data Acquisition and Analysis prep_cells Prepare Cancer Cell Suspension seed_plates Seed Cells in 384-well Plates prep_cells->seed_plates add_compounds Add Compound Dilutions to Plates seed_plates->add_compounds prep_compounds Prepare Serial Dilutions of This compound prep_compounds->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate->add_reagent read_luminescence Read Luminescence on Plate Reader add_reagent->read_luminescence analyze_data Calculate IC50 Values read_luminescence->analyze_data

Caption: Workflow for the high-throughput cell viability screening assay.

Protocol: Cell Viability Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Harvest cells and seed them into 384-well white, clear-bottom tissue culture plates at a density of 1,000-5,000 cells per well in 50 µL of media.[6] Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Add 10 µL of the compound dilutions to the appropriate wells. Include wells with vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • Luminescence Reading: Equilibrate the plates to room temperature. Add 25 µL of a commercial ATP-based luminescence reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.

  • Data Acquisition: Mix on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression curve fit.

Table 1: Hypothetical IC50 Values for this compound

Cell LineIC50 (µM)
HeLa (Cervical Cancer)2.5
A549 (Lung Cancer)5.1
MCF-7 (Breast Cancer)3.8
High-Content Imaging of Microtubule Disruption and Mitotic Arrest

To investigate the proposed mechanism of action, high-content screening (HCS) can be employed to visualize the effects of this compound on the microtubule network and cell cycle progression.[8] HCS combines automated microscopy with quantitative image analysis to provide multiparametric data at the single-cell level.[8]

Workflow for High-Content Imaging Analysis:

G cluster_0 Sample Preparation cluster_1 Image Acquisition cluster_2 Image and Data Analysis seed_cells Seed Cells in 96-well Imaging Plates treat_cells Treat with this compound seed_cells->treat_cells fix_and_stain Fix, Permeabilize, and Stain Cells (α-tubulin, DNA) treat_cells->fix_and_stain acquire_images Acquire Images on High-Content Imaging System fix_and_stain->acquire_images segment_cells Segment Nuclei and Cytoplasm acquire_images->segment_cells quantify_features Quantify Microtubule Integrity and Mitotic Index segment_cells->quantify_features generate_plots Generate Dose-Response Curves quantify_features->generate_plots

Caption: Workflow for high-content imaging of microtubule disruption.

Protocol: Immunofluorescence Staining and Imaging

  • Cell Seeding and Treatment: Seed HeLa cells in 96-well black, clear-bottom imaging plates at a density of 5,000 cells per well and allow them to attach overnight. Treat cells with a range of concentrations of this compound for 24 hours.

  • Fixation and Permeabilization: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining: Wash the cells with PBS and block with 2% bovine serum albumin (BSA) in PBS for 1 hour. Incubate with a primary antibody against α-tubulin (1:1000 dilution in blocking buffer) overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature in the dark.

  • Imaging: Wash three times with PBS and add 100 µL of PBS to each well. Acquire images using a high-content imaging system with appropriate filter sets for the chosen fluorophores.

  • Image Analysis: Use automated image analysis software to identify and segment individual cells. Quantify parameters such as microtubule network integrity, cell shape, and the percentage of cells in mitosis (identified by condensed chromatin).

Table 2: Expected High-Content Analysis Readouts

ParameterVehicle ControlThis compound (5 µM)
Microtubule IntegrityIntact, filamentous networkDisrupted, diffuse staining
Mitotic Index3-5%25-30%
Cell ShapeFlattened, polygonalRounded
In Vitro Tubulin Polymerization Assay

To directly assess the effect of this compound on tubulin polymerization, a cell-free biochemical assay can be performed. This assay measures the increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Protocol: Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute purified bovine brain tubulin and a fluorescence reporter (e.g., DAPI) in a glutamate-based polymerization buffer.

  • Assay Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of this compound, a positive control (e.g., colchicine), and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the reporter dye.

  • Data Analysis: Plot the fluorescence intensity versus time. Calculate the rate of polymerization and the maximal level of polymerization for each condition. Determine the IC50 value for the inhibition of tubulin polymerization.

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for evaluating the anticancer potential of this compound. The initial high-throughput screening for cell viability can efficiently identify its cytotoxic effects across various cancer cell lines. Subsequent high-content imaging and biochemical assays can then be used to elucidate its mechanism of action, specifically its impact on microtubule dynamics and cell cycle progression. These cell-based assays are essential tools in modern drug discovery, providing critical insights into a compound's efficacy and mechanism of action in a biologically relevant context.[5][9] Further studies could involve lead optimization through medicinal chemistry to enhance potency and selectivity, as well as in vivo studies in animal models to assess therapeutic efficacy.

References

Application Note: High-Purity Isolation of 6-Chloro-5-methoxy-1H-indole using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 6-Chloro-5-methoxy-1H-indole, a key intermediate in pharmaceutical research and development. The methodology centers on the principles of flash column chromatography, a widely adopted technique for the efficient separation of organic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for obtaining high-purity this compound. The protocol is designed to be self-validating by incorporating thin-layer chromatography (TLC) for in-process monitoring and fraction analysis.

Introduction: The Significance of Purifying this compound

This compound is a substituted indole derivative of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in a vast array of biologically active compounds and pharmaceuticals. The specific substitution pattern of this molecule makes it a valuable building block for the synthesis of potential therapeutic agents. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complicate the interpretation of biological data.

Column chromatography is a cornerstone of purification in organic synthesis.[1][2][3] This technique separates compounds based on their differential adsorption onto a stationary phase while a mobile phase passes through it.[1][2] For the purification of this compound, normal-phase flash column chromatography using silica gel as the stationary phase is the method of choice. This approach allows for rapid and effective separation from common reaction byproducts and unreacted starting materials.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety hazards of this compound is crucial before commencing any experimental work.

PropertyValueSource
Molecular Formula C₉H₈ClNO[4]
Molecular Weight 181.62 g/mol [4]
Appearance Solid (form may vary)Assumed
IUPAC Name This compound[4]

Safety Precautions:

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Therefore, it is mandatory to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

The Workflow of Purification: A Visual Guide

The purification of this compound by flash column chromatography follows a logical sequence of steps, from initial analysis by TLC to the final isolation of the pure compound.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) Sample_Prep Crude Sample Preparation TLC->Sample_Prep Determines solvent Sample_Loading Sample Loading Sample_Prep->Sample_Loading Column_Packing Column Packing (Silica Slurry) Column_Packing->Sample_Loading Elution Elution (Mobile Phase Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Identifies pure fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities can be scaled accordingly.

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Petroleum Ether), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane, HPLC grade

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

The selection of an appropriate solvent system (mobile phase) is the most critical step for a successful separation.[1][2] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 9:1 (hexane:ethyl acetate).

  • Visualize the developed plate under UV light (254 nm).

  • If the Rf of the desired spot is too low, increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3).

  • The optimal solvent system will show good separation between the spot for this compound and any impurities.

Step 2: Column Preparation
  • Secure a glass chromatography column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in hexane. The amount of silica should be roughly 50-100 times the weight of the crude sample.

  • Carefully pour the silica slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.

  • Drain the excess hexane until the solvent level is just above the top layer of sand. Never let the column run dry.

Step 3: Sample Loading
  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is known as the dry-loading method and generally results in better separation.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

Step 4: Elution and Fraction Collection
  • Carefully add the optimized mobile phase (from Step 1) to the column.

  • Apply gentle air pressure to the top of the column to initiate the flow of the mobile phase (flash chromatography).

  • Collect the eluent in a series of numbered test tubes or flasks.

  • Maintain a constant flow rate and ensure the solvent level does not drop below the top of the silica gel.

Step 5: Fraction Analysis and Product Isolation
  • Monitor the separation by spotting every few fractions onto a TLC plate and developing it in the mobile phase.

  • Identify the fractions containing the pure this compound (they should have the same Rf value and be free of impurities).

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system- Column overloaded- Column packed unevenly- Sample band too diffuse- Re-optimize the solvent system using TLC.- Use a larger column or less sample.- Repack the column carefully.- Load the sample in a more concentrated band.
Cracked Column Bed - Silica gel ran dry.- Solvents of vastly different polarity were mixed too quickly.- Ensure the solvent level never drops below the top of the silica.- Use a gradient elution with gradually increasing polarity.
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase.

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for the purification of this compound using flash column chromatography. By carefully optimizing the solvent system with TLC and following the step-by-step procedure, researchers can obtain this valuable synthetic intermediate with high purity, which is essential for its use in subsequent research and development activities. Adherence to safety protocols is paramount throughout the entire process.

References

Application Notes and Protocols for the Synthesis of 6-Chloro-5-methoxy-1H-indole Analogs for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 6-Chloro-5-methoxy-1H-indole in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic compounds with significant biological activities.[1] The specific substitution pattern of a chloro group at the 6-position and a methoxy group at the 5-position of the indole ring creates a unique electronic and steric environment, making this compound an attractive starting point for the development of novel therapeutic agents. This disubstituted indole core has been identified in molecules targeting a range of diseases, including cancer, by mechanisms such as the inhibition of tubulin polymerization and protein kinases.[2][3][4][5][6][7]

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing critical insights into how chemical modifications of a lead compound influence its biological activity.[8] By systematically synthesizing and evaluating a library of analogs based on the this compound scaffold, researchers can identify key pharmacophoric features, optimize potency and selectivity, and improve pharmacokinetic properties.

This comprehensive guide provides a detailed technical overview of the synthetic strategies for accessing the this compound core and outlines a systematic approach to the design and synthesis of an analog library for SAR studies. The protocols herein are designed to be robust and reproducible, empowering researchers to efficiently explore the chemical space around this promising scaffold.

Part 1: Synthesis of the this compound Core Scaffold

A reliable and scalable synthesis of the central this compound scaffold is paramount for any subsequent analog development. Among the various methods for indole synthesis, the Leimgruber-Batcho indole synthesis stands out for its efficiency and applicability to a wide range of substituted indoles, particularly those with electron-donating groups on the benzene ring.[1][2][3] This method proceeds via the reductive cyclization of a β-enamino-o-nitrostyrene intermediate, which is readily prepared from the corresponding o-nitrotoluene.

The overall synthetic workflow is depicted below:

Synthetic Workflow for this compound A 4-Chloro-3-methoxytoluene B 4-Chloro-5-methoxy-2-nitrotoluene A->B Nitration C β-Enamino-o-nitrostyrene Intermediate B->C Leimgruber-Batcho Step 1: Condensation D This compound C->D Leimgruber-Batcho Step 2: Reductive Cyclization

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of 4-Chloro-5-methoxy-2-nitrotoluene (Starting Material)

The synthesis of the key o-nitrotoluene precursor is achieved through the nitration of commercially available 4-chloro-3-methoxytoluene. The directing effects of the chloro (ortho, para-directing) and methoxy (strong ortho, para-directing) groups favor nitration at the position ortho to the methoxy group and meta to the chloro group.[9][10]

Materials:

  • 4-Chloro-3-methoxytoluene

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-chloro-3-methoxytoluene (1 equivalent) in dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add concentrated sulfuric acid (2 equivalents) dropwise while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) at 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-chloro-5-methoxy-2-nitrotoluene by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 1.2: Leimgruber-Batcho Synthesis of this compound

This two-step, one-pot procedure is a highly efficient method for the construction of the indole ring.[1][11]

Step 1: Formation of the Enamine Intermediate

Materials:

  • 4-Chloro-5-methoxy-2-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 4-chloro-5-methoxy-2-nitrotoluene (1 equivalent) in anhydrous DMF, add pyrrolidine (1.2 equivalents).

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The formation of the intensely colored enamine intermediate is a visual indicator of the reaction's progress.

  • Cool the reaction mixture to room temperature. The crude enamine solution can be used directly in the next step without isolation.

Step 2: Reductive Cyclization

Materials:

  • Crude enamine solution from Step 1

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Hydrazine hydrate (4-5 equivalents)

  • Ethanol or Methanol

Procedure:

  • Dilute the crude enamine solution with ethanol or methanol.

  • Carefully add 10% Palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to 50-60 °C.

  • Add hydrazine hydrate dropwise to the heated suspension. An exothermic reaction with gas evolution (N₂) will be observed. Maintain the temperature below 70 °C.

  • After the addition is complete, continue stirring at 60-70 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude this compound.

  • Purify the product by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization.

Part 2: Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

With the core scaffold in hand, the next phase involves the systematic modification of its structure to probe the SAR. The goal is to identify which substituents at which positions lead to an enhancement of the desired biological activity. Based on the literature for indole-based inhibitors of targets like tubulin and kinases, key positions for modification include the N1, C2, and C3 positions of the indole ring, as well as bioisosteric replacement of the 5-methoxy and 6-chloro groups.[4][5][12]

SAR Strategy cluster_0 Core Scaffold cluster_1 Modification Sites A This compound B N1-Position (Alkylation, Arylation) A->B C C2-Position (Functionalization) A->C D C3-Position (Electrophilic Substitution) A->D E Bioisosteric Replacements (5-Methoxy & 6-Chloro) A->E

Caption: Key modification sites for SAR studies.

Proposed Analog Library and Rationale

The following table outlines a focused library of analogs designed to explore the SAR of the this compound scaffold. The rationale for each modification is grounded in established medicinal chemistry principles.

Position of Modification Proposed Substituents (R) Rationale for Modification Synthetic Approach
N1-Position - Small alkyl (e.g., -CH₃, -C₂H₅)- Bulky alkyl (e.g., -iPr, -cPr)- Aryl/Heteroaryl (e.g., Phenyl, Pyridyl)To probe for potential interactions in the N1-region of the binding pocket and to modulate lipophilicity and metabolic stability.N-alkylation with alkyl halides; Buchwald-Hartwig or Ullmann coupling for arylation.
C2-Position - Carboxylic acid esters (-COOR')- Amides (-CONHR')- Small heterocycles (e.g., Oxazole, Thiazole)To introduce hydrogen bond donors/acceptors and explore new binding interactions.Lithiation at C2 followed by quenching with an electrophile (e.g., CO₂, acid chloride).
C3-Position - Acyl groups (-COR')- Alkyl groups (-R')- Sulfonyl groups (-SO₂R')The C3 position is highly nucleophilic and prone to electrophilic substitution, allowing for the introduction of a wide range of functional groups to probe for key interactions.Vilsmeier-Haack formylation, Friedel-Crafts acylation, Mannich reaction.
5-Methoxy Group - Hydroxy (-OH)- Ethoxy (-OCH₂CH₃)- Trifluoromethoxy (-OCF₃)- Methylthio (-SCH₃)To investigate the importance of the hydrogen bond accepting ability and steric bulk of the methoxy group. Bioisosteric replacement can modulate electronic properties and metabolic stability.Demethylation (BBr₃) to give the phenol, followed by re-alkylation or functionalization.
6-Chloro Group - Fluoro (-F)- Bromo (-Br)- Cyano (-CN)- Methyl (-CH₃)To explore the influence of halogen size and electronic effects on binding affinity. Bioisosteric replacements can fine-tune lipophilicity and polarity.Synthesis from appropriately substituted o-nitrotoluenes.
Protocol 2.1: General Procedure for N1-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2.2: General Procedure for C3-Acylation (Friedel-Crafts)

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, acetic anhydride)

  • Lewis acid catalyst (e.g., SnCl₄, AlCl₃)

  • Anhydrous DCM or 1,2-dichloroethane

Procedure:

  • To a solution of the acyl chloride or anhydride (1.2 equivalents) in anhydrous DCM, add the Lewis acid (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir for 15 minutes, then add a solution of this compound (1 equivalent) in anhydrous DCM dropwise.

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Part 3: Characterization and Biological Evaluation

Analytical Characterization: All synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Biological Evaluation: The synthesized analogs should be evaluated in relevant biological assays to determine their activity. For instance, if the target is tubulin polymerization, a cell-free tubulin polymerization assay followed by cell-based anti-proliferative assays (e.g., MTT or SRB assay) against a panel of cancer cell lines would be appropriate.[1][2][4]

Structure-Activity Relationship (SAR) Analysis Workflow:

SAR Analysis Workflow A Synthesized Analog Library B Biological Screening (e.g., IC₅₀ determination) A->B Testing C Data Analysis and SAR Table Generation B->C Data Collection D Identify Trends and Key Pharmacophores C->D Interpretation E Design of Next-Generation Analogs D->E Hypothesis Generation F Iterative Synthesis and Testing E->F Optimization Loop F->B Feedback

Caption: Workflow for SAR data analysis and iteration.

The data obtained from the biological assays will be compiled into an SAR table, allowing for a direct comparison of the activity of the analogs with their structural modifications. This iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry and will guide the optimization of the this compound scaffold into a potent and selective drug candidate.

References

Introduction: The Strategic Importance of N-Alkylated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In-Depth Protocol for the N-Alkylation of 6-Chloro-5-methoxy-1H-indole

N-alkylated indoles represent a cornerstone structural motif in a multitude of biologically active compounds, natural products, and pharmaceuticals. The indole scaffold is frequently termed a "privileged scaffold" in medicinal chemistry, a designation earned by its remarkable ability to form specific interactions with a diverse range of biological targets.[1] The strategic functionalization of the indole nitrogen via N-alkylation serves as a powerful lever for modulating the pharmacological profile of these molecules, influencing their potency, target selectivity, and pharmacokinetic properties.[1]

This guide focuses on the N-alkylation of this compound (CAS: 63762-72-1)[2], a substrate of significant interest. The electron-donating methoxy group at the 5-position and the electron-withdrawing chloro group at the 6-position create a unique electronic environment that influences not only the reactivity of the indole core but also the metabolic stability and binding interactions of the resulting N-alkylated products. This makes the scaffold a valuable starting point for drug discovery programs.

Mechanistic Underpinnings: Controlling the Reaction Pathway

The N-alkylation of this compound is a classic example of a two-step nucleophilic substitution reaction. A thorough understanding of the mechanism is paramount for achieving high yields and regioselectivity.

  • Deprotonation: The reaction is initiated by the deprotonation of the indole nitrogen. The N-H bond of an indole has a pKa of approximately 17 (in DMSO), making it weakly acidic.[3] Therefore, a strong, non-nucleophilic base is required to abstract this proton and generate the corresponding indolide anion. Sodium hydride (NaH) is an exceptionally effective base for this purpose, as it irreversibly deprotonates the indole to form the sodium indolide salt and hydrogen gas.[4][5]

  • Nucleophilic Substitution (SN2): The resulting indolide anion is a potent nucleophile. It subsequently attacks an electrophilic alkylating agent, such as an alkyl halide, in a bimolecular nucleophilic substitution (SN2) reaction. This step forms the new nitrogen-carbon bond, yielding the desired N-alkylated indole.[4]

Causality of Experimental Choices
  • Choice of Base: The use of a strong base like NaH is critical to ensure that the equilibrium lies far to the side of the indolide anion. This maximizes the concentration of the active nucleophile and prevents side reactions that can occur with the neutral indole.[4][6]

  • Solvent Selection: Polar aprotic solvents are essential. N,N-Dimethylformamide (DMF) is a preferred solvent as it effectively dissolves the indole substrate and the intermediate sodium indolide salt.[3][5][7] Its high dielectric constant and ability to solvate the sodium cation leave the indolide anion more "naked" and nucleophilic, thereby accelerating the SN2 reaction.[7][8] Tetrahydrofuran (THF) is another viable option, though the solubility of the indolide salt can sometimes be lower.[5][6]

  • Regioselectivity (N- vs. C3-Alkylation): While N-alkylation is generally thermodynamically favored, C3-alkylation can be a competing kinetic pathway, especially if deprotonation is incomplete.[5] Ensuring complete formation of the indolide anion by allowing sufficient reaction time with the base before adding the alkylating agent is a key strategy to maximize N-selectivity.[5][9] Furthermore, elevating the reaction temperature can also favor the formation of the more stable N-alkylated product.[3][5]

Reaction_Mechanism Figure 1: N-Alkylation Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Indole This compound Base Sodium Hydride (NaH) Indolide Sodium Indolide Anion (Nucleophile) Indole->Indolide + NaH H2 H₂ Gas AlkylHalide Alkyl Halide (R-X) (Electrophile) Product N-Alkyl-6-chloro- 5-methoxy-1H-indole Salt NaX Indolide_ref->Product + R-X

Caption: Figure 1: N-Alkylation Reaction Mechanism.

Experimental Protocol: N-Alkylation of this compound

This protocol provides a general method that can be adapted for various primary and secondary alkyl halides.

Materials and Reagents
ReagentCAS No.Properties
This compound63762-72-1MW: 181.62 g/mol [2]
Sodium Hydride (60% dispersion in oil)7646-69-7Flammable solid, reacts violently with water.
N,N-Dimethylformamide (DMF), Anhydrous68-12-2Polar aprotic solvent, Bp: 153 °C.[7]
Alkyl Halide (e.g., Benzyl Bromide)100-39-0Lachrymator.
Hexanes (Anhydrous)110-54-3For washing NaH.
Ethyl Acetate (EtOAc)141-78-6Extraction solvent.
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8For quenching.
Brine (Saturated aq. NaCl)7647-14-5For washing.
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9Drying agent.
Silica Gel (230-400 mesh)7631-86-9For column chromatography.
Equipment
  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply with inlet adapter

  • Septa

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Detailed Step-by-Step Methodology

Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) WashNaH 2. Wash NaH (with Hexanes) Setup->WashNaH Deprotonation 3. Deprotonation - Add Indole, DMF - Cool to 0°C - Add NaH - Stir 1h @ RT WashNaH->Deprotonation Alkylation 4. Alkylation - Cool to 0°C - Add Alkyl Halide - Stir Overnight @ RT Deprotonation->Alkylation Workup 5. Workup - Quench with NaHCO₃ - Extract with EtOAc - Wash with Brine Alkylation->Workup Purification 6. Purification - Dry (MgSO₄) - Concentrate - Column Chromatography Workup->Purification Product 7. Final Product (Characterization) Purification->Product

Caption: Figure 2: Experimental Workflow.

1. Preparation and Setup (Self-Validating System: Inert Atmosphere)

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • In a separate small flask, weigh the required amount of sodium hydride (60% dispersion, 1.2 equivalents).

  • Causality: An inert atmosphere is crucial because NaH reacts exothermically with water and oxygen. Failure to exclude moisture will deactivate the base and lead to low or no yield.

2. Sodium Hydride Washing

  • Under the inert atmosphere, add anhydrous hexanes to the NaH to suspend it. Allow the NaH to settle, and then carefully remove the hexane supernatant containing the mineral oil via a syringe or cannula. Repeat this washing process two more times.

  • Briefly dry the washed, grey NaH powder under a stream of inert gas.

3. Deprotonation (Formation of the Nucleophile)

  • To the main reaction flask, add this compound (1.0 eq).

  • Add anhydrous DMF (approx. 0.2 M concentration relative to the indole) via a syringe. Stir until the indole is fully dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

  • Carefully add the washed NaH in small portions to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

  • Causality: Portion-wise addition at 0 °C safely controls the rate of hydrogen evolution and any exotherm.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. This ensures the complete formation of the sodium indolide salt. The mixture may become a slurry.[10]

4. Alkylation (C-N Bond Formation)

  • After 1 hour, cool the reaction mixture back to 0 °C.

  • Slowly add the alkyl halide (1.1 equivalents) dropwise via a syringe over 5-10 minutes.

  • Causality: A slow, cold addition prevents a rapid exotherm that could lead to side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (typically 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

5. Workup and Extraction

  • Upon completion, cool the flask to 0 °C.

  • Quench the reaction with extreme caution by slowly adding saturated aqueous NaHCO₃ solution dropwise. The quenching of excess NaH is vigorous.

  • Once gas evolution has ceased, transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine all organic layers. Wash the combined organic phase with water (2-3 times to remove DMF) and then once with brine.

  • Causality: Washing with water is critical for removing the high-boiling DMF solvent, which would otherwise complicate purification. The brine wash helps to break any emulsions and removes bulk water from the organic layer.

6. Isolation and Purification

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel. A typical eluent system is a gradient of 5% to 30% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the purified N-alkylated indole.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive NaH (improper storage).2. Wet reagents or solvent.3. Insufficient deprotonation time or temperature.1. Use a fresh bottle of NaH.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Increase the deprotonation time to 2 hours or gently warm to 40-50 °C before adding the alkylating agent.[3]
Significant C3-Alkylation 1. Incomplete formation of the indolide anion.2. Reaction temperature too low.1. Ensure sufficient deprotonation time (at least 1 hour at RT).[5]2. Consider running the alkylation step at a higher temperature (e.g., 80 °C), which often favors the thermodynamically preferred N-alkylation.[3][5]
Difficult Purification Residual DMF in the crude product.Be thorough in the aqueous workup. Washing the combined organic layers with water at least 3 times is essential to remove DMF before concentration.

References

Application Notes and Protocols for 6-Chloro-5-methoxy-1H-indole as a Fluorescent Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-5-methoxy-1H-indole, a substituted indole with significant potential as a fluorescent molecular probe for cellular imaging and biochemical assays. We present a detailed discussion of its inferred photophysical properties, a robust synthetic protocol based on the Leimgruber-Batcho indole synthesis, and step-by-step methodologies for its application in fluorescence microscopy and for the essential evaluation of its quantum yield and cytotoxicity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel small-molecule fluorophores in their work.

Introduction: The Promise of Substituted Indoles in Fluorescence Imaging

The indole scaffold, the fluorescent heart of the amino acid tryptophan, has long been a subject of intense interest in biological spectroscopy.[1] The intrinsic sensitivity of the indole ring's electronic structure to its local environment makes it an exceptional platform for the development of molecular probes.[2] By strategically modifying the indole core with various functional groups, it is possible to tune its photophysical properties, such as absorption and emission wavelengths, quantum yield, and solvatochromism, to suit specific biological applications.[1]

This compound is a compelling candidate for a novel fluorescent probe. The presence of an electron-donating methoxy group at the 5-position and an electron-withdrawing chloro group at the 6-position is anticipated to create a push-pull electronic system. This arrangement often leads to a significant intramolecular charge transfer (ICT) character in the excited state, resulting in desirable properties such as a large Stokes shift and sensitivity to solvent polarity.[3] These characteristics are highly advantageous for biological imaging, as they can minimize self-quenching and allow for the probing of local environmental changes within cells.[2]

This application note will serve as a detailed guide to the synthesis, characterization, and application of this compound as a fluorescent molecular probe. While direct experimental data for this specific compound is not yet widely available, the protocols and expected properties described herein are based on established principles of indole chemistry and fluorescence spectroscopy, providing a solid foundation for its investigation and use.

Synthesis of this compound

A reliable method for the synthesis of substituted indoles is the Leimgruber-Batcho indole synthesis.[4] This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to yield the indole.[4] The mild reaction conditions and high yields make this a suitable approach for producing this compound.

Synthetic Pathway

The synthesis commences with 1-chloro-2-methoxy-4-methyl-5-nitrobenzene as the starting material. This is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate enamine, which is then subjected to reductive cyclization to afford the final product.

Leimgruber-Batcho Synthesis start 1-chloro-2-methoxy-4-methyl-5-nitrobenzene enamine Intermediate Enamine start->enamine DMF-DMA, Pyrrolidine, Heat product This compound enamine->product Reductive Cyclization (e.g., Raney Ni, H2)

Caption: Leimgruber-Batcho synthesis of this compound.

Detailed Synthetic Protocol

Materials:

  • 1-chloro-2-methoxy-4-methyl-5-nitrobenzene

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Anhydrous Dimethylformamide (DMF)

  • Raney Nickel (slurry in water)

  • Hydrazine hydrate

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Enamine Formation

  • To a solution of 1-chloro-2-methoxy-4-methyl-5-nitrobenzene (1 equivalent) in anhydrous DMF, add pyrrolidine (1.2 equivalents) and N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

  • Heat the reaction mixture at 110 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in ethanol.

  • Add a catalytic amount of Raney Nickel (approximately 10% by weight of the enamine).

  • Heat the mixture to reflux (approximately 78 °C).

  • Add hydrazine hydrate (3-5 equivalents) dropwise to the refluxing solution.

  • Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter it through a pad of Celite to remove the Raney Nickel catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.

Photophysical Properties (Inferred)

The photophysical properties of this compound have been inferred based on the known effects of methoxy and chloro substituents on the indole ring. The electron-donating methoxy group at the 5-position is expected to cause a bathochromic (red) shift in both the absorption and emission spectra, while the electron-withdrawing chloro group at the 6-position may have a more complex influence, potentially contributing to a larger Stokes shift and possibly some fluorescence quenching.[2][5]

PropertyPredicted Value/RangeRationale
Absorption Maximum (λ_abs) 290 - 310 nmThe methoxy group at the 5-position typically red-shifts the absorption of the indole core.
Emission Maximum (λ_em) 340 - 370 nmA significant Stokes shift is expected due to the push-pull nature of the substituents.
Stokes Shift 40 - 70 nmThe intramolecular charge transfer character in the excited state leads to a larger separation between absorption and emission maxima.
Quantum Yield (Φ) 0.2 - 0.4The presence of a halogen can sometimes lead to quenching, but the overall rigid structure of the indole may maintain a moderate quantum yield.[6]
Solvatochromism Moderate to HighThe expected ICT character suggests that the emission maximum will be sensitive to solvent polarity, with a red-shift in more polar solvents.

Experimental Protocols

Protocol for Determining Fluorescence Quantum Yield

The relative quantum yield of this compound can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[7] Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for excitation in the UV range.

Materials:

  • This compound

  • Quinine sulfate (fluorescence standard)

  • 0.1 M Sulfuric acid

  • Ethanol (or other suitable solvent)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound and quinine sulfate in their respective solvents.

  • Prepare a series of dilutions of both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

  • Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer.

  • Record the fluorescence emission spectra of all solutions using the fluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the sample (Φ_s) using the following equation:

    Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference.

    • Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solvents, respectively.

Quantum Yield Determination cluster_0 Sample & Standard Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis prep_sample Prepare Sample Dilutions abs_spec Record Absorbance Spectra prep_sample->abs_spec prep_standard Prepare Standard Dilutions prep_standard->abs_spec fluo_spec Record Fluorescence Spectra abs_spec->fluo_spec integrate Integrate Emission Spectra fluo_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for quantum yield determination.

Protocol for Cellular Imaging

This protocol outlines the use of this compound for imaging live cells using confocal microscopy.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hoechst 33342 (for nuclear counterstaining)

  • Confocal microscope with appropriate laser lines and filters (e.g., 405 nm laser for excitation and a 420-480 nm emission filter for Hoechst; a UV or near-UV laser for the indole probe with an appropriate blue-green emission filter).

Procedure:

  • Cell Culture: Plate HeLa cells on glass-bottom dishes and culture in DMEM with 10% FBS at 37 °C in a 5% CO₂ incubator until they reach 60-70% confluency.

  • Probe Loading: Prepare a working solution of this compound in pre-warmed culture medium at a final concentration of 1-10 µM.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C.

  • Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.

  • Counterstaining (Optional): Add fresh medium containing Hoechst 33342 (1 µg/mL) and incubate for 10 minutes to stain the nuclei.

  • Wash the cells again with PBS and add fresh imaging buffer (e.g., phenol red-free medium).

  • Imaging: Image the cells using a confocal microscope. Set the excitation and emission wavelengths based on the predetermined spectral properties of this compound.

Protocol for Cytotoxicity Assay

It is crucial to assess the potential cytotoxicity of any new fluorescent probe. The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of the probe.

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Prepare a series of dilutions of this compound in culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Remove the medium from the wells and add 100 µL of the different concentrations of the probe solution. Include a control group with medium only.

  • Incubate the cells for 24 hours at 37 °C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control group.

Conclusion

This compound represents a promising new fluorescent molecular probe with tunable photophysical properties. Its synthesis via the Leimgruber-Batcho method is straightforward, and its predicted spectral characteristics make it a suitable candidate for applications in cellular imaging. The protocols provided in this application note offer a comprehensive framework for the synthesis, characterization, and utilization of this novel fluorophore. Further experimental validation of its photophysical properties and biological applications is encouraged to fully realize its potential in the field of drug discovery and biomedical research.

References

The Strategic Role of 6-Chloro-5-methoxy-1H-indole in the Synthesis of Novel Antitumor Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indole Scaffold in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point in the design of novel therapeutics.[3] In the realm of oncology, indole derivatives have demonstrated remarkable success, with several compounds progressing into clinical trials and receiving FDA approval.[4] These agents exert their antitumor effects through diverse mechanisms, including the inhibition of tubulin polymerization, modulation of kinase activity, and induction of apoptosis.[5][6]

The strategic substitution on the indole ring is a powerful tool to fine-tune the pharmacological profile of these molecules. The presence of a halogen, such as chlorine, and a methoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] Specifically, the 6-chloro-5-methoxy-1H-indole moiety serves as a versatile starting material for the synthesis of potent antitumor agents. The chlorine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, while the methoxy group at the 5-position can enhance binding to specific enzymatic pockets. This guide provides a detailed exploration of the application of this compound in the synthesis of two major classes of antitumor agents: tubulin polymerization inhibitors and kinase inhibitors.

I. Synthesis of Tubulin Polymerization Inhibitors

Microtubules are dynamic cytoskeletal proteins essential for cell division, making them a validated target for cancer chemotherapy.[7] Agents that disrupt microtubule dynamics can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[7] The this compound scaffold can be elaborated into potent tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin.

Causality Behind Experimental Choices

The synthetic strategy outlined below is based on the established principles of indole chemistry and transition metal-catalyzed cross-coupling reactions. The N-arylation of the indole is a critical step to introduce a second aromatic ring, often a trimethoxyphenyl group, which is a key pharmacophore for binding to the colchicine site.[8] The subsequent Suzuki-Miyaura coupling at the C6 position allows for the introduction of further diversity, enabling the optimization of potency and pharmacokinetic properties.

Experimental Workflow: Synthesis of a 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivative

This workflow describes a two-step synthesis of a potential tubulin polymerization inhibitor starting from this compound.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Suzuki-Miyaura Coupling A This compound C N-Arylated Indole Intermediate A->C CuI, Cs2CO3, DMF, 150 °C B 1-(3,4,5-Trimethoxyphenyl)iodobenzene B->C E Final Product: 6-Aryl-5-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole C->E Pd(PPh3)4, Na2CO3, Dioxane/H2O, 80 °C D Arylboronic Acid D->E

Caption: Synthetic workflow for a potential tubulin inhibitor.

Detailed Protocol: Synthesis of 6-(4-methylphenyl)-5-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole

PART 1: N-Arylation of this compound

  • Reagents and Materials:

    • This compound

    • 5-Iodo-1,2,3-trimethoxybenzene

    • Copper(I) iodide (CuI)

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer

    • Heating mantle with temperature control

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), 5-iodo-1,2,3-trimethoxybenzene (1.2 eq.), CuI (0.15 eq.), and Cs₂CO₃ (2.0 eq.).

    • Add anhydrous DMF to the flask.

    • Stir the reaction mixture at 150 °C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 6-chloro-5-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole.

PART 2: Suzuki-Miyaura Coupling

  • Reagents and Materials:

    • 6-Chloro-5-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole (from Part 1)

    • 4-Methylphenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane

    • Water

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve 6-chloro-5-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole (1.0 eq.) and 4-methylphenylboronic acid (1.5 eq.) in a mixture of 1,4-dioxane and water (4:1 v/v).

    • Add Na₂CO₃ (2.0 eq.) and Pd(PPh₃)₄ (0.05 eq.) to the mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-18 hours under an inert atmosphere. Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Add water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the final compound, 6-(4-methylphenyl)-5-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole.

Compound Starting Material Key Reagents Reaction Type Typical Yield Anticipated IC₅₀ (MCF-7)
Target Compound This compoundCuI, Pd(PPh₃)₄N-Arylation, Suzuki Coupling40-60% (overall)1-10 µM[1]

II. Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[9] Indole-based scaffolds have been successfully employed to develop potent and selective kinase inhibitors.[10] The this compound core can be utilized to synthesize inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), by incorporating appropriate pharmacophoric features.

Rationale for Synthetic Design

The synthesis of kinase inhibitors often involves the construction of a heterocyclic system fused to the indole core or the attachment of specific side chains that can interact with the ATP-binding pocket of the target kinase.[10] The following protocol describes a plausible route to a substituted pyrido[3,4-b]indol-1-one, a scaffold known to exhibit kinase inhibitory activity.[8]

Experimental Workflow: Synthesis of a Pyrido[3,4-b]indol-1-one Derivative

This workflow outlines a multi-step synthesis to construct the pyrido[3,4-b]indol-1-one core from this compound.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Reductive Cyclization A This compound B Indole-3-carboxaldehyde A->B POCl3, DMF D α,β-Unsaturated nitrile B->D Piperidine, EtOH C N-Substituted cyanoacetamide C->D E Pyrido[3,4-b]indol-1-one D->E SnCl2·2H2O, EtOH, Reflux

Caption: Synthetic route to a pyrido[3,4-b]indol-1-one kinase inhibitor scaffold.

Detailed Protocol: Synthesis of 6-Chloro-5-methoxy-2-substituted-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

PART 1: Vilsmeier-Haack Formylation

  • Reagents and Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, cool anhydrous DMF in an ice bath.

    • Slowly add POCl₃ (1.1 eq.) to the cooled DMF with stirring.

    • After 30 minutes, add a solution of this compound (1.0 eq.) in DMF dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

    • The precipitated solid is filtered, washed with water, and dried to give this compound-3-carboxaldehyde.

PART 2: Knoevenagel Condensation

  • Reagents and Materials:

    • This compound-3-carboxaldehyde (from Part 1)

    • N-phenethyl-2-cyanoacetamide

    • Piperidine

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • To a solution of this compound-3-carboxaldehyde (1.0 eq.) and N-phenethyl-2-cyanoacetamide (1.1 eq.) in ethanol, add a catalytic amount of piperidine.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

PART 3: Reductive Cyclization

  • Reagents and Materials:

    • The product from Part 2

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • Suspend the α,β-unsaturated nitrile from Part 2 (1.0 eq.) in ethanol.

    • Add SnCl₂·2H₂O (4.0 eq.) and reflux the mixture for 8-12 hours.

    • Cool the reaction, pour it into water, and basify with a sodium carbonate solution.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the final pyrido[3,4-b]indol-1-one derivative.

Compound Starting Material Key Transformations Target Class Anticipated GI₅₀
Pyrido[3,4-b]indol-1-one This compoundFormylation, Condensation, CyclizationKinase Inhibitor (e.g., EGFR)29-102 nM[8][11]

Conclusion

This compound is a highly valuable and versatile starting material in the synthesis of novel antitumor agents. Its strategic substitution pattern allows for the development of compounds targeting key cancer-related pathways, such as microtubule dynamics and kinase signaling. The synthetic protocols detailed herein provide a roadmap for researchers to explore the potential of this scaffold in the discovery and development of next-generation cancer therapeutics. The causality-driven approach to these syntheses, leveraging well-established and robust chemical transformations, ensures a high probability of success in obtaining the desired target molecules for further biological evaluation.

References

Application Notes & Protocols: The Utility of 6-Chloro-5-methoxy-1H-indole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy of the Indole Scaffold

In the landscape of medicinal chemistry, few molecular frameworks command as much respect as the indole nucleus. This bicyclic aromatic heterocycle is a quintessential "privileged scaffold," a term bestowed upon structures capable of binding to a multitude of biological receptors with high affinity.[1][2][3] Nature itself has extensively utilized the indole core, which forms the backbone of neurotransmitters like serotonin, essential amino acids like tryptophan, and a vast array of pharmacologically active alkaloids.[4]

This guide focuses on a specifically functionalized derivative: 6-Chloro-5-methoxy-1H-indole . The strategic placement of a chloro group at the C6 position and a methoxy group at the C5 position imparts unique physicochemical properties that medicinal chemists can exploit. These substitutions modulate the molecule's electronics, lipophilicity, and metabolic stability, making it a highly valuable and versatile building block for the synthesis of novel therapeutic agents.[5][6] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth applications, validated protocols, and the mechanistic rationale behind its use.

Physicochemical Properties and Strategic Value

The specific substitution pattern of this compound is not arbitrary. It is a calculated design element that enhances its utility as a pharmacophore.

PropertyValueSource
Molecular Formula C₉H₈ClNOPubChem CID 13113493[7]
Molecular Weight 181.62 g/mol PubChem CID 13113493[7]
CAS Number 63762-72-1PubChem CID 13113493[7]
IUPAC Name This compoundPubChem CID 13113493[7]
  • The Chloro Group (C6): The electron-withdrawing nature of the chlorine atom can influence the pKa of the indole nitrogen and alter the molecule's interaction with protein targets. Halogen bonding, a non-covalent interaction, is increasingly recognized as a key factor in ligand-receptor binding, and the chlorine at C6 can serve as a crucial halogen bond donor. Furthermore, this substitution can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

  • The Methoxy Group (C5): As an electron-donating group, the methoxy substituent at the C5 position can modulate the electron density of the aromatic system. This can be critical for tuning the binding affinity to specific biological targets. The combination of a C6-chloro and a C5/C7-methoxy group has proven beneficial in diverse therapeutic areas, from antimalarials to anticancer agents, often enhancing potency and improving metabolic stability.[8]

Core Applications in Drug Discovery & Development

This compound is not merely a catalog chemical; it is a foundational element in the synthesis of complex molecules targeting significant human diseases.

Anticancer Agent Development

The indole scaffold is a wellspring for the discovery of potent anticancer drugs.[6][9][10] Derivatives of this compound are primarily explored as inhibitors of crucial oncogenic pathways.

Primary Mechanism: Tubulin Polymerization Inhibition

A prominent strategy in cancer therapy is the disruption of microtubule dynamics, which are essential for cell division. Derivatives of chloro-indoles have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[11][12]

A fragment-based drug discovery (FBDD) approach identified 6-chloro-1H-indole as a key fragment that binds favorably to the nucleotide-binding cleft of β-tubulin.[11] This insight led to the rational design of a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives. These compounds function by disrupting microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequently inducing apoptosis (programmed cell death).[11][12] The 6-chloro substituent is integral to the structure-activity relationship (SAR), providing a vector for further chemical modification and optimization of potency.

dot digraph "Tubulin_Inhibition_Pathway" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Indole_Derivative [label="6-Chloro-5-methoxy-indole\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="α/β-Tubulin Dimers"]; Microtubules [label="Microtubule Polymerization", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Mitotic_Spindle [label="Mitotic Spindle Formation"]; Cell_Cycle [label="G2/M Phase Arrest", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Induction", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Indole_Derivative -> Microtubules [label="Inhibits", arrowhead=tee]; Tubulin -> Microtubules [label="Polymerizes to form"]; Microtubules -> Mitotic_Spindle [label="Essential for"]; Mitotic_Spindle -> Cell_Cycle [style=dashed, arrowhead=none, label="Proceeds past M-phase"]; Microtubules -> Cell_Cycle [style=dashed, arrowhead=odot, color="#EA4335", label="Disruption leads to"]; Cell_Cycle -> Apoptosis [label="Triggers"]; } caption [label="Mechanism of Action for Indole-based Tubulin Inhibitors.", fontname="Arial", fontsize=10];

Antiviral Therapeutics

The indole core is also a privileged scaffold in virology.[1][2] Its derivatives have shown promise against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Human Cytomegalovirus (HCMV).[1][2][13]

This compound serves as a critical starting material for the synthesis of complex chlorinated indole nucleoside analogues.[13] Research has demonstrated that compounds like 2,5,6-trichloro-1-(β-D-ribofuranosyl)indole (TCRB) are potent and selective inhibitors of HCMV replication.[13] The chloro substitution pattern is vital for this activity.

Furthermore, in the development of anti-HIV prodrugs, 5-halo-6-methoxy-dihydro-thymidine derivatives were designed to enhance lipophilicity and delivery to the central nervous system.[14] This underscores the therapeutic potential of the chloro-methoxy substitution pattern on a heterocyclic core, providing a strong rationale for using this compound as a scaffold for novel antiviral agents.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of compounds derived from this compound. All procedures should be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE).

Protocol 1: Representative Synthesis of a 6-Chloro-indole Derivative

This protocol outlines the synthesis of a 1-aryl-6-chloro-5-methoxy-1H-indole, a core structure for tubulin polymerization inhibitors, via a copper-catalyzed Ullmann condensation.

G

Materials:

  • This compound (1.0 eq)

  • 1-Iodo-3,4,5-trimethoxybenzene (1.2 eq)

  • Copper(I) Iodide (CuI) (0.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Anhydrous Toluene

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound, 1-Iodo-3,4,5-trimethoxybenzene, CuI, and anhydrous K₂CO₃.

  • Solvent Addition: Add anhydrous toluene via syringe to the flask to create a solution with a concentration of approximately 0.1 M with respect to the indole.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane). The reaction is typically complete within 24-48 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the copper catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol describes a standard method to assess the cytotoxicity of the newly synthesized indole derivative against a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized indole derivative, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates, incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized indole derivative in a complete growth medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include wells with medium only (blank) and medium with 0.5% DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design. The specific placement of chloro and methoxy groups on the privileged indole scaffold creates a building block of immense value for medicinal chemists. Its application has led to the development of promising anticancer and antiviral candidates. The protocols provided herein offer a practical starting point for researchers aiming to leverage this versatile molecule in their own drug discovery programs. Future exploration will undoubtedly uncover new applications for this scaffold, potentially leading to the development of next-generation therapeutics for a wide range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 6-Chloro-5-methoxy-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve the yield and purity of this valuable indole derivative.

Introduction

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Achieving a high yield of this substituted indole can be challenging due to the potential for side reactions and the nuanced nature of indole synthesis. This guide will explore the two primary synthetic routes—the Leimgruber-Batcho and Fischer Indole syntheses—and provide detailed, evidence-based strategies to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The two most widely employed methods are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.[1][2] The Leimgruber-Batcho synthesis is often favored for its milder reaction conditions and ability to produce 2,3-unsubstituted indoles directly.[3][4] The Fischer indole synthesis is a classic and versatile method, but can be sensitive to the substitution pattern on the starting materials.[2]

Q2: I am experiencing low yields in my Leimgruber-Batcho synthesis of this compound. What are the likely causes?

Low yields in the Leimgruber-Batcho synthesis can often be attributed to several factors:

  • Incomplete enamine formation: The initial condensation of the substituted 2-nitrotoluene with a formamide acetal is a critical step. Ensure your reagents, particularly the formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal - DMF-DMA), are fresh and anhydrous.[5]

  • Inefficient reductive cyclization: The choice and activity of the reducing agent are paramount. For the nitro group reduction, common reagents include Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or tin(II) chloride.[3] An inactive catalyst or insufficient reducing agent can lead to incomplete conversion.

  • Side reactions: The presence of electron-donating groups like the methoxy group can sometimes lead to side reactions.[6]

Q3: My Fischer indole synthesis is failing or giving a complex mixture of products. Why might this be happening?

The Fischer indole synthesis is notoriously sensitive to reaction conditions and substrate electronics. For a substituted phenylhydrazine like 4-chloro-5-methoxyphenylhydrazine, potential issues include:

  • Unfavorable tautomerization: The equilibrium between the hydrazone and the enehydrazine intermediate is crucial for the subsequent[1][1]-sigmatropic rearrangement. The electronic nature of the chloro and methoxy groups can influence this equilibrium.

  • Formation of abnormal products: Studies have shown that the presence of a methoxy group on the phenylhydrazine ring can lead to unexpected cyclization pathways and the formation of isomeric or halogenated byproducts, especially under strong acid catalysis.[7] For instance, a 2-methoxyphenylhydrazone has been observed to yield a 6-chloroindole derivative.[7]

  • Acid catalyst choice and concentration: The type and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride, sulfuric acid) are critical and often require careful optimization.[2]

Q4: What are the best practices for purifying crude this compound?

Purification is a critical step to obtain a high-purity product. The most common methods are:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired indole from starting materials and byproducts.[8] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically employed.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an efficient purification technique.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Leimgruber-Batcho Synthesis Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
Low to no formation of the enamine intermediate (the colored β-dimethylamino-2-nitrostyrene derivative) 1. Inactive or degraded DMF-DMA. 2. Insufficient reaction temperature or time. 3. Presence of moisture in the reaction.1. Use freshly opened or distilled DMF-DMA. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Low yield of the final indole product after reduction 1. Inactive reducing agent (e.g., old Raney nickel or Pd/C). 2. Insufficient amount of reducing agent. 3. Side reactions during reduction.1. Use a fresh batch of catalyst. 2. Increase the molar equivalents of the reducing agent. 3. Perform the reduction at a lower temperature and monitor the reaction closely.
Presence of multiple spots on TLC after reduction 1. Incomplete reduction of the nitro group. 2. Formation of byproducts from side reactions. 3. Degradation of the product.1. Increase the amount of reducing agent or reaction time. 2. Optimize reaction conditions (temperature, solvent). 3. Use milder work-up conditions and purify the product promptly.
Fischer Indole Synthesis Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
Low conversion of starting phenylhydrazine 1. Inappropriate acid catalyst or concentration. 2. Insufficient reaction temperature or time. 3. Steric hindrance from substituents.1. Screen different acid catalysts (e.g., PPA, ZnCl₂, H₂SO₄) and optimize the concentration. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Consider a different synthetic route if steric hindrance is significant.
Formation of a complex mixture of products (multiple spots on TLC) 1. Formation of regioisomers due to the substitution pattern. 2. Occurrence of abnormal Fischer cyclization.[7] 3. Decomposition of starting materials or product under harsh acidic conditions.1. Carefully characterize the major byproducts to understand the competing reaction pathways. 2. Employ milder acid catalysts or reaction conditions.[7] 3. Lower the reaction temperature and shorten the reaction time.
Isolation of a tar-like, intractable material 1. Polymerization of the indole product under strong acid conditions. 2. Extensive decomposition.1. Use a less concentrated acid or a solid acid catalyst. 2. Add the crude reaction mixture to a large volume of ice-water to precipitate the product and minimize degradation.

Experimental Protocols

Optimized One-Pot Leimgruber-Batcho Synthesis

Recent studies have shown that a one-pot tandem methodology for the Leimgruber-Batcho synthesis can significantly improve yields and reduce waste by avoiding the isolation of the potentially unstable enamine intermediate.[9]

Step 1: Enamine Formation

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-chloro-5-methoxy-2-nitrotoluene in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to the solution.

  • Heat the reaction mixture at reflux and monitor the formation of the deep red enamine intermediate by TLC.

Step 2: Reductive Cyclization

  • After completion of the enamine formation, cool the reaction mixture.

  • Carefully add a slurry of Raney nickel in an appropriate solvent (e.g., methanol, ethanol).

  • Add hydrazine hydrate dropwise at a controlled temperature. Vigorous gas evolution will be observed.

  • After the addition is complete, continue stirring until the red color of the enamine disappears, indicating the completion of the reaction.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizing the Reaction Pathways

Leimgruber-Batcho Synthesis Workflow

Leimgruber_Batcho_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reduction Reductive Cyclization cluster_end Final Product 4-Chloro-5-methoxy-2-nitrotoluene 4-Chloro-5-methoxy-2-nitrotoluene Enamine Formation Enamine Formation 4-Chloro-5-methoxy-2-nitrotoluene->Enamine Formation DMF-DMA DMF-DMA DMF-DMA->Enamine Formation Pyrrolidine Pyrrolidine Pyrrolidine->Enamine Formation Nitro Group Reduction Nitro Group Reduction Enamine Formation->Nitro Group Reduction Add Reducing Agent (e.g., Ra-Ni, Hydrazine) Intramolecular Cyclization Intramolecular Cyclization Nitro Group Reduction->Intramolecular Cyclization This compound This compound Intramolecular Cyclization->this compound

Caption: Workflow for the Leimgruber-Batcho synthesis.

Fischer Indole Synthesis Mechanism

Fischer_Indole_Mechanism Arylhydrazine + Ketone/Aldehyde Arylhydrazine + Ketone/Aldehyde Hydrazone Formation Hydrazone Formation Arylhydrazine + Ketone/Aldehyde->Hydrazone Formation Condensation Enehydrazine Tautomer Enehydrazine Tautomer Hydrazone Formation->Enehydrazine Tautomer Tautomerization (Acid-catalyzed) [3,3]-Sigmatropic Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine Tautomer->[3,3]-Sigmatropic Rearrangement Key C-C bond formation Di-imine Intermediate Di-imine Intermediate [3,3]-Sigmatropic Rearrangement->Di-imine Intermediate Cyclization & Aromatization Cyclization & Aromatization Di-imine Intermediate->Cyclization & Aromatization Loss of NH₃ Indole Product Indole Product Cyclization & Aromatization->Indole Product

Caption: Key steps in the Fischer indole synthesis mechanism.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key variables that can be optimized to improve the yield of this compound.

ParameterLeimgruber-Batcho SynthesisFischer Indole SynthesisKey Considerations
Starting Material Purity High purity 4-chloro-5-methoxy-2-nitrotoluene is crucial.Purity of 4-chloro-5-methoxyphenylhydrazine is critical.Impurities can lead to significant side reactions and purification difficulties.[6]
Solvent Anhydrous DMF is commonly used.High-boiling point solvents like toluene or xylenes are often used.Solvent choice can affect reaction rates and solubility of intermediates.
Temperature Reflux for enamine formation; controlled temperature for reduction.Typically requires elevated temperatures (100-180 °C).Temperature control is critical to prevent decomposition.
Catalyst Not applicable for enamine formation; reducing agent for cyclization.Brønsted acids (H₂SO₄, PPA) or Lewis acids (ZnCl₂).The choice and concentration of the acid catalyst are critical for the Fischer synthesis.[2]
Reaction Time Monitored by TLC for both steps.Typically several hours; monitor by TLC.Prolonged reaction times can lead to product degradation.

Conclusion

The synthesis of this compound, while presenting certain challenges, can be successfully optimized by a systematic approach to troubleshooting and careful control of reaction parameters. The Leimgruber-Batcho synthesis, particularly in a one-pot format, often offers a more direct and higher-yielding route. For the classic Fischer indole synthesis, meticulous optimization of the acid catalyst and reaction conditions is paramount to avoid the formation of abnormal byproducts. By understanding the underlying chemical principles and potential pitfalls of each method, researchers can significantly improve the yield and purity of this important synthetic intermediate.

References

Technical Support Center: Synthesis of 6-Chloro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-5-methoxy-1H-indole. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental insights to navigate the complexities of this synthesis.

Introduction to the Synthesis

The synthesis of this compound is most commonly approached via the Fischer indole synthesis. This classic yet powerful reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of (4-chloro-3-methoxyphenyl)hydrazine and a suitable carbonyl compound, typically an α-ketoester or α-ketoacid like pyruvic acid or its ester.

While robust, this pathway presents several challenges, primarily concerning regioselectivity and the formation of impurities under acidic conditions. This guide will address the most common issues encountered during this synthesis, providing both mechanistic explanations and practical, field-proven solutions.

Core Reaction Pathway

The primary transformation involves the reaction of (4-chloro-3-methoxyphenyl)hydrazine with a carbonyl partner, followed by an acid-catalyzed intramolecular cyclization.

Start (4-chloro-3-methoxyphenyl)hydrazine + Carbonyl Compound (e.g., Pyruvic Acid) Hydrazone Hydrazone Formation (Intermediate) Start->Hydrazone Condensation Acid Acid Catalyst (H₂SO₄, PPA, HCl) Hydrazone->Acid Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Acid->Cyclization Product This compound Cyclization->Product Favored Pathway SideProduct1 Side Product: 4-Chloro-5-methoxy-1H-indole (Regioisomer) Cyclization->SideProduct1 Unfavored Pathway SideProduct3 Other Side Products: Tars, Polymers Cyclization->SideProduct3 Harsh Conditions SideProduct2 Side Product: 6-Chloro-5-hydroxy-1H-indole (Demethylation) Product->SideProduct2 Harsh Acid/ High Temp.

Caption: General workflow for the Fischer indole synthesis of this compound and potential side products.

Frequently Asked Questions (FAQs)

Q1: What is the most significant side product I should expect in this synthesis?

A1: The most common and challenging side product is the regioisomer, 4-Chloro-5-methoxy-1H-indole . Its formation is a direct consequence of the two possible cyclization pathways of the intermediate hydrazone derived from (4-chloro-3-methoxyphenyl)hydrazine. The ratio of these isomers is highly dependent on reaction conditions.

Q2: My reaction is producing a dark, tarry substance with a very low yield of the desired product. What is causing this?

A2: Tar formation is a classic issue in Fischer indole synthesis, often caused by excessively harsh acidic conditions or high temperatures.[1] Indoles, particularly electron-rich ones, can be unstable and prone to polymerization under strong acid catalysis. Using a milder acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and carefully controlling the temperature can mitigate this issue.

Q3: Can the methoxy group be cleaved during the reaction?

A3: Yes, demethylation to form 6-Chloro-5-hydroxy-1H-indole is a potential side reaction, especially when using strong Brønsted acids like H₂SO₄ or HBr at elevated temperatures. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion (e.g., bromide) or water.

Q4: Are there any concerns about dehalogenation?

A4: Dehalogenation (loss of the chloro group) is not a common side reaction under the standard acidic conditions of the Fischer indole synthesis. This type of side reaction is more prevalent during catalytic hydrogenation steps, which are not typically part of this specific indole formation sequence.

Troubleshooting Guide

Issue 1: Poor Regioselectivity - Formation of 4-Chloro-5-methoxy-1H-indole
  • Symptom: NMR or LC-MS analysis of the crude product shows two major isomers with similar mass.

  • Causality: The direction of the key[2][2]-sigmatropic rearrangement in the Fischer synthesis is influenced by both steric and electronic factors of the substituents on the phenylhydrazine ring. The choice of acid catalyst plays a crucial role in determining the transition state energies for the two possible cyclization pathways.[2][3][4]

  • Troubleshooting Steps:

    • Catalyst Optimization: The acidity of the medium is a critical parameter.[2][4]

      • Recommendation: Polyphosphoric acid (PPA) is often a good starting point as it serves as both catalyst and solvent, often favoring one regioisomer. Eaton's reagent (P₂O₅ in MeSO₃H) can also provide high regioselectivity.[4] A screen of Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) may also be beneficial.

    • Temperature Control: Lowering the reaction temperature can enhance the kinetic selectivity between the two competing cyclization pathways.

      • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction by TLC or LC-MS to avoid prolonged heating.

    • Solvent Effects: Diluting a strong acid catalyst with a high-boiling, inert solvent like sulfolane or dichloromethane can sometimes reduce decomposition and improve selectivity.[4]

Issue 2: Product Degradation and Tar Formation
  • Symptom: The reaction mixture turns dark brown or black, and purification yields a low recovery of any identifiable indole product.

  • Causality: Indoles are susceptible to polymerization and degradation under strongly acidic conditions. The electron-donating methoxy group on the target molecule can exacerbate this issue.

  • Troubleshooting Steps:

    • Use Milder Acids: Switch from strong mineral acids (H₂SO₄, HCl) to PPA or Lewis acids.

    • One-Pot vs. Two-Step: Consider a two-step procedure where the hydrazone is first formed and isolated under milder conditions, and then subjected to cyclization. This allows for purification of the intermediate and more controlled cyclization conditions.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation from prolonged exposure to acid.

Issue 3: Demethylation of the Methoxy Group
  • Symptom: Mass spectrometry of a side product shows a mass of 167.59 g/mol , corresponding to C₈H₆ClNO.

  • Causality: The ether linkage is labile under strong protonating conditions, especially at higher temperatures. The mechanism involves protonation of the methoxy oxygen, making it a good leaving group (methanol), followed by nucleophilic attack.

  • Troubleshooting Steps:

    • Avoid Strong Brønsted Acids: This side reaction is more common with acids like H₂SO₄. Using Lewis acids or PPA at moderate temperatures can minimize demethylation.

    • Temperature Control: Keep the reaction temperature as low as possible. If high temperatures are required for cyclization, minimize the reaction time.

Analytical Guide: Identifying Product and Side Products

Distinguishing between the desired product and its main regioisomeric impurity is crucial. ¹H NMR spectroscopy is the most powerful tool for this.

CompoundPredicted ¹H NMR Signals (Aromatic Region)Key Differentiating Features
This compound (Desired Product)H4: Singlet (~7.5 ppm)H7: Singlet (~7.2 ppm)The protons at positions 4 and 7 will appear as singlets due to the substitution pattern, which is a key diagnostic feature.
4-Chloro-5-methoxy-1H-indole (Regioisomer)H6 & H7: Doublets (~7.0-7.3 ppm, ortho coupling)The protons at positions 6 and 7 will form an AX or AB system, appearing as a pair of doublets.
6-Chloro-5-hydroxy-1H-indole (Demethylation Product)H4: SingletH7: SingletOH: Broad singletThe aromatic proton signals will be similar to the desired product, but the methoxy singlet (~3.9 ppm) will be absent, and a broad, exchangeable OH peak will appear.

Note: Predicted chemical shifts are based on data for analogous 3-methylindole derivatives and general substituent effects. Actual values may vary.

Mass Spectrometry Data:

CompoundMolecular FormulaExact Mass
This compoundC₉H₈ClNO181.03
4-Chloro-5-methoxy-1H-indoleC₉H₈ClNO181.03
6-Chloro-5-hydroxy-1H-indoleC₈H₆ClNO167.01

Experimental Protocols

Protocol 1: General Fischer Indole Synthesis using PPA

This protocol provides a general starting point for the synthesis. Optimization may be required.

  • Hydrazone Formation (Optional Two-Step):

    • In a round-bottom flask, dissolve (4-chloro-3-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add a solution of sodium acetate (1.1 eq) in water to neutralize the hydrochloride salt.

    • Add methyl pyruvate (1.05 eq) and stir the mixture at room temperature for 1-2 hours until TLC indicates complete formation of the hydrazone.

    • Extract the hydrazone with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Cyclization:

    • To a flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

    • Heat the PPA to 80-90 °C with stirring.

    • Slowly add the hydrazone (from step 1, or formed in situ by mixing the hydrazine and ketone directly) to the hot PPA.

    • Stir the mixture at 90-100 °C for 30-60 minutes, monitoring the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

    • After completion, cool the reaction mixture slightly and pour it carefully onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a strong base (e.g., 10M NaOH) until pH > 9.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

cluster_prep Hydrazone Formation (Optional) cluster_cyclization Cyclization p1 Dissolve Hydrazine·HCl in EtOH p2 Add NaOAc solution p1->p2 p3 Add Methyl Pyruvate p2->p3 p4 Stir 1-2h at RT p3->p4 p5 Extract & Concentrate p4->p5 c2 Add Hydrazone p5->c2 Input for Cyclization c1 Heat PPA to 90°C c1->c2 c3 Stir at 90-100°C (Monitor by TLC) c2->c3 c4 Quench on Ice c3->c4 c5 Neutralize with NaOH c4->c5 c6 Extract with EtOAc c5->c6 c7 Purify by Chromatography c6->c7

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Technical Support Center: Troubleshooting the Fischer Indole Synthesis of Methoxy-Chloro-Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Fischer indole synthesis, specifically when working with methoxy- and chloro-substituted precursors. As a foundational method in heterocyclic chemistry, the Fischer synthesis is powerful, yet its outcome is exquisitely sensitive to the electronic nature of substituents on the phenylhydrazine ring.[1] This document provides in-depth, cause-and-effect troubleshooting advice to navigate these complexities, ensuring the successful synthesis of your target indole derivatives.

Section 1: The Core Mechanism and the Influence of Methoxy & Chloro Substituents

The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[2] The generally accepted mechanism involves the initial formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine.[3] This intermediate undergoes a critical, often rate-determining,[4][4]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole.[4][5]

The electronic properties of substituents on the arylhydrazine ring dramatically influence this pathway. Methoxy (-OCH₃) groups are electron-donating (EDG), while chloro (-Cl) groups are electron-withdrawing (EWG). Their presence creates a delicate balance that can either facilitate the reaction or lead it down unproductive pathways.

Fischer_Indole_Mechanism General Mechanism of the Fischer Indole Synthesis cluster_start Reactants cluster_intermediates Reaction Pathway cluster_products Outcome Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Formation Arylhydrazine->Hydrazone Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone EneHydrazine Tautomerization to Ene-Hydrazine Hydrazone->EneHydrazine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement (Key Step) EneHydrazine->Rearrangement H⁺, Δ Cyclization Cyclization & NH3 Elimination Rearrangement->Cyclization SideProducts Side Products (N-N Cleavage, etc.) Rearrangement->SideProducts Favored by strong EDGs Indole Target Indole Cyclization->Indole -NH₃

Caption: The Fischer indole synthesis pathway, highlighting the critical[4][4]-sigmatropic rearrangement step.

The success of the synthesis hinges on favoring the[4][4]-sigmatropic rearrangement over competing side reactions. The table below summarizes the electronic influence of our key substituents.

SubstituentElectronic EffectImpact on Fischer Indole Synthesis
Methoxy (-OCH₃) Strong Electron-Donating Group (EDG)Increases electron density on the aromatic ring, which generally accelerates the desired[4][4]-sigmatropic rearrangement.[1][6] However, it can also over-stabilize intermediates, promoting a competing N-N bond cleavage pathway.[7][8][9]
Chloro (-Cl) Moderately Electron-Withdrawing Group (EWG)Decreases electron density on the ring, which can slow the[4][4]-sigmatropic rearrangement, often necessitating harsher reaction conditions (e.g., stronger acids, higher temperatures).[7] However, it generally disfavors the N-N bond cleavage side reaction.
Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of methoxy-chloro-indoles in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm getting no indole product, particularly with a methoxy-substituted phenylhydrazine. What are the likely causes?

A1: Root Cause Analysis & Solutions

Low to no yield, especially with electron-rich systems like methoxy-phenylhydrazines, frequently points to a dominant side reaction: heterolytic N-N bond cleavage .[8] The electron-donating methoxy group can stabilize the protonated ene-hydrazine intermediate in a way that favors breaking the N-N bond over the desired rearrangement, leading to the formation of anilines and other degradation products.[7][9]

Actionable Solutions:

  • Modify Acid Catalyst and Temperature: The N-N bond cleavage is highly sensitive to acid strength and heat.

    • Decrease Acidity: If you are using a strong acid like polyphosphoric acid (PPA) or sulfuric acid, switch to a milder catalyst such as glacial acetic acid or p-toluenesulfonic acid (p-TsOH).[7]

    • Lower Temperature: Run the reaction at the lowest temperature that still allows for conversion. High temperatures can excessively favor the cleavage pathway. Monitor the reaction closely by TLC to find the optimal balance.

  • Consider a Lewis Acid: Lewis acids like zinc chloride (ZnCl₂) can sometimes promote the cyclization more efficiently than Brønsted acids for certain substrates, but they should be used with caution (see Q2).[2][4]

  • Check Reactant Purity: Impurities in the starting phenylhydrazine or carbonyl compound can inhibit the reaction.[7] Ensure your starting materials are pure via NMR or other appropriate analytical techniques.

Q2: I'm synthesizing a methoxy-indole using HCl, and my mass spectrometry results show an unexpected peak corresponding to a chlorinated product. Why is this happening and how can I prevent it?

A2: Root Cause Analysis & Solutions

You are observing a known and challenging side reaction often termed the "abnormal" Fischer indole synthesis .[10] When a methoxy-substituted phenylhydrazone is treated with a hydrogen halide acid like HCl, the methoxy group can be nucleophilically substituted by the halide ion (Cl⁻).[11] This is particularly prevalent with ortho-methoxy phenylhydrazones, which can yield chloroindoles instead of the expected methoxyindoles.[10]

Actionable Solutions:

  • Change the Acid Catalyst: This is the most critical step. Avoid hydrogen halide acids entirely.

    • Recommended Acids: Use polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TsOH). These acids provide the necessary protons for catalysis without introducing a nucleophilic counter-ion that can displace the methoxy group.[11]

    • Lewis Acids: While ZnCl₂ is a common catalyst, it can still lead to chlorination, sometimes at a different position on the indole ring.[10][11] Use it with caution and analyze the product mixture carefully. Boron trifluoride (BF₃) is another option.[2]

  • Purification Strategy: If minor amounts of the chlorinated byproduct form, they can often be separated from the desired methoxyindole using column chromatography with a carefully selected eluent system (e.g., a hexane/ethyl acetate gradient).[11]

Q3: My reaction with a chloro-substituted phenylhydrazine is sluggish, incomplete, or requires very high temperatures to proceed. How can I improve this?

A3: Root Cause Analysis & Solutions

The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring, making the key[4][4]-sigmatropic rearrangement step slower and requiring more energy.[7][12] This is the expected behavior for an EWG.

Actionable Solutions:

  • Increase Acid Strength: A stronger acid can more effectively catalyze the reaction. If you are using acetic acid, consider switching to PPA or a Lewis acid like ZnCl₂.[7]

  • Increase Temperature: These reactions often require elevated temperatures to overcome the higher activation energy.[7] Refluxing in a higher-boiling solvent or using microwave irradiation can be effective.[4][13]

  • Ensure Anhydrous Conditions: The presence of water can interfere with strong Lewis acids and hinder the reaction. Ensure your reagents and solvent are dry.

  • Consider In Situ Formation: Some phenylhydrazones, especially those derived from less stable starting materials, benefit from being formed in situ. This involves mixing the phenylhydrazine and the ketone/aldehyde directly in the acidic reaction medium without prior isolation of the hydrazone.[4][7]

Q4: My TLC analysis shows only my starting phenylhydrazone, even after prolonged heating. What should I do?

A4: Root Cause Analysis & Solutions

Recovery of the starting hydrazone indicates a failure of the cyclization step, which is most often due to insufficient activation.

Actionable Solutions:

  • Increase Catalyst Strength/Concentration: The reaction is acid-catalyzed, and you may not be providing a sufficiently acidic environment. Switch from a weak acid (acetic acid) to a stronger one (PPA, H₂SO₄, or Lewis acids like ZnCl₂).[7][14]

  • Increase Temperature: The rearrangement often has a significant thermal energy barrier. Cautiously increase the reaction temperature while monitoring for any product formation or degradation.[7]

  • Verify Phenylhydrazone Formation: Although less common, ensure that the initial condensation to form the phenylhydrazone has occurred. If you are not forming the hydrazone in situ, confirm its identity before proceeding with the cyclization step.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Is there a single "best" acid catalyst for these reactions? There is no universal "best" catalyst; the optimal choice is substrate-dependent.[14] A general starting point is:

  • For methoxy-substituted (EDG) systems prone to side reactions: Start with milder acids like acetic acid or p-TsOH. If chlorination is a concern, PPA is an excellent choice.[11]

  • For chloro-substituted (EWG) systems: Stronger acids like PPA, H₂SO₄, or Lewis acids like ZnCl₂ are often necessary to drive the reaction to completion.[7]

FAQ 2: Should I isolate the phenylhydrazone intermediate or form it in situ? For many stable combinations of arylhydrazines and carbonyls, isolating the hydrazone is a good practice to ensure purity before the critical cyclization step. However, if the hydrazone is unstable or difficult to purify, forming it in situ by heating the starting materials directly in the acidic medium is a highly effective strategy.[4][7]

Section 4: Experimental Protocol

Protocol: Synthesis of 5-Methoxy-2,3-dimethylindole via Fischer Synthesis (Avoiding Chlorination)

This protocol outlines the synthesis using a methoxy-substituted precursor with PPA to prevent the formation of chlorinated byproducts.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Sodium acetate (1.1 eq)

  • Butan-2-one (methyl ethyl ketone) (1.2 eq)

  • Ethanol

  • Polyphosphoric acid (PPA)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol.

    • Add sodium acetate and stir for 15 minutes at room temperature to neutralize the salt.

    • Add butan-2-one and reflux the mixture for 1 hour.

    • Cool the reaction, add water to precipitate the hydrazone, filter the solid, wash with water, and dry under vacuum.

  • Indolization:

    • In a separate flask equipped with a stirrer and nitrogen inlet, gently heat polyphosphoric acid (approx. 10x the weight of the hydrazone) to ~80°C to ensure it is mobile.

    • Add the prepared (4-methoxyphenyl)hydrazone in portions to the hot PPA with vigorous stirring.

    • Heat the reaction mixture to 100-110°C and maintain for 1-2 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup and Purification:

    • Allow the reaction mixture to cool to ~60-70°C.

    • Carefully and slowly pour the viscous mixture into a beaker of vigorously stirred ice water.

    • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography on silica gel to obtain the pure 5-methoxy-2,3-dimethylindole.

Section 5: Visual Workflow for Troubleshooting

If your Fischer indole synthesis fails, follow this systematic troubleshooting guide.

Troubleshooting_Workflow Troubleshooting Workflow for Failed Fischer Indole Synthesis Start Reaction Failed (Low/No Yield) CheckTLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->CheckTLC HydrazoneOnly Only Starting Hydrazone Present? CheckTLC->HydrazoneOnly Yes ComplexMixture Complex Mixture/ Degradation? CheckTLC->ComplexMixture Yes SideProduct Specific Side Product Observed? CheckTLC->SideProduct Yes IncreaseActivation Increase Activation: 1. Use Stronger Acid (PPA, ZnCl₂) 2. Increase Temperature 3. Check Reactant Purity HydrazoneOnly->IncreaseActivation MilderConditions Use Milder Conditions: 1. Lower Temperature 2. Use Milder Acid (AcOH, p-TsOH) 3. Reduce Reaction Time ComplexMixture->MilderConditions AbnormalProduct Abnormal Product? (e.g., Chlorination of Methoxy-Indole) SideProduct->AbnormalProduct Yes NNCleavage N-N Cleavage Product? (Aniline Derivative) SideProduct->NNCleavage Yes ChangeCatalyst Change Catalyst: Avoid HCl/HBr. Use PPA, H₂SO₄, or p-TsOH. AbnormalProduct->ChangeCatalyst NNCleavage->MilderConditions

References

stability of 6-Chloro-5-methoxy-1H-indole in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-5-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability in various solvents, drawing upon established principles of indole chemistry and pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by a combination of environmental and chemical factors. Like many indole derivatives, it is susceptible to degradation through oxidation, exposure to light (photodegradation), and extreme pH conditions.[1][2][3][4] Temperature is another critical factor, as it can accelerate the rate of these degradation reactions.[2][5] The choice of solvent is also crucial, as it can influence the compound's solubility and susceptibility to degradation pathways.

Q2: I am dissolving this compound for my experiments. Which solvents are recommended for optimal stability?

For optimal short-term stability, it is generally recommended to use aprotic organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols. For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), acetonitrile is a common and suitable solvent.[6] When preparing stock solutions, it is advisable to store them at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation. Supplier information suggests that the solid compound should be stored sealed in a dry environment at room temperature.

Q3: Can I use aqueous buffers to dissolve this compound? What are the potential risks?

While aqueous buffers are often necessary for biological assays, they can present stability challenges for indole compounds. The pH of the buffer is a significant concern. Indoles are generally more stable in neutral to slightly acidic conditions.[2] Strongly acidic or alkaline conditions can catalyze hydrolysis or other degradation reactions.[1][3][7] If aqueous buffers are required, it is recommended to prepare fresh solutions for each experiment and to minimize the time the compound spends in the aqueous environment. A forced degradation study is often recommended to understand the compound's behavior in your specific buffer system.[1][4]

Q4: I've noticed a change in the color of my this compound solution over time. What could be the cause?

A change in color, often to a yellowish or brownish hue, is a common indicator of indole degradation. This is typically due to oxidation and the formation of polymeric byproducts. The indole ring is electron-rich and susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen) and light. To mitigate this, it is crucial to handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) when possible and to always store them in amber vials or otherwise protected from light.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of your stock solution in the aqueous assay buffer immediately before use.

    • Minimize Incubation Time: If possible, reduce the incubation time of the compound in the assay medium to minimize the extent of degradation.

    • Conduct a Stability Check: Perform a simple stability check by incubating the compound in your assay buffer for the duration of your experiment. Analyze the sample by HPLC or LC-MS at the beginning and end of the incubation period to quantify any degradation.[6]

    • Control for Degradants: If degradation is unavoidable, consider whether the degradation products might have biological activity that could interfere with your results. Running a control with a "degraded" solution (prepared by intentionally stressing the compound, for example, by prolonged exposure to light or heat) can help to assess this.

Issue 2: Appearance of unexpected peaks in my chromatogram (HPLC/LC-MS).
  • Possible Cause: On-column degradation or degradation of the sample prior to injection.

  • Troubleshooting Steps:

    • Check Sample Preparation: Ensure that samples are prepared in a suitable solvent and analyzed promptly after preparation. If there is a delay, keep the samples in an autosampler cooled to a low temperature (e.g., 4°C).

    • Evaluate Mobile Phase pH: If using a buffered mobile phase, ensure its pH is compatible with the stability of the indole. A neutral or slightly acidic pH is generally preferred.

    • Photostability: Protect your samples from light at all stages, from preparation to analysis. Use amber vials for your autosampler.

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be invaluable.[1][3][4] This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixtures. This will help in identifying and tracking the degradation products in your routine analyses.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[1][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent, such as acetonitrile or methanol, at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide.

    • Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to a light source, such as a photostability chamber.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours). A control sample (stock solution in the same solvent, protected from stress) should be kept under normal storage conditions.

  • Sample Analysis: At each time point, take an aliquot of each sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method, typically with a UV or mass spectrometric detector.[6][8]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: HPLC Method for Stability Assessment

A reverse-phase HPLC method is generally suitable for analyzing indole derivatives.[6][8]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 280 nm for indoles).[6]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Data Presentation

Table 1: General Stability Profile of Indole Derivatives in Common Solvents

SolventTypeGeneral StabilityKey Considerations
DMSOAproticGoodHygroscopic; can be difficult to remove.
DMFAproticGoodCan be challenging to remove; potential for decomposition at high temperatures.
AcetonitrileAproticGoodCommon solvent for HPLC; good for analytical work.[6]
MethanolProticFairCan potentially react with the compound over long periods or under certain conditions.
EthanolProticFairSimilar to methanol.
Water/Aqueous BuffersProticPoor to FairHighly dependent on pH and temperature; risk of hydrolysis and oxidation.[2][7]

Visualizations

Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Potential Stress Factors cluster_analysis Stability Assessment Stock Stock Solution (e.g., in DMSO) Working Working Solution (in experimental solvent/buffer) Stock->Working Dilution Light Light Exposure Temp Elevated Temperature pH Non-neutral pH Oxygen Atmospheric Oxygen Analysis Analytical Method (e.g., HPLC, LC-MS) Light->Analysis Degradation Pathways Temp->Analysis Degradation Pathways pH->Analysis Degradation Pathways Oxygen->Analysis Degradation Pathways Result Quantify Degradation & Identify Products Analysis->Result

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic

G Start Inconsistent Results? CheckPrep Review Solution Preparation & Storage Start->CheckPrep CheckAssay Assess Stability in Assay Medium CheckPrep->CheckAssay HPLC Perform HPLC/LC-MS Analysis CheckAssay->HPLC Degradation Degradation Confirmed HPLC->Degradation Yes Stable Compound is Stable HPLC->Stable No Optimize Optimize Conditions: - Fresh solutions - Protect from light/heat - Adjust pH Degradation->Optimize Other Investigate Other Experimental Variables Stable->Other

Caption: Troubleshooting logic for inconsistent experimental results.

References

degradation pathways of 6-Chloro-5-methoxy-1H-indole under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Troubleshooting Acid-Catalyzed Degradation

Prepared by the Senior Application Science Team

Introduction

6-Chloro-5-methoxy-1H-indole is a substituted indole derivative of significant interest in pharmaceutical research and development. As with many electron-rich heterocyclic compounds, its stability is a critical parameter that influences synthesis, formulation, storage, and analytical method development. The indole nucleus is particularly susceptible to degradation under acidic conditions, a common stressor encountered during both synthesis and in physiological environments.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the degradation pathways of this compound in acidic media. It is structured as a practical support center, offering mechanistic insights, troubleshooting for common experimental challenges, and validated protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs): Core Mechanistic Concepts

This section addresses fundamental questions regarding the chemical behavior of this compound under acidic stress.

Q1: Why is the this compound scaffold inherently unstable in acidic conditions?

A: The instability stems from the fundamental electronic properties of the indole ring. The pyrrole portion of the bicyclic system is electron-rich, making it a target for electrophilic attack. In an acidic medium, a proton (H⁺) acts as the electrophile. The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site of protonation.[1] This initial protonation disrupts the aromaticity of the pyrrole ring, forming a highly reactive indoleninium cation intermediate. This cation is the gateway to subsequent degradation reactions, including dimerization, polymerization, or reaction with other nucleophiles present in the medium.

Q2: What is the most likely degradation pathway for this molecule in a simple acidic solution?

A: The most probable degradation pathway begins with the protonation at the C3 position, as described above. In the absence of other strong nucleophiles, the resulting indoleninium cation can then be attacked by a neutral, unprotonated molecule of this compound. This reaction leads to the formation of dimeric and, subsequently, trimeric or even polymeric species. These acid-catalyzed self-condensation products are often complex, poorly soluble, and can appear as an array of unexpected peaks or baseline noise in chromatographic analysis.

Proposed Acid-Catalyzed Dimerization Pathway```dot

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack & Dimerization cluster_2 Further Degradation A This compound B Indoleninium Cation (Reactive Intermediate) A->B + H⁺ (at C3) D Protonated Dimer B->D + (C) C Second Molecule of This compound E Neutral Dimer + H⁺ D->E - H⁺ F Trimers, Oligomers, and Polymers E->F + More Monomer / Dimer

Caption: Workflow for a typical forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This method serves as a starting point and should be optimized and validated for your specific equipment and needs.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
UV Detection 225 nm and 280 nm (or scan with a Diode Array Detector)
MS Detection ESI Positive Mode, scanning a mass range appropriate for the parent compound and expected dimers (e.g., m/z 100-1000).

References

Technical Support Center: Purification of Halogenated Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of halogenated indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-sensitive compounds. The inherent reactivity and potential instability of the indole scaffold, further modulated by halogen substitution, present unique purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the integrity and purity of your target molecules.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of halogenated indoles. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific rationale.

Issue 1: Product Degradation During Column Chromatography

Question: My halogenated indole appears to be decomposing on my silica gel column. I observe streaking on the TLC plate, a color change in the silica band, and my final yield is significantly lower than expected. What is happening and how can I prevent it?

Answer:

This is a classic and highly common issue rooted in the chemical properties of both the indole ring and the stationary phase.

Causality:

  • Acid Sensitivity: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). The indole nucleus, particularly the pyrrole ring, is electron-rich and highly susceptible to acid-catalyzed polymerization or degradation.[1][2] Protonation at the C3 position can initiate a cascade of reactions, leading to the formation of colored, often polymeric, impurities that are difficult to remove.[2]

  • Oxidation: Indoles can be sensitive to air and light, leading to oxidation.[3] The large surface area and potential presence of trace metal impurities on silica gel can catalyze oxidative degradation, which may manifest as a pinkish or brownish hue.[3][4]

Troubleshooting Steps & Protocols:

  • Neutralize the Stationary Phase: The most effective strategy is to deactivate the acidic sites on the silica gel.

    • Protocol for Silica Gel Deactivation:

      • Prepare your desired solvent system (e.g., Hexane/Ethyl Acetate).

      • Add 0.5-1% triethylamine (Et₃N) to the solvent mixture.

      • Prepare your column slurry using this basified eluent.

      • Before loading your sample, flush the packed column with 2-3 column volumes of the eluent containing triethylamine. This ensures that all acidic sites are neutralized.[1]

      • Run the entire chromatography using the eluent containing triethylamine.

  • Switch to an Alternative Stationary Phase: If deactivation is insufficient or if your compound is exceptionally sensitive, consider a different stationary phase.

    • Neutral or Basic Alumina: Alumina is available in neutral or basic grades and can be an excellent alternative for acid-sensitive compounds.[1] Note that the elution order may differ from silica gel, so you will need to re-optimize your solvent system using TLC with alumina plates.

    • Reversed-Phase Silica (C18): For polar halogenated indoles, reversed-phase chromatography is a powerful option. It operates on a different separation principle (hydrophobicity) and avoids the issue of silica acidity.

  • Minimize Contact Time: Work efficiently. Do not let your compound sit on the column for extended periods. Prepare all fractions and materials in advance to run the chromatography as quickly as possible.[1]

Issue 2: Difficulty Separating Regioisomers

Question: My synthesis has produced two regioisomers of a halogenated indole. On TLC, their Rf values are nearly identical (e.g., 0.30 and 0.32). How can I achieve separation?

Answer:

Separating regioisomers is a significant chromatographic challenge because their similar structures result in very close physical and chemical properties, leading to nearly identical interactions with the stationary phase.[1]

Strategies for Isomer Separation:

  • Optimize Column Chromatography:

    • Use a Shallow Gradient: A very slow, shallow gradient of the polar solvent during elution is crucial. This maximizes the small differences in polarity between the isomers, allowing for better resolution. For example, instead of a step gradient from 10% to 20% Ethyl Acetate in Hexane, try a linear gradient from 10% to 15% over many column volumes.[1]

    • Change the Solvent System: If a Hexane/Ethyl Acetate system fails, switch to a solvent system with different selectivities. The interactions between the solvents, stationary phase, and your isomers can change, potentially enhancing separation. Good alternatives include:

      • Dichloromethane/Methanol

      • Toluene/Acetone[1]

    • High-Performance Flash Chromatography: Automated flash chromatography systems with high-performance columns (smaller particle size) provide superior resolution compared to standard glass columns and are highly recommended for difficult separations.[1]

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification and to separate very similar isomers, preparative RP-HPLC is often the best solution.[5][6] The high efficiency of HPLC columns can often resolve isomers that are inseparable by flash chromatography. A typical starting point would be a C18 column with a water/acetonitrile or water/methanol gradient.[5][7]

  • Recrystallization:

    • Fractional Crystallization: If the isomers form a solid, fractional crystallization can sometimes be effective. This involves a series of carefully controlled crystallization steps to enrich one isomer in the solid phase and the other in the mother liquor. This method is often trial-and-error and requires patience.[1]

Issue 3: Dehalogenation During Purification

Question: I am trying to purify a bromo- or iodo-indole derivative. My mass spectrometry and NMR data of the "purified" product show a significant amount of the corresponding des-halogenated indole. Where is this coming from?

Answer:

Unwanted dehalogenation is a common problem, especially with bromo- and iodo-indoles, and it often occurs during workup or purification steps that involve reductive conditions.

Causality:

  • Catalytic Hydrogenation: If your synthesis involved a catalytic hydrogenation step (e.g., using Pd/C, PtO₂) to reduce another functional group, this is the most likely source of dehalogenation.[8] The catalyst can readily cleave carbon-halogen bonds (C-I > C-Br > C-Cl). It is crucial to remove the dehalogenated impurity before subsequent steps, as its polarity will be very similar to your desired product, making separation extremely difficult.[8]

  • Radical Reactions: Some purification conditions can inadvertently generate radicals that lead to dehalogenation. This can be initiated by light or trace metals.[9][10]

Troubleshooting and Prevention:

  • Careful Monitoring of Reductive Steps: If a reduction is necessary, carefully monitor the reaction by TLC or LC-MS to minimize reaction time and prevent over-reduction. Consider using alternative, milder reducing agents that are less prone to causing dehalogenation.

  • Purification Prior to Sensitive Steps: If a dehalogenated impurity is formed, it is often best to purify the material before subsequent synthetic steps.[8] The difference in polarity between the halogenated and des-halogenated starting material may be larger and easier to separate than the final products.

  • Avoid Harsh Conditions: During workup and purification, avoid exposing the compound to strong acids, bases, or high heat for prolonged periods, and protect it from excessive light if you suspect radical-mediated decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography technique for purifying halogenated indoles?

A1: There is no single "best" method, as the choice depends on the specific properties of your compound and the impurities present. A multi-tiered approach is often most effective.

TechniqueBest ForKey Considerations
Normal-Phase Flash Chromatography (Silica/Alumina) Initial, bulk purification of crude reaction mixtures.[1]Prone to causing degradation of acid-sensitive indoles.[1] Use deactivated silica or alumina as needed. Excellent for removing non-polar and very polar impurities.
Reversed-Phase HPLC (RP-HPLC) Final purification to achieve high purity (>98%).[5] Separation of closely related isomers and impurities.[6]Lower loading capacity than flash chromatography. Requires specialized equipment. Excellent for separating compounds based on hydrophobicity.
Size-Exclusion Chromatography (e.g., Sephadex LH-20) Separating compounds based on molecular size.[7] Useful for removing polymeric impurities or separating natural product extracts.[7]Not effective for separating isomers or compounds of similar size.

Q2: My crude product is a dark, oily residue. How should I approach its purification?

A2: A dark, oily crude product often indicates the presence of polymeric or oxidized material.[1] A multi-step approach is recommended:

  • Initial Liquid-Liquid Extraction: Before any chromatography, perform an aqueous workup. Wash the organic layer containing your crude product with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with saturated sodium bicarbonate to remove acidic residues, and finally with brine.[1] This removes many impurities without chromatography.

  • "Plug" Filtration: Dissolve the crude oil in a minimal amount of solvent (e.g., dichloromethane) and pass it through a short "plug" of silica gel or celite. This will remove baseline, highly polar, and often colored impurities.

  • Column Chromatography: After this initial cleanup, subject the material to column chromatography (e.g., on deactivated silica) to separate your target compound from other impurities.

Q3: How can I troubleshoot a recrystallization that is "oiling out"?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This can be due to impurities inhibiting crystallization, the cooling process being too rapid, or an inappropriate solvent.[11]

  • Solution 1: Slow Down Cooling: Re-heat the solution to re-dissolve the oil. Allow it to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.[11]

  • Solution 2: Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Adding a single seed crystal of the pure compound, if available, is also highly effective.[11]

  • Solution 3: Adjust the Solvent System: If your compound is too soluble, you can add a "poor" solvent (one in which the compound is less soluble) dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify it before allowing it to cool slowly.[11]

Q4: What are the best analytical techniques to confirm the purity of my final halogenated indole?

A4: A combination of techniques is essential for unambiguous confirmation:

  • TLC: To give a quick assessment of purity and the presence of any UV-active impurities.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of your indole and identifying any impurities with distinct signals.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound. For halogenated compounds, high-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental formula, as the isotopic pattern of chlorine and bromine provides a characteristic signature.[7]

  • HPLC-UV: To provide a quantitative measure of purity (e.g., % purity by peak area at a specific wavelength).[5]

Visualized Workflows and Logic

General Purification Workflow

This diagram outlines a typical, robust workflow for the purification of a synthesized halogenated indole derivative.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Bulk Purification cluster_2 Final Polishing cluster_3 Analysis & Verification Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Acid/Base/Brine Washes) Crude->Extraction Dissolve in Organic Solvent FlashChrom Flash Column Chromatography (Deactivated Silica or Alumina) Extraction->FlashChrom Concentrate & Load TLC TLC Analysis of Fractions FlashChrom->TLC Collect Fractions Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Recrystal Recrystallization Combine->Recrystal If Solid RPHPLC Preparative RP-HPLC Combine->RPHPLC If High Purity Needed or Isomers Present FinalProduct Pure Halogenated Indole Recrystal->FinalProduct RPHPLC->FinalProduct Analysis Purity & Identity Check (NMR, HRMS, HPLC) FinalProduct->Analysis

Caption: A generalized workflow for purifying halogenated indoles.

Troubleshooting Decision Tree: Product Degradation on Silica

This decision tree helps diagnose and solve issues related to compound instability during silica gel chromatography.

TroubleshootingTree Start Problem: Product degradation/ streaking on silica column CheckSensitivity Is the indole known to be acid-sensitive? Start->CheckSensitivity UseBase Solution: Add 1% Et3N to eluent and pre-flush column. CheckSensitivity->UseBase Yes CheckOxidation Is the compound air or light sensitive? (e.g., color change in air) CheckSensitivity->CheckOxidation No / Unsure UseAlumina Alternative: Use neutral or basic alumina for chromatography. UseBase->UseAlumina If problem persists UseRP Advanced Solution: Switch to Reversed-Phase (C18) Chromatography. UseAlumina->UseRP If separation is poor WorkFast Solution: Work quickly, minimize air/ light exposure. Use fresh solvents. CheckOxidation->WorkFast Yes CheckOxidation->UseRP No / Problem Persists

Caption: Decision tree for troubleshooting indole degradation on silica.

References

Technical Support Center: Regioselectivity in the Functionalization of 6-Chloro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the functionalization of 6-Chloro-5-methoxy-1H-indole. This resource is designed to provide practical guidance and troubleshooting for common regioselectivity challenges encountered during the chemical modification of this important heterocyclic scaffold. As a senior application scientist, I will provide insights grounded in mechanistic principles and practical laboratory experience to help you navigate the complexities of indole chemistry.

The this compound core is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. However, the interplay of the electron-donating methoxy group and the electron-withdrawing, yet ortho-, para-directing chloro group, presents a unique set of challenges in controlling the position of electrophilic substitution and other functionalization reactions. This guide will address these issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Electrophilic Substitution Reactions

Question 1: I am attempting a Vilsmeier-Haack formylation on this compound. Where should I expect the primary site of reaction, and what are the potential side products?

Answer:

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings.[1][2][3] For this compound, the primary site of electrophilic attack is the C3 position. This is due to the strong electron-donating nature of the indole nitrogen, which directs electrophiles to this position.[4]

Causality Behind the Selectivity:

  • Indole's Inherent Reactivity: The indole nucleus is inherently electron-rich, with the highest electron density at the C3 position. Electrophilic attack at C3 proceeds through a more stable cationic intermediate where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring.

  • Directing Effects of Substituents:

    • The 5-methoxy group is a strong activating, ortho-, para-director due to its +M (mesomeric) effect.[5][6] It reinforces the electron density at the C4 and C6 positions.

    • The 6-chloro group is a deactivating, yet ortho-, para-director due to its -I (inductive) and +M effects.[5] It directs to the C5 and C7 positions.

While the substituents on the benzene ring do influence its reactivity, the overwhelming directing power of the pyrrole nitrogen typically ensures that electrophilic substitution occurs preferentially at C3.

Potential Issues and Troubleshooting:

  • Formation of Di-substituted Products: Under harsh reaction conditions (e.g., high temperature, excess Vilsmeier reagent), you might observe di-formylation, potentially at the C3 and another position, such as C7. To minimize this, use stoichiometric amounts of the Vilsmeier reagent and maintain a lower reaction temperature.

  • Reaction at C2: If the C3 position is blocked, the Vilsmeier-Haack reaction can occur at the C2 position.

  • Low Yield: If you are experiencing low yields, ensure your reagents (POCl₃ and DMF) are fresh and anhydrous. The Vilsmeier reagent is moisture-sensitive.

Question 2: I am trying to perform a Mannich reaction on this compound. What regioselectivity should I expect, and are there any common pitfalls?

Answer:

Similar to the Vilsmeier-Haack reaction, the Mannich reaction on indoles preferentially occurs at the C3 position to yield the corresponding gramine derivative.[4][7][8] The reaction involves an electrophilic iminium ion which attacks the electron-rich C3 position.[7][9]

Expected Regioselectivity: The primary product will be 6-Chloro-5-methoxy-3-(dimethylaminomethyl)-1H-indole.

Common Pitfalls and Solutions:

  • N-alkylation: While C3 substitution is favored, some N-alkylation can occur, especially if the C3 position is sterically hindered or if the reaction conditions are not optimized.[9] Using a protic solvent like acetic acid can help favor C-alkylation.

  • Dimerization: In some cases, the initially formed Mannich base can react with another molecule of the starting indole to form a bis(indolyl)methane derivative. This can be minimized by using a slight excess of the secondary amine and formaldehyde.

  • Product Instability: Gramine derivatives can be unstable, particularly under acidic conditions. It is advisable to work up the reaction under neutral or slightly basic conditions.

Functionalization of the Benzene Ring

Question 3: How can I achieve functionalization on the benzene portion of the this compound, specifically at the C4 or C7 position?

Answer:

Direct electrophilic substitution on the benzene ring of an indole is challenging due to the high reactivity of the pyrrole ring.[10][11][12] To achieve functionalization at positions like C4 or C7, you typically need to employ directed metalation strategies or transition-metal-catalyzed C-H activation.[11][13][14]

Strategies for C4 and C7 Functionalization:

  • Directed Ortho-Metalation (DoM):

    • C7 Functionalization: By introducing a suitable directing group on the indole nitrogen (N1), you can direct a strong base (like an organolithium reagent) to deprotonate the C7 position. Subsequent quenching with an electrophile will introduce the desired functionality at C7. A common directing group for C7 functionalization is a pivaloyl group.[10]

    • C4 Functionalization: Directing functionalization to the C4 position is more complex. It often requires a directing group at the C3 position.[10][13]

  • Transition-Metal-Catalyzed C-H Activation:

    • Recent advances in catalysis have enabled the direct functionalization of indole C-H bonds.[12] For example, palladium-catalyzed C-H arylation can be directed to the C7 position by using a specific directing group on the indole nitrogen.[14]

Cross-Coupling Reactions

Question 4: I want to perform a Suzuki or Sonogashira cross-coupling reaction. How can I selectively introduce a halogen at a specific position on the this compound core for subsequent coupling?

Answer:

For Suzuki and Sonogashira cross-coupling reactions, you first need to introduce a halide (typically bromine or iodine) at the desired position.[15][16][17][18][19] The regioselectivity of halogenation will depend on the reaction conditions.

Selective Halogenation Strategies:

  • C3-Halogenation: Direct halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a non-polar solvent will typically occur at the C3 position.

  • C2-Halogenation: If the C3 position is blocked, halogenation will occur at C2.

  • Benzene Ring Halogenation: To halogenate the benzene ring, you might need to use harsher conditions or a different strategy. For instance, you could protect the C3 position and then perform the halogenation. The directing effects of the methoxy and chloro groups will then determine the position of the new halogen. The 5-methoxy group will strongly direct ortho and para (to C4 and C6, with C6 already occupied), and the 6-chloro group will direct ortho and para (to C5 and C7). The outcome will be a mixture, and careful optimization and purification will be necessary.

Subsequent Cross-Coupling:

Once you have your halogenated this compound, you can proceed with standard Suzuki or Sonogashira coupling conditions. The reactivity of the halides for these reactions generally follows the order I > Br > Cl.[18] Therefore, if you introduce a bromo or iodo group, it will selectively react over the existing chloro group at the C6 position under carefully controlled conditions.

Other Important Reactions

Question 5: Can I perform a Pictet-Spengler reaction with this compound? What challenges should I anticipate?

Answer:

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines from tryptamines and aldehydes or ketones.[20][21][22] To perform a Pictet-Spengler reaction with this compound, you would first need to convert it to the corresponding tryptamine, for example, by first introducing a two-carbon chain at the C3 position.

Potential Challenges:

  • Synthesis of the Tryptamine Precursor: The initial functionalization at C3 to introduce the ethylamine side chain (e.g., via gramine synthesis followed by reaction with a cyanide source and subsequent reduction) needs to be efficient.

  • Cyclization Step: The electron-donating methoxy group at C5 should facilitate the electrophilic aromatic substitution step of the Pictet-Spengler cyclization. The chloro group at C6 is deactivating but its effect might be overcome by the strongly activating methoxy group and the indole nitrogen. The cyclization will occur at the C4 position.

Summary of Regioselectivity

Reaction TypePrimary Position of AttackKey Influencing FactorsTroubleshooting Considerations
Electrophilic Substitution
Vilsmeier-Haack FormylationC3Inherent reactivity of indole nucleusControl stoichiometry and temperature to avoid di-substitution.
Mannich ReactionC3Inherent reactivity of indole nucleusUse protic solvents to minimize N-alkylation.
Metal-mediated Functionalization
Directed Ortho-MetalationC7 or C4Choice of directing group (on N1 for C7, on C3 for C4)Requires protection of the N-H proton.
C-H ActivationC7, C6, C5, or C4Catalyst and directing group combinationRequires careful screening of reaction conditions.
Cross-Coupling Precursor Synthesis
Halogenation (NBS, NIS)C3Inherent reactivity of indole nucleusProtect C3 to achieve halogenation on the benzene ring.

Visualizing Reaction Pathways

DOT Language Diagram: Electrophilic Substitution

This compound This compound C3 Attack C3 Attack This compound->C3 Attack Vilsmeier Reagent Vilsmeier Reagent Iminium Ion (Electrophile) Iminium Ion (Electrophile) Vilsmeier Reagent->Iminium Ion (Electrophile) POCl3, DMF Iminium Ion (Electrophile)->C3 Attack C3-Formyl Product C3-Formyl Product C3 Attack->C3-Formyl Product Hydrolysis

Caption: Vilsmeier-Haack formylation of this compound.

DOT Language Diagram: Directed Metalation

cluster_0 Pathway to C7 Functionalization Start This compound Step1 N-Protection (e.g., Pivaloyl chloride) Start->Step1 Protected N-Pivaloyl-6-chloro-5-methoxy-1H-indole Step1->Protected Step2 Directed Metalation (e.g., n-BuLi) Protected->Step2 Anion C7-Lithio Species Step2->Anion Step3 Electrophilic Quench (e.g., RX) Anion->Step3 Product C7-Functionalized Indole Step3->Product

Caption: Directed ortho-metalation for C7 functionalization.

References

Technical Support Center: Navigating the Scale-Up Synthesis of 6-Chloro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during your synthetic endeavors. Our focus is on providing practical, experience-driven insights to ensure the robustness and efficiency of your process.

Introduction to the Synthetic Challenge

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its successful and consistent production on a larger scale is critical for advancing drug discovery and development programs. While several synthetic routes to substituted indoles exist, the Leimgruber-Batcho indole synthesis has emerged as a preferred method in industrial settings due to its high yields, mild reaction conditions, and the ready availability of starting materials.[1][2] This guide will primarily focus on troubleshooting the scale-up of the Leimgruber-Batcho synthesis for this compound.

Overview of the Leimgruber-Batcho Synthesis

The Leimgruber-Batcho synthesis is a two-step process that begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[1] For the synthesis of this compound, the likely starting material is 4-chloro-5-methoxy-2-nitrotoluene.

Experimental Workflow: Leimgruber-Batcho Synthesis

Leimgruber_Batcho_Synthesis start 4-Chloro-5-methoxy-2-nitrotoluene step1 Step 1: Enamine Formation start->step1 reagent1 DMFDMA / Pyrrolidine reagent1->step1 intermediate Intermediate Enamine step1->intermediate step2 Step 2: Reductive Cyclization intermediate->step2 reagent2 Reducing Agent (e.g., Raney Ni, H2) reagent2->step2 product This compound step2->product

Caption: Leimgruber-Batcho synthesis workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up of the Leimgruber-Batcho synthesis of this compound.

Step 1: Enamine Formation

Q1: The enamine formation is sluggish or incomplete. What are the potential causes and solutions?

A1: Incomplete enamine formation is a common hurdle that can significantly impact the overall yield and purity of the final product. Several factors can contribute to this issue:

  • Purity of Starting Materials: Ensure the 4-chloro-5-methoxy-2-nitrotoluene is of high purity. Impurities can interfere with the reaction.

  • Reagent Quality: The N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine should be of high quality and stored under appropriate conditions to prevent degradation. The use of pyrrolidine is known to accelerate the reaction compared to using DMFDMA alone.[1]

  • Reaction Temperature: While the reaction is generally conducted at elevated temperatures, precise temperature control is crucial. On a larger scale, localized overheating or insufficient heating can lead to inconsistent reaction rates. A thorough thermal analysis of the reaction mixture is recommended to establish optimal and safe temperature ranges.

  • Solvent: Dimethylformamide (DMF) is a common solvent for this step. Ensure it is anhydrous, as water can hydrolyze the DMFDMA.

Troubleshooting Table: Enamine Formation

IssuePotential CauseRecommended Action
Low Conversion Impure starting materialRecrystallize or purify the 4-chloro-5-methoxy-2-nitrotoluene.
Degraded DMFDMA or pyrrolidineUse fresh, high-quality reagents.
Insufficient temperatureGradually increase the reaction temperature while monitoring for side product formation.
Side Product Formation OverheatingOptimize the temperature profile and ensure efficient heat dissipation.
Presence of waterUse anhydrous solvent and reagents.

Q2: I am observing the formation of a dark-colored reaction mixture and multiple spots on TLC during enamine formation. What could be the reason?

A2: The formation of a dark-colored mixture and multiple TLC spots often indicates the presence of impurities or side reactions. The intermediate enamine in the Leimgruber-Batcho synthesis is a highly conjugated system and is often intensely colored (typically red or dark orange).[1] However, an unusually dark color or the presence of numerous byproducts could be due to:

  • Thermal Decomposition: Excessive heating can lead to the decomposition of the starting material or the product.

  • Side Reactions: The ortho-nitro group is a strong electron-withdrawing group, which acidifies the benzylic protons of the methyl group, facilitating the reaction. However, other reactive sites on the molecule could potentially lead to undesired side reactions under harsh conditions.

To mitigate this, it is crucial to maintain strict temperature control and to monitor the reaction progress closely by TLC or HPLC to determine the optimal reaction time.

Step 2: Reductive Cyclization

Q3: The reductive cyclization step is giving low yields of the desired indole. How can I improve this?

A3: The reductive cyclization is the final and critical step in forming the indole ring. Low yields can be attributed to several factors:

  • Choice and Activity of the Reducing Agent: A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, stannous chloride, or iron in acetic acid.[1] The choice of reducing agent is critical and may need to be optimized.

    • Raney Nickel: Highly active but can be pyrophoric and requires careful handling, especially on a large scale. The activity of different batches can vary.

    • Pd/C: A common and effective catalyst, but catalyst poisoning can be an issue. The quality and loading of the catalyst are important parameters.

    • Iron/Acetic Acid: A classical and cost-effective method, but the workup can be cumbersome on a large scale due to the formation of iron salts.

  • Reaction Conditions:

    • Temperature and Pressure (for catalytic hydrogenation): These parameters need to be carefully controlled. Inadequate temperature or pressure will result in incomplete reduction, while excessive conditions might lead to over-reduction or side reactions.

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol or methanol are often used for catalytic hydrogenation.

  • Purity of the Intermediate Enamine: Impurities carried over from the first step can interfere with the reduction and cyclization, potentially poisoning the catalyst in the case of catalytic hydrogenation.

Troubleshooting Table: Reductive Cyclization

IssuePotential CauseRecommended Action
Low Yield Inactive or poisoned catalystUse fresh, high-quality catalyst. Consider a higher catalyst loading.
Sub-optimal reducing agentScreen different reducing agents (e.g., Raney Ni/hydrazine, Pd/C/H₂, Fe/acetic acid).
Incomplete reactionIncrease reaction time, temperature, or pressure (for hydrogenation).
Formation of Impurities Over-reductionOptimize reaction time and conditions. Monitor the reaction closely.
Incomplete cyclizationEnsure acidic conditions are sufficient to promote cyclization after reduction of the nitro group.

Q4: During the reductive cyclization using catalytic hydrogenation, I am observing dehalogenation (loss of the chloro group). How can this be prevented?

A4: Dehalogenation is a known side reaction in catalytic hydrogenation, particularly with palladium catalysts. To minimize the loss of the chloro substituent:

  • Catalyst Choice: Consider using a less active catalyst or a modified catalyst. Platinum-based catalysts are sometimes less prone to causing dehalogenation than palladium catalysts.

  • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often reduce the extent of dehalogenation.

  • Additives: The addition of a small amount of a catalyst inhibitor, such as a sulfur-containing compound (e.g., thiophene) or an amine base, can sometimes selectively suppress dehalogenation without significantly affecting the desired nitro group reduction. This requires careful optimization.

Scale-Up and Safety Considerations

Scaling up any chemical process requires careful consideration of safety and process control.

Safety_Considerations cluster_0 Key Areas of Focus main Scale-Up Safety thermal Thermal Hazard Assessment main->thermal Exothermic reactions reagent Reagent Handling main->reagent Pyrophoric catalysts (Raney Ni) Hydrazine handling pressure Pressure Management main->pressure Hydrogenation workup Workup & Purification main->workup Waste stream management

Caption: Key safety considerations for the scale-up of this compound synthesis.

Q5: What are the primary safety concerns when scaling up the Leimgruber-Batcho synthesis of this compound?

A5: Several safety aspects must be carefully managed during scale-up:

  • Exothermic Reactions: Both the enamine formation and the reductive cyclization can be exothermic. A thorough understanding of the reaction calorimetry is essential to ensure that the heat generated can be safely managed by the cooling capacity of the reactor. Runaway reactions are a significant risk if heat removal is inadequate.

  • Handling of Hazardous Reagents:

    • Raney Nickel: If used, Raney nickel is pyrophoric when dry and must be handled under a solvent at all times.

    • Hydrazine: Hydrazine is toxic and potentially explosive. Appropriate personal protective equipment (PPE) and engineering controls are necessary.

    • Hydrogen Gas: If catalytic hydrogenation is performed, the flammability and explosive potential of hydrogen gas must be managed with appropriate equipment and procedures.

  • Pressure and Gas Evolution: The reductive cyclization, particularly with hydrazine, can lead to the evolution of nitrogen gas, which can cause a pressure buildup in a closed system. The reactor must be properly vented.

  • Waste Disposal: The reaction will generate waste streams containing residual reagents and byproducts that must be handled and disposed of in accordance with environmental regulations.

A comprehensive Process Hazard Analysis (PHA) should be conducted before any scale-up activities to identify and mitigate all potential risks.

Purification and Impurity Profile

Q6: What are the likely impurities in the final product and how can they be removed?

A6: The impurity profile of the final product will depend on the specific reaction conditions and the purity of the starting materials. Potential impurities include:

  • Unreacted Starting Material: 4-chloro-5-methoxy-2-nitrotoluene.

  • Intermediate Enamine: If the reductive cyclization is incomplete.

  • Dehalogenated Product: 5-methoxy-1H-indole, if dehalogenation occurs during reduction.

  • Over-reduced Products: Further reduction of the indole ring is possible under harsh hydrogenation conditions, leading to indoline derivatives.

  • Side-products from the Fischer Indole Route (if applicable): If the synthesis proceeds via a Fischer indole pathway, potential side reactions like N-N bond cleavage could lead to aniline byproducts.[3]

Purification is typically achieved by recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining a high-purity product and should be carefully screened. For large-scale production, developing a robust crystallization process is often more cost-effective than chromatography.

References

Validation & Comparative

A Tale of Two Isomers: Unraveling the Biological Activities of 6-Chloro-5-methoxy-1H-indole and 5-Chloro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the precise positioning of functional groups on a molecular scaffold can dramatically alter its biological profile. This guide delves into a compelling case of such positional isomerism, offering a comparative analysis of 6-Chloro-5-methoxy-1H-indole and 5-Chloro-6-methoxy-1H-indole. While direct head-to-head experimental data for these specific isomers is limited in publicly available literature, by examining structure-activity relationship (SAR) studies of related substituted indoles, we can construct a predictive comparison to guide future research and drug discovery efforts.

The indole scaffold is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The introduction of halogen and methoxy substituents can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the indole ring, thereby influencing its interaction with biological targets.[3][4]

Physicochemical Properties: A Foundation for Biological Interaction

Before delving into their potential biological activities, it is crucial to consider the foundational physicochemical properties of these two isomers. These properties, including molecular weight, lipophilicity (logP), and polar surface area, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which in turn dictates its bioavailability and potential for therapeutic efficacy.

PropertyThis compound5-Chloro-6-methoxy-1H-indole
Molecular Formula C₉H₈ClNOC₉H₈ClNO
Molecular Weight 181.62 g/mol 181.62 g/mol
Appearance White to off-white solidWhite to light yellow crystalline solid[5]
CAS Number 63762-72-190721-60-1[5]

Comparative Biological Activity: An Evidence-Based Extrapolation

Anticancer Potential: A Story of Kinase Inhibition and Apoptosis Induction

The indole nucleus is a common feature in many potent anticancer agents.[6] Chloro-substituted indoles, in particular, have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8] The mechanism of action often involves the disruption of microtubule dynamics or the inhibition of protein kinases crucial for cancer cell signaling.[7]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 5-position: Several studies have highlighted the importance of substitution at the 5-position of the indole ring for anticancer activity.[9][10] For instance, a series of 5-chloro-indole derivatives has been investigated as potent inhibitors of kinases like EGFR and BRAF, which are often dysregulated in cancer.[6]

  • Methoxy Group Influence: The presence and position of a methoxy group can also significantly impact anticancer potency. In some series of indole derivatives, a methoxy group has been found to be less beneficial for cytotoxicity compared to a chlorine atom at the same position.[4] However, in other scaffolds, such as pyrazino[1,2-a]indoles, a methoxy group at the 8-position (analogous to the 5-position of indole) was crucial for potent antiproliferative activity.[3]

Predicted Activity:

Based on these SAR principles, it is plausible to hypothesize that 5-Chloro-6-methoxy-1H-indole may exhibit more potent anticancer activity compared to its 6-chloro-5-methoxy isomer. The presence of the chloro group at the 5-position aligns with findings that this position is often favorable for cytotoxic effects.

dot

Caption: Potential mechanism of anticancer action for substituted indoles.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Indole derivatives have also emerged as a promising class of antimicrobial agents.[11] Halogenated indoles, in particular, have shown potent activity against a range of bacteria and fungi.[12][13]

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: Studies on chloroindoles have demonstrated their effectiveness in inhibiting bacterial growth and biofilm formation.[8][12] The position of the chlorine atom can influence the spectrum of activity.

  • Combined Substituents: The interplay between chloro and methoxy groups can be complex. In some triazolylindole derivatives, chloro, hydroxy, and methoxy substitutions were all found to be beneficial for antimicrobial activity.[11]

Predicted Activity:

Given the established antimicrobial properties of chloroindoles, both isomers are likely to possess some degree of antimicrobial activity. However, without more specific SAR data on the influence of the methoxy group's position relative to the chlorine, it is difficult to predict which isomer would be more potent or have a broader spectrum of activity.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of this compound and 5-Chloro-6-methoxy-1H-indole, the following standardized in vitro assays are recommended.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., human colon carcinoma HT-29 or human ovarian adenocarcinoma SK-OV-3) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of each indole isomer (typically ranging from nanomolar to micromolar concentrations) for a defined period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

dot

References

A Comparative Guide to the Structure-Activity Relationship of Chloro and Methoxy Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic drugs targeting a vast array of biological systems.[1][2][3] The strategic placement of substituents on this bicyclic heterocycle is a fundamental tactic for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of two of the most common and functionally distinct substituents: the chloro (–Cl) and methoxy (–OCH₃) groups. By examining their intrinsic properties and analyzing their effects in well-documented biological case studies, we aim to elucidate the nuanced structure-activity relationships (SAR) that guide modern drug design.

Part 1: The Fundamental Physicochemical Divide: Chloro vs. Methoxy

The choice between a chloro and a methoxy substituent is not arbitrary; it is a deliberate decision based on their opposing electronic and steric properties. A chlorine atom is electron-withdrawing via induction and is a known halogen bond donor. In contrast, a methoxy group is electron-donating through resonance and can act as a hydrogen bond acceptor. These differences profoundly influence a molecule's interaction with its biological target and its overall disposition in the body.

A critical aspect of this is lipophilicity, often estimated as the octanol/water partition coefficient (logP), which dictates how a drug distributes between aqueous and lipid environments. Generally, adding a chloro group increases lipophilicity more significantly than a methoxy group, which can enhance membrane permeability and binding in hydrophobic pockets but may also increase metabolic liability and off-target effects.[4][5]

Table 1: Comparative Physicochemical Properties of Substituted Indoles

PropertyChloro-Indole (e.g., 6-Chloroindole)Methoxy-Indole (e.g., 6-Methoxyindole)Rationale & Implication
Electronic Effect Electron-withdrawing (Inductive)Electron-donating (Resonance)Modulates pKa of indole N-H and electron density of the aromatic system, affecting target interactions.
Lipophilicity (logP) ~2.34[6]~1.95Chloro substitution provides a greater increase in lipophilicity, impacting solubility, permeability, and hydrophobic interactions.[4][5]
Hydrogen Bonding Weak H-bond acceptor, Halogen bond donorStrong H-bond acceptor (Oxygen)Methoxy groups can form crucial hydrogen bonds with receptor residues; Chloro groups can engage in specific, directional halogen bonds.[7]
Metabolic Stability Generally stable; can direct metabolism to other sites.Susceptible to O-demethylation by Cytochrome P450 enzymes.Methoxy groups can be a point of metabolic weakness, leading to faster clearance.

Part 2: A Tale of Two Substituents: SAR Case Study at Serotonin Receptors

Serotonin (5-HT) receptors, a family of G protein-coupled receptors, are classic targets for indole-based ligands and serve as an excellent canvas for comparing chloro and methoxy SAR.[3][7][8]

The Impact of Chloro Substitution

In the context of serotonin receptor ligands, chloro substitutions are often employed to enhance binding affinity and selectivity. The position of the chlorine atom is critical. For instance, studies on various indole derivatives have shown that a halogen (like fluorine or chlorine) at the C-5 position of the indole ring often leads to more potent serotonin transporter (SERT) ligands.[9][10] This increased affinity can be attributed to favorable hydrophobic interactions or the formation of a halogen bond with specific residues in the receptor's binding pocket.[7] For example, molecular modeling has shown that a chlorine atom on an indole ligand can form a halogen bond with a side chain of asparagine (Asn 6.55) in the 5-HT2A receptor.[7]

The Influence of Methoxy Substitution

Methoxy groups are also pivotal in the SAR of serotonergic ligands. The 5-methoxy substitution is a hallmark of many endogenous and synthetic tryptamines with high affinity for 5-HT receptors. The oxygen atom of the methoxy group can act as a powerful hydrogen bond acceptor, anchoring the ligand within the binding site. However, the electron-donating nature of the methoxy group can also influence the overall conformation and electronic distribution of the indole ring system, which can be either beneficial or detrimental depending on the specific receptor subtype and binding pocket architecture.[11]

Head-to-Head Comparison at 5-HT Receptors

When directly comparing analogs, the choice between chloro and methoxy often dictates the resulting pharmacological profile.

  • For Potency: In many series targeting SERT, a 5-chloro or 5-fluoro substitution provides higher affinity than an unsubstituted or methoxy-substituted analog.[9] This suggests that for this specific target, the increase in lipophilicity and potential for specific halogen interactions provided by the chloro group outweighs the hydrogen-bonding capability of the methoxy group.

  • For Selectivity: The electronic nature of the substituent can tune selectivity between different 5-HT receptor subtypes. An electron-withdrawing chloro group might favor interaction with a more electron-deficient region of one receptor, while the electron-donating methoxy group favors another.

  • For Metabolism: A significant drawback of methoxy-substituted indoles is their susceptibility to metabolic O-demethylation, which can lead to the formation of active metabolites with different pharmacological profiles or faster clearance. Chloro-substituted compounds are generally more metabolically robust in this regard.

Table 2: Representative Biological Data of Substituted Indoles at Serotonin Targets

Compound ClassIndole SubstitutionTargetActivity (Kᵢ, nM)Key SAR Insight
Indolylpropylpiperazines[9]5-FluoroSERT~5-10Halogen at C-5 enhances SERT affinity compared to unsubstituted analogs.[9]
Indole Quinoline Alkaloids[12]2-Chloro, 8-MethoxyPI3K/AKT/mTORIC₅₀ = 0.35 µM (HCT116 cells)A combination of substituents can lead to potent multi-target activity.[12]
Arylpiperazines[8]5-Fluoro or 5-Cyano5-HT1A / SERTKᵢ < 5 nM (5-HT1A)Electron-withdrawing groups at C-5 were found to be optimal for this dual-target profile.[8]
Mcl-1 Inhibitors[13]6-oxyacetic acid, N-propyl-phenoxyMcl-1Kᵢ = 110 nMDemonstrates the importance of substitutions at various positions to achieve potent inhibition.[13]

Part 3: Visualizing the SAR Strategy and Experimental Workflow

To systematically investigate these structure-activity relationships, a logical workflow is employed, moving from computational design and chemical synthesis to rigorous biological evaluation.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Primary Screening cluster_2 SAR Analysis & Optimization cluster_3 Lead Characterization A In Silico Design (Docking, QSAR) B Chemical Synthesis of Analogs A->B Selects Candidates C Binding Affinity Assay (Determine Ki) B->C Tests Compounds D Functional Assay (Agonism/Antagonism) C->D Prioritizes Hits E Analyze Data (Identify Trends) D->E F Iterative Redesign E->F Informs Next Cycle G ADME/Tox Profiling E->G Selects Leads F->B Refines Structures

References

A Comparative Guide to the Efficacy of Chloro-Methoxy-Indole Derivatives and Erlotinib in Targeting EGFR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC). Erlotinib, a first-generation tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of EGFR-mutated cancers. However, the emergence of resistance necessitates the development of novel inhibitors with improved efficacy and profiles against resistant mutations. This guide provides an in-depth technical comparison of a promising class of emerging compounds, chloro-methoxy-indole derivatives, against the established EGFR inhibitor, erlotinib, supported by experimental data and detailed protocols.

The Clinical Context: Targeting a Well-Established Oncogenic Driver

The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[1] This initiates a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for normal cellular function but are often dysregulated in cancer, leading to uncontrolled cell growth.[1][2]

Erlotinib functions by competitively and reversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling.[3][4] It has shown significant clinical benefit in patients with NSCLC harboring activating EGFR mutations, such as exon 19 deletions or the L858R point mutation.[3][5] However, the efficacy of erlotinib is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[6][7] This has spurred the search for next-generation inhibitors that can overcome this resistance mechanism.

A New Contender: The Rise of Chloro-Methoxy-Indole Derivatives

Indole scaffolds are prevalent in many biologically active compounds and have been explored for their potential as kinase inhibitors.[8][9] Recently, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides has emerged as potent inhibitors of both wild-type EGFR (EGFRWT) and the erlotinib-resistant T790M mutant (EGFRT790M).[8] The rationale behind the design of these molecules involves structural modifications to the indole core to enhance binding affinity and inhibitory activity against the EGFR active site. The presence of the chloro and methoxy groups is hypothesized to contribute to favorable interactions within the ATP-binding pocket.

Comparative Efficacy Analysis: In Vitro Data

The following tables summarize the in vitro efficacy of representative 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives in comparison to erlotinib. The data includes IC50 values for enzyme inhibition and GI50 values for antiproliferative activity against cancer cell lines.

Table 1: Comparative EGFR Kinase Inhibitory Activity (IC50, nM)

CompoundEGFRWT IC50 (nM)EGFRT790M IC50 (nM)Reference
Erlotinib 80 ± 5> 20,000[8]
Osimertinib (Reference for T790M) -8 ± 2[8]
Compound 5f 68 ± 59.5 ± 2[8]
Compound 5g 74 ± 511.9 ± 3[8]

Compounds 5f and 5g are specific 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives.

Table 2: Comparative Antiproliferative Activity (GI50, nM) against Panc-1 (Pancreatic Cancer) Cell Line

CompoundGI50 (nM)Reference
Erlotinib 33[8]
Compound 5f 29[8]
Compound 5g 31[8]

The data clearly indicates that while erlotinib is effective against wild-type EGFR, it loses its potency against the T790M mutation. In contrast, the 5-chloro-indole derivatives 5f and 5g not only exhibit comparable or superior activity against EGFRWT but also demonstrate remarkable potency against the EGFRT790M mutant, with IC50 values in the low nanomolar range, comparable to the third-generation inhibitor osimertinib.[8] Furthermore, their antiproliferative activity in a cancer cell line mirrors their enzymatic inhibition profile.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays used in the evaluation of these inhibitors are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[10]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the cancer cell line of interest (e.g., A549, Panc-1).

    • Seed the cells in a 96-well flat-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (6-Chloro-5-methoxy-1H-indole derivatives and erlotinib) in DMSO.

    • Perform serial dilutions of the compounds in complete growth medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO-treated cells) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10][11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (or IC50) value using non-linear regression analysis.

Biochemical Assay: In Vitro EGFR Kinase Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein. A common method is a luminescence-based assay that quantifies ADP production, which is directly proportional to kinase activity.[3][12]

Principle: The kinase reaction utilizes ATP to phosphorylate a substrate, producing ADP. After the kinase reaction, the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is proportional to the initial kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds and erlotinib in 100% DMSO.

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[3]

    • Dilute the recombinant human EGFR enzyme (wild-type or mutant) and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase buffer.[3]

  • Assay Plate Setup:

    • In a 96-well white plate, add serial dilutions of the test compounds. Include a "no inhibitor" positive control and a "no enzyme" blank.

    • Prepare a master mix containing ATP and the substrate in kinase buffer. Add this master mix to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding the diluted EGFR enzyme to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[3]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.[3]

    • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for about 30 minutes at room temperature.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the EGFR signaling pathway and the general workflow for evaluating anticancer efficacy.

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Erlotinib or Indole Derivative Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and mechanism of TKI inhibition.

Experimental Workflow for Efficacy Evaluation

Experimental_Workflow cluster_assays Efficacy Assays start Start: Select Cancer Cell Lines and Test Compounds cell_culture Cell Culture and Seeding in 96-well plates start->cell_culture compound_treatment Treatment with Serial Dilutions of Indole Derivatives and Erlotinib cell_culture->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation mtt_assay MTT Assay for Cell Viability (GI50) incubation->mtt_assay kinase_assay In Vitro Kinase Assay for EGFR Inhibition (IC50) incubation->kinase_assay data_analysis Data Analysis: Calculate GI50/IC50 Values mtt_assay->data_analysis kinase_assay->data_analysis comparison Comparative Analysis of Efficacy data_analysis->comparison conclusion Conclusion and Future Perspectives comparison->conclusion

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Indole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of the essential amino acid tryptophan and a vast array of pharmacologically active compounds. When synthesizing indole derivatives, chemists are often faced with the challenge of isolating and identifying specific structural isomers. The seemingly minor difference in the position of a substituent, such as a methyl group, can dramatically alter a molecule's biological activity and photophysical properties. Therefore, unambiguous structural confirmation is not merely an academic exercise but a critical step in drug development and materials engineering.

This guide provides a comparative analysis of key spectroscopic techniques used to differentiate indole isomers. We will move beyond a simple recitation of data, delving into the underlying principles that explain why each technique provides unique structural insights. Our approach is grounded in the practical experience of a seasoned scientist, emphasizing the logic behind experimental choices to create a self-validating analytical workflow.

Part 1: The Foundation - How Substituent Position Influences Spectroscopic Signatures

The ability to distinguish isomers spectroscopically hinges on a fundamental principle: the position of a substituent alters the electronic distribution and vibrational modes of the indole ring system in a unique and measurable way.

  • UV-Visible and Fluorescence Spectroscopy: The UV-Vis spectrum of indole is dominated by π-π* electronic transitions within the aromatic system, giving rise to two characteristic absorption bands, ¹La and ¹Lb.[1] The position of a substituent modifies the electron density of the chromophore, causing shifts in the absorption maxima (λmax). These changes in the ground state invariably affect the excited state, leading to corresponding shifts in the fluorescence emission spectrum.[2][3] The solvent environment further modulates these properties, making solvent polarity a key experimental parameter.[4][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. While all indole isomers share common features, such as the N-H stretching vibration (~3400 cm⁻¹), the true power of IR lies in the "fingerprint region" (below 1500 cm⁻¹).[6] In this region, complex vibrations involving the entire molecular skeleton produce a unique pattern for each isomer. Specifically, the C-H out-of-plane bending modes are highly sensitive to the substitution pattern on the benzene ring.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structural elucidation of isomers.[8] It operates on the principle that atomic nuclei (like ¹H and ¹³C) within a molecule experience slightly different local magnetic fields based on their chemical environment. This results in a unique resonance frequency, or "chemical shift," for each nucleus. For indole isomers, the position of a methyl group creates a distinct set of chemical shifts and spin-spin coupling patterns for all other protons and carbons in the molecule, providing an unambiguous structural fingerprint.[9][10]

Part 2: A Head-to-Head Comparison: Spectral Data of Monomethylindole Isomers

The following tables summarize key spectral data for indole and several of its monomethyl isomers. These values serve as a reference for identification. Note that minor variations may occur due to differences in solvent and concentration.

Table 1: UV-Visible Absorption Maxima (λmax)

The position of the methyl group causes subtle but distinct shifts in the electronic absorption bands.

Compoundλmax (nm) in Methanol/EthanolKey Observations
Indole ~270, ~280, ~288[1]Classic indole spectrum with fine structure.
1-Methylindole ~275, ~285, ~295[1]Bathochromic (red) shift due to N-alkylation.
2-Methylindole ~275, ~284, ~294[1]Similar red shift; substituent is on the pyrrole ring.
3-Methylindole ~275, ~282, ~290[1]Red shift, characteristic of substitution at the C3 position.
5-Methylindole ~274, ~282, ~292[1]Substitution on the benzene ring also induces a red shift.
Table 2: Key Infrared (IR) Absorption Bands

The fingerprint region provides the most valuable distinguishing features between isomers.

CompoundN-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Distinguishing Fingerprint Peaks (cm⁻¹)
Indole ~3406[6]~1577, 1456[6]Strong peak at ~744 (ortho-disubstituted benzene pattern)
1-Methylindole Absent~1580, 1465Different C-H bending modes due to N-methylation.
3-Methylindole ~3410~1585, 1458Unique pattern of C-H bending vibrations.[11]
5-Methylindole ~3415~1580, 1490Altered C-H out-of-plane bending due to 1,2,4-trisubstitution pattern.
Table 3: ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

¹H NMR provides the clearest differentiation, with unique chemical shifts for every proton.

PositionIndole1-Methylindole3-Methylindole5-Methylindole
H1 (NH) ~8.10 (br s)---~7.95 (br s)~7.98 (br s)
H2 ~7.20 (t)~7.10 (d)~7.15 (s)~7.10 (dd)
H3 ~6.52 (dd)~6.48 (d)---~6.42 (t)
H4 ~7.65 (d)~7.60 (d)~7.58 (d)~7.45 (s)
H5 ~7.12 (t)~7.15 (t)~7.10 (t)---
H6 ~7.18 (t)~7.25 (t)~7.18 (t)~6.95 (d)
H7 ~7.60 (d)~7.55 (d)~7.55 (d)~7.20 (d)
-CH₃ ---~3.75 (s)~2.30 (s)~2.45 (s)

Data compiled from multiple sources and databases.[9][12] Shifts are approximate.

Table 4: ¹³C NMR Chemical Shifts (δ, ppm in DMSO-d₆)

¹³C NMR confirms the carbon skeleton, providing complementary and definitive proof of structure.

PositionIndole1-Methylindole3-Methylindole5-Methylindole
C2 124.1128.8122.0125.4
C3 102.1100.9111.2101.6
C3a 128.1128.7128.6129.2
C4 120.8120.8118.8122.2
C5 121.9121.5119.0123.4
C6 119.3119.0121.0120.5
C7 111.4109.4111.3110.8
C7a 135.7136.7136.2134.1
-CH₃ ---32.311.821.4

Data compiled from authoritative sources.[9][12]

Part 3: Validated Experimental Protocols and Workflows

The integrity of spectroscopic data is contingent upon meticulous sample preparation and standardized instrument operation. The following protocols provide a robust framework for obtaining high-quality, reproducible data.

Protocol 1: General Sample Preparation

The choice of solvent and concentration is the most critical preparatory step. A poor choice can lead to solubility issues, signal broadening, or unwanted interactions that obscure the desired spectral features.

  • Solvent Selection: Choose a solvent that fully dissolves the sample and is transparent in the spectroscopic region of interest.

    • UV-Vis/Fluorescence: Methanol, ethanol, or cyclohexane are common choices.

    • IR: Chloroform or carbon tetrachloride for solution analysis; KBr for solid pellets.

    • NMR: Use high-purity deuterated solvents (e.g., CDCl₃, DMSO-d₆) to avoid overwhelming solvent signals.[13]

  • Concentration:

    • UV-Vis: Prepare a solution with an absorbance maximum between 0.1 and 1.0 AU for optimal linearity.

    • Fluorescence: Use dilute solutions (absorbance < 0.1 AU) to avoid inner filter effects.

    • NMR: Typically 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogenous before analysis. Vortexing or brief sonication may be necessary. For solid-state IR, ensure the sample is finely ground and intimately mixed with the KBr powder.[14]

Workflow 1: UV-Vis and Fluorescence Analysis

This workflow is ideal for rapid screening and for studying the photophysical properties of the isomers.

UV_Fluorescence_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Dilute Solution (Abs < 0.1) UV Acquire UV-Vis Spectrum (Determine λmax_abs) Prep->UV Transfer to Cuvette Fluor Acquire Emission Spectrum (Excite at λmax_abs) UV->Fluor Use same sample Analysis Compare λmax_abs & λmax_em to Reference Data Fluor->Analysis

Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.

Workflow 2: FTIR Analysis for Isomer Fingerprinting

FTIR is excellent for confirming functional groups and identifying isomers based on their unique fingerprint region.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind 1 mg Sample with 100 mg KBr Press Press into Transparent Pellet Grind->Press BG Acquire Background Spectrum (Air or KBr) Press->BG Place in Holder Sample Acquire Sample Spectrum BG->Sample Analysis Analyze N-H, C=C, and Fingerprint Regions Sample->Analysis

Caption: Workflow for FTIR Spectroscopy using the KBr pellet method.

Workflow 3: Definitive Structure Elucidation with NMR

This is the gold-standard workflow for unambiguous isomer identification.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment Dissolve Dissolve ~5 mg Sample in ~0.6 mL Deuterated Solvent Transfer Filter into NMR Tube Dissolve->Transfer H1 Acquire ¹H NMR Spectrum Transfer->H1 Insert into Spectrometer C13 Acquire ¹³C NMR Spectrum H1->C13 Assign Assign Signals based on Shift, Multiplicity, Integration C13->Assign Compare Compare to Reference Data for Isomer ID Assign->Compare

Caption: Workflow for ¹H and ¹³C NMR Spectroscopy.

Part 4: A Practical Case Study: Identifying an Unknown Methylindole

Scenario: A chemist performs a reaction expected to yield 5-methylindole but needs to confirm the structure and rule out other isomers.

Analytical Strategy: A multi-technique approach provides the highest level of confidence.

Decision_Tree Start Unknown Methylindole Sample IR Run FTIR Spectrum Start->IR Check_NH N-H stretch ~3400 cm⁻¹ present? IR->Check_NH Isomer_1_Me Probable 1-Methylindole. Proceed to NMR. Check_NH->Isomer_1_Me No Isomer_Other Not 1-Methylindole. Proceed to NMR. Check_NH->Isomer_Other Yes H1_NMR Run ¹H NMR Spectrum Check_Signals Analyze number of signals, multiplicities, and shifts H1_NMR->Check_Signals Compare Compare spectrum to Tables 3 & 4 Check_Signals->Compare ID Structure Confirmed Compare->ID Isomer_1_Me->H1_NMR Isomer_Other->H1_NMR

Caption: Decision workflow for identifying an unknown methylindole isomer.

  • Causality: The first logical step is FTIR spectroscopy . It is fast and confirms the core structure. If the characteristic N-H stretch is absent, it immediately points towards 1-methylindole. If it is present, it eliminates 1-methylindole but does not distinguish between the other isomers.

  • Definitive Analysis: Regardless of the IR result, ¹H NMR is the next and most critical step. The spectrum is analyzed for three key features:

    • Number of Signals: Confirms the number of unique proton environments.

    • Integration: The area under each signal corresponds to the number of protons (e.g., a signal integrating to 3H is the methyl group).

    • Chemical Shift & Multiplicity: This is the most telling feature. For the expected 5-methylindole, the chemist would look for a singlet in the aromatic region (H4), a methyl singlet around 2.45 ppm, and the characteristic splitting patterns for H6 and H7.

  • Confirmation: The experimental ¹H NMR spectrum is compared directly against the reference data in Table 3. A match provides unambiguous identification. For absolute certainty, a ¹³C NMR spectrum is acquired and compared against Table 4.

Conclusion

Distinguishing between indole isomers is a common challenge that is readily overcome with a systematic spectroscopic approach. While UV-Vis and Fluorescence spectroscopy offer valuable insights into the photophysical properties and can provide initial clues, they often lack the specificity for unambiguous identification. IR spectroscopy serves as an excellent tool for confirming functional groups and can provide strong evidence for or against certain isomers.

Ultimately, NMR spectroscopy stands as the unparalleled gold standard . The wealth of information contained within ¹H and ¹³C NMR spectra—chemical shifts, coupling constants, and integration—provides a unique and definitive fingerprint for each isomer, enabling researchers, scientists, and drug development professionals to proceed with absolute confidence in their material's structure.

References

Validating the Kinase Inhibitory Potential of 6-Chloro-5-methoxy-1H-indole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with high potency and selectivity is a continuous endeavor. The indole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous approved and investigational kinase inhibitors. This guide provides an in-depth technical comparison of the validation methodologies for a specific, yet underexplored, class of compounds: 6-chloro-5-methoxy-1H-indole analogs. While extensive comparative data for this particular scaffold is not abundant in the public domain, this guide will leverage established principles of kinase inhibitor validation and structure-activity relationships (SAR) from related indole analogs to present a comprehensive framework for their evaluation. We will explore the experimental design, from initial biochemical screens to cellular assays, and provide the rationale behind these choices to ensure scientific integrity and generate reliable, comparable data.

The Rationale for Investigating this compound Analogs

The this compound core presents an intriguing starting point for kinase inhibitor design. The chlorine atom at the 6-position and the methoxy group at the 5-position can significantly influence the molecule's electronic properties and its ability to form key interactions within the ATP-binding pocket of various kinases. The indole nitrogen offers a crucial hydrogen bond donor, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain. The strategic placement of substituents on this core can modulate potency, selectivity, and pharmacokinetic properties. For instance, substitutions at other positions of the indole ring can be tailored to target specific pockets within the kinase active site, thereby enhancing selectivity for desired targets like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), or Cyclin-Dependent Kinases (CDKs), which are known to be modulated by other indole-based inhibitors.

A Framework for Comparative Validation

A robust validation of novel kinase inhibitors requires a multi-pronged approach, progressing from broad biochemical assays to more physiologically relevant cellular models. This tiered approach allows for early identification of potent compounds and provides a deeper understanding of their mechanism of action.

Experimental Workflow: A Self-Validating System

The following diagram outlines a comprehensive workflow for the validation of this compound analogs. Each step is designed to build upon the previous one, providing a logical and efficient path from initial hit identification to lead optimization.

Kinase Inhibitor Validation Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Selectivity and Mechanism of Action cluster_2 Phase 3: Cellular Activity cluster_3 Phase 4: Lead Optimization Compound Synthesis Compound Synthesis Primary Kinase Panel Screening Primary Kinase Panel Screening Compound Synthesis->Primary Kinase Panel Screening Library of Analogs IC50 Determination IC50 Determination Primary Kinase Panel Screening->IC50 Determination Initial Hits Broad Kinase Profiling Broad Kinase Profiling IC50 Determination->Broad Kinase Profiling Potent Compounds Mechanism of Inhibition Studies Mechanism of Inhibition Studies Broad Kinase Profiling->Mechanism of Inhibition Studies Selective Hits Cellular Phosphorylation Assay Cellular Phosphorylation Assay Broad Kinase Profiling->Cellular Phosphorylation Assay Selective Hits Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Mechanism of Inhibition Studies->Structure-Activity Relationship (SAR) Analysis Cell Proliferation/Viability Assay Cell Proliferation/Viability Assay Cellular Phosphorylation Assay->Cell Proliferation/Viability Assay Cellularly Active Compounds Cell Proliferation/Viability Assay->Structure-Activity Relationship (SAR) Analysis ADME/Tox Profiling ADME/Tox Profiling Structure-Activity Relationship (SAR) Analysis->ADME/Tox Profiling Optimized Leads VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCγ PLCγ VEGFR2->PLCγ Phosphorylates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates IP3 + DAG IP3 + DAG PLCγ->IP3 + DAG AKT AKT PI3K->AKT RAF RAF RAS->RAF ↑ Ca²⁺ + PKC ↑ Ca²⁺ + PKC IP3 + DAG->↑ Ca²⁺ + PKC Cell Survival\nEndothelial Cell Migration Cell Survival Endothelial Cell Migration AKT->Cell Survival\nEndothelial Cell Migration MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription\nCell Proliferation Gene Transcription Cell Proliferation ERK->Gene Transcription\nCell Proliferation This compound analog This compound analog This compound analog->VEGFR2 Inhibits EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds and Activates GRB2/SOS GRB2/SOS EGFR->GRB2/SOS Recruits PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Phosphorylates RAS RAS GRB2/SOS->RAS AKT AKT PI3K->AKT Gene Transcription Gene Transcription STAT3->Gene Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation\nDifferentiation Cell Proliferation Differentiation ERK->Cell Proliferation\nDifferentiation mTOR mTOR AKT->mTOR Protein Synthesis\nCell Growth Protein Synthesis Cell Growth mTOR->Protein Synthesis\nCell Growth This compound analog This compound analog This compound analog->EGFR Inhibits CDK Signaling Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates pRb pRb CDK4/6->pRb Phosphorylates E2F E2F pRb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription CDK2 CDK2 Cyclin E->CDK2 Activates DNA Replication DNA Replication CDK2->DNA Replication Initiates This compound analog This compound analog This compound analog->CDK2 Inhibits

A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC) for 6-Chloro-5-methoxy-1H-indole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Benchtop and Bedside

In the landscape of modern drug discovery, particularly in oncology, the journey of a candidate molecule from a laboratory curiosity to a clinical therapeutic is fraught with challenges. One of the most critical hurdles is establishing a clear and predictive relationship between a compound's activity in a controlled laboratory setting (in vitro) and its behavior within a complex living organism (in vivo). This relationship is formally known as In Vitro-In Vivo Correlation (IVIVC).[1]

The U.S. Food and Drug Administration (FDA) defines IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1] For small molecule kinase inhibitors, this typically involves correlating in vitro potency (like IC50 values from enzyme assays) with in vivo pharmacokinetics (drug exposure) and pharmacodynamics (target modulation and efficacy).[2][3] Establishing a robust IVIVC is not merely an academic exercise; it is a strategic tool that can accelerate drug development, reduce reliance on extensive animal and human studies, and inform rational dose selection for clinical trials.[4]

This guide focuses on a promising class of compounds, the 6-Chloro-5-methoxy-1H-indole derivatives, which represent a scaffold of significant interest in medicinal chemistry.[5][6][7] We will use a hypothetical, yet scientifically plausible, case study of a novel derivative, "Compound X," designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology, to illustrate the principles and practices of establishing a meaningful IVIVC.[8][9]

Part 1: In Vitro Characterization of Compound X

The first pillar of any IVIVC is a thorough and precise characterization of the compound's activity in vitro. This stage provides the fundamental potency data that will be correlated with in vivo outcomes. For a kinase inhibitor like Compound X, this involves both biochemical and cell-based assays.

Expertise & Causality: Why Two Tiers of In Vitro Testing?

We employ a two-tiered approach to gain a comprehensive understanding of Compound X's activity.

  • Biochemical Assay: This directly measures the compound's ability to inhibit the isolated target enzyme (EGFR). It provides a pure measure of potency (IC50) without the complexities of a cellular environment.

  • Cell-Based Assay: This assesses the compound's effect on cancer cells that rely on EGFR signaling. This assay measures the Growth Inhibition 50 (GI50) and provides a more biologically relevant metric, as it accounts for cell permeability, off-target effects, and engagement with the target in its native environment.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (Biochemical IC50)

This protocol describes a standard radiometric assay to determine the potency of Compound X against purified, recombinant human EGFR.

Methodology:

  • Reagents: Recombinant human EGFR (catalytic domain), [γ-³²P]ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer, and a serial dilution of Compound X.

  • Assay Setup: Reactions are prepared in a 96-well plate. Each well contains the kinase, substrate, and a specific concentration of Compound X (or DMSO for control).

  • Initiation: The reaction is initiated by adding [γ-³²P]ATP. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure accurate and comparable IC50 determination.[10]

  • Incubation: The plate is incubated at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination & Detection: The reaction is stopped, and the radiolabeled, phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of Compound X relative to the DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Experimental Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol determines the ability of Compound X to inhibit the proliferation of a human non-small cell lung cancer (NSCLC) cell line, such as A549, which expresses EGFR.

Methodology:

  • Cell Plating: A549 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[11]

  • Compound Treatment: A serial dilution of Compound X is added to the wells. A vehicle control (DMSO) and a positive control (a known EGFR inhibitor like Gefitinib) are included.[]

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.[13]

  • MTT Addition: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is added to each well.

  • Formazan Formation: The plates are incubated for another 2-4 hours. Metabolically active, viable cells will reduce the MTT to purple formazan crystals.[14]

  • Solubilization: A solubilization solution (e.g., acidified isopropanol or detergent) is added to dissolve the formazan crystals.[14]

  • Absorbance Reading: The absorbance is measured on a plate reader at a wavelength of ~570 nm.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle control. The GI50 value is determined using a non-linear regression curve fit.

Data Summary: In Vitro Profile of Compound X
Assay TypeTarget/Cell LineParameterResult
BiochemicalRecombinant EGFRIC5045 nM
Cell-BasedA549 NSCLC CellsGI50250 nM

Note: These are hypothetical but realistic values for a promising preclinical candidate.

Part 2: In Vivo Evaluation in a Preclinical Model

With a solid in vitro profile, the next critical step is to evaluate Compound X's performance in vivo. This stage assesses the compound's efficacy and its pharmacokinetic properties, which together determine the drug exposure at the site of action.

Expertise & Causality: Choice of Animal Model

The human tumor xenograft model in immunocompromised mice is the gold standard for preclinical oncology efficacy studies.[15] We chose this model for several reasons:

  • Human Relevance: It uses human cancer cells (A549), providing a more relevant test of efficacy against a human tumor.[1]

  • Established Workflow: The procedures for tumor implantation, measurement, and treatment are well-established and reproducible.[16]

  • Translatability: Data from xenograft models are frequently used to support the rationale for advancing compounds to human clinical trials.[2]

Experimental Protocol: A549 Xenograft Efficacy Study

Methodology:

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. These mice lack a functional thymus and cannot mount an effective immune rejection of the human tumor cells.

  • Tumor Implantation: A suspension of A549 cells (e.g., 5 x 10⁶ cells) in a suitable medium, often mixed with Matrigel to improve tumor take-rate, is injected subcutaneously into the right flank of each mouse.[16]

  • Tumor Growth and Randomization: Tumors are allowed to grow. Tumor volume is measured 2-3 times per week with calipers using the formula: Volume = (Width² x Length) / 2.[16] When tumors reach a mean volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.

  • Dosing: Compound X is formulated in an appropriate vehicle and administered orally (p.o.) once daily at different dose levels (e.g., 10, 30, and 100 mg/kg). The control group receives the vehicle only.

  • Monitoring: Animal body weight and tumor volumes are recorded throughout the study. The study endpoint is typically a predetermined tumor volume (e.g., 1500 mm³) or a set duration (e.g., 21 days).[16]

  • Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.

Experimental Protocol: Rodent Pharmacokinetic (PK) Study

A parallel PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Compound X. This data provides the crucial link between the administered dose and the resulting drug concentration in the body.[10]

Methodology:

  • Animal Model: Naive (non-tumor-bearing) mice of the same strain are used.

  • Dosing: A single dose of Compound X (e.g., 30 mg/kg) is administered via oral gavage (p.o.).[17] An intravenous (i.v.) dosing group is often included to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected from a small number of animals at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[18][19]

  • Plasma Analysis: Blood is processed to plasma, and the concentration of Compound X is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: The plasma concentration-time data is used to calculate key PK parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area Under the Curve, representing total drug exposure over time.

Data Summary: In Vivo Profile of Compound X

Table 1: Efficacy in A549 Xenograft Model

Treatment Group (Oral, Once Daily)Dose (mg/kg)Final Tumor Volume (mm³)% TGI
Vehicle Control01250 ± 150-
Compound X10875 ± 11030%
Compound X30450 ± 9564%
Compound X100200 ± 7084%

Table 2: Pharmacokinetic Parameters (30 mg/kg Oral Dose)

ParameterValueUnit
Cmax1.8µM
Tmax2.0hours
AUC (0-24h)12.5µM*h

Part 3: Establishing the In Vitro-In Vivo Correlation

The culmination of our efforts is to integrate the in vitro and in vivo data to build a predictive IVIVC model. This model helps us understand the relationship between the drug's intrinsic potency, its exposure in the body, and the resulting therapeutic effect.

The Logic of Correlation: From Potency to Efficacy

The central hypothesis of an IVIVC for a kinase inhibitor is that for the drug to be effective, its concentration in the plasma (and ultimately at the tumor site) must exceed its effective concentration in vitro for a sufficient duration.

  • Relating Potency and Exposure: Our in vitro cell-based assay showed a GI50 of 250 nM. This is the concentration required to inhibit 50% of cancer cell growth in a dish.

  • Analyzing the PK/PD Relationship: Our PK study at the 30 mg/kg dose (which produced 64% TGI) showed a total drug exposure (AUC) of 12.5 µM*h. The peak concentration (Cmax) was 1.8 µM, or 1800 nM.

  • Correlation Insight: At the efficacious dose of 30 mg/kg, the Cmax (1800 nM) is approximately 7.2 times higher than the cellular GI50 (250 nM). Furthermore, by examining the full concentration-time curve, we can determine the duration for which the plasma concentration remains above the GI50. This "Time over GI50" is a powerful predictor of efficacy. A common goal in oncology drug development is to maintain drug concentrations above the target potency (e.g., GI50) for the majority of the dosing interval.

This correlation allows us to predict the efficacy of different doses. For instance, we can model that a lower dose resulting in a Cmax below 250 nM would likely have minimal efficacy, while a higher dose maintaining concentrations well above the GI50 for 24 hours would likely yield maximal efficacy, as seen with the 100 mg/kg dose.

Visualization of Key Processes

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis biochem Biochemical Assay (Target: EGFR) ic50 Result: IC50 (45 nM) biochem->ic50 cell_based Cell-Based Assay (A549 Cells) gi50 Result: GI50 (250 nM) cell_based->gi50 correlation PK/PD Modeling (Time over GI50) gi50->correlation Cellular Potency pk_study Pharmacokinetic Study (Mice) pk_params Result: AUC, Cmax (12.5 µM*h, 1.8 µM) pk_study->pk_params efficacy_study Efficacy Study (Xenograft Model) tgi Result: % TGI (64% @ 30 mg/kg) efficacy_study->tgi pk_params->correlation Drug Exposure tgi->correlation Efficacy Data prediction Predictive Model (Dose-Exposure-Response) correlation->prediction clinical Phase I/II Trials prediction->clinical Informs Clinical Dose Selection

IVIVC_Logic invitro In Vitro Potency (e.g., GI50) invivo In Vivo Efficacy (% TGI) invitro->invivo defines required concentration dose Administered Dose (mg/kg) pk Pharmacokinetics (ADME Properties) dose->pk determines exposure Plasma Exposure (AUC, Cmax) pk->exposure results in exposure->invivo achieves required concentration

Conclusion

This guide outlines a systematic, data-driven approach to establishing an In Vitro-In Vivo Correlation for a novel this compound derivative, Compound X. By integrating robust in vitro biochemical and cellular data with in vivo pharmacokinetic and efficacy studies, we can build a powerful predictive model. This IVIVC is not just a regulatory requirement but a fundamental tool in modern drug development. It enhances our understanding of the dose-exposure-response relationship, allows for more informed decision-making, minimizes unnecessary animal testing, and ultimately, accelerates the translation of promising molecules from the laboratory to the clinic where they can benefit patients.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Chloro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among these, 6-Chloro-5-methoxy-1H-indole serves as a crucial intermediate in the synthesis of a variety of therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of significant interest to the drug development community. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to this compound, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

Executive Summary: A Tale of Two Syntheses

Our investigation into the synthesis of this compound has identified two primary, highly viable routes: the Leimgruber-Batcho Indole Synthesis and the Fischer Indole Synthesis . Each presents a distinct set of advantages and challenges in terms of efficiency, scalability, cost, and safety.

The Leimgruber-Batcho synthesis emerges as a robust and high-yielding option, particularly well-suited for large-scale production due to its milder reaction conditions and the commercial availability of the requisite starting materials. In contrast, the classic Fischer indole synthesis , while a cornerstone of heterocyclic chemistry, presents potential challenges related to the stability of the hydrazine intermediate and the potential for side reactions, which may impact overall yield and purification efforts.

This guide will dissect each route, providing a detailed comparative analysis, step-by-step experimental protocols, and expert insights to aid you in selecting the optimal synthetic pathway for your research and development needs.

Comparative Analysis of Synthetic Routes

The following table provides a quantitative comparison of the Leimgruber-Batcho and Fischer indole syntheses for the preparation of this compound.

MetricLeimgruber-Batcho Indole SynthesisFischer Indole Synthesis
Overall Yield High (typically >70%)Moderate to High (variable, 50-80%)
Number of Steps 22 (can be a one-pot reaction)
Starting Materials 4-Chloro-5-methoxy-2-nitrotoluene(4-Chloro-5-methoxyphenyl)hydrazine
Key Reagents N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Reducing agent (e.g., Raney Nickel, Hydrazine)Aldehyde or Ketone, Acid catalyst (e.g., Polyphosphoric acid, ZnCl₂)
Scalability Excellent; amenable to large-scale production.Good; can be scaled, but may require careful optimization.
Cost-Effectiveness Generally cost-effective due to high yields and readily available starting materials.Potentially higher cost due to the synthesis or procurement of the substituted hydrazine.
Safety & Environment Use of Raney Nickel and hydrazine requires careful handling. Solvents are typically common and manageable.Use of strong acids and potentially unstable hydrazines requires stringent safety protocols.

Route 1: The Leimgruber-Batcho Indole Synthesis: A Modern and Efficient Approach

The Leimgruber-Batcho synthesis has become a popular alternative to the Fischer indole synthesis due to its high yields, milder conditions, and the accessibility of starting materials.[1] The synthesis proceeds in two main steps: the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization to the indole.[2]

Causality Behind Experimental Choices

The choice of an o-nitrotoluene as the starting material is strategic. The nitro group activates the adjacent methyl group, facilitating its condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate.[3] The subsequent reduction of the nitro group to an amine is the key step that triggers the intramolecular cyclization to form the indole ring.[2] Various reducing agents can be employed, with Raney nickel and hydrazine being a common and effective combination.[2]

Leimgruber_Batcho start 4-Chloro-5-methoxy-2-nitrotoluene enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine indole This compound enamine->indole Raney Ni, Hydrazine

Leimgruber-Batcho Synthesis Workflow
Detailed Experimental Protocol: Leimgruber-Batcho Synthesis

Step 1: Synthesis of 1-(2-(4-chloro-5-methoxy-2-nitrophenyl)vinyl)pyrrolidine (Enamine Intermediate)

  • To a solution of 4-chloro-5-methoxy-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.5 eq).

  • Heat the reaction mixture to 110-120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude enamine, a typically dark red solid, can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reductive Cyclization to this compound

  • Suspend the crude enamine intermediate in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Carefully add a catalytic amount of Raney nickel to the suspension.

  • To this mixture, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature. An exothermic reaction is often observed.

  • After the addition is complete, stir the reaction mixture at room temperature or gentle reflux for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney nickel. Caution: Raney nickel is pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization to afford the pure product.

Route 2: The Fischer Indole Synthesis: A Classic Transformed

The Fischer indole synthesis is a venerable method for constructing the indole nucleus, involving the acid-catalyzed cyclization of an arylhydrazone.[4] While classic, this route can be adapted for the synthesis of this compound.

Causality Behind Experimental Choices

The success of the Fischer indole synthesis hinges on the formation of the arylhydrazone from the corresponding arylhydrazine and a suitable carbonyl compound. The choice of the acid catalyst is critical; strong acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride are commonly used to promote the key[5][5]-sigmatropic rearrangement that leads to the indole core.[4] However, the presence of a methoxy group on the phenylhydrazine ring can sometimes lead to abnormal products due to cyclization at the methoxy-substituted position.[6] Careful control of reaction conditions is therefore paramount.

Fischer_Indole hydrazine (4-Chloro-5-methoxyphenyl)hydrazine hydrazone Arylhydrazone Intermediate hydrazine->hydrazone Carbonyl Compound (e.g., Pyruvic Acid) indole This compound hydrazone->indole Acid Catalyst (e.g., PPA)

Fischer Indole Synthesis Workflow
Detailed Experimental Protocol: Fischer Indole Synthesis

Step 1: Synthesis of (4-Chloro-5-methoxyphenyl)hydrazine

  • This starting material can be synthesized from 4-chloro-5-methoxyaniline via diazotization followed by reduction with a suitable reducing agent like stannous chloride or sodium sulfite. The synthesis of this precursor is a critical and often challenging step.

Step 2: Fischer Indole Synthesis of this compound

  • To a solution of (4-Chloro-5-methoxyphenyl)hydrazine (1.0 eq) in a suitable solvent like ethanol or acetic acid, add a carbonyl compound such as pyruvic acid or an appropriate aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the hydrazone in situ.

  • Add the acid catalyst, for example, polyphosphoric acid (PPA), in a portion-wise manner.

  • Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Field-Proven Insights and Practical Considerations

From a practical standpoint, the Leimgruber-Batcho synthesis is often favored for its reliability and scalability. The starting material, 4-chloro-5-methoxy-2-nitrotoluene, is accessible, and the two-step procedure is generally high-yielding. The primary safety concern is the handling of Raney nickel and hydrazine, which requires a well-ventilated fume hood and appropriate personal protective equipment.

The Fischer indole synthesis , while a powerful tool, can be more challenging for this specific target. The synthesis and stability of the (4-chloro-5-methoxyphenyl)hydrazine precursor can be problematic. Furthermore, the strongly acidic conditions and elevated temperatures can lead to side reactions and lower yields, necessitating more extensive purification. However, for small-scale synthesis and analogue generation, the Fischer route can be a viable option if the starting hydrazine is readily available.

Verification of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the indole protons and the methoxy and aromatic protons, consistent with the desired structure.

  • ¹³C NMR: The carbon NMR spectrum will provide further confirmation of the carbon skeleton.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₈ClNO, M.W. 181.62 g/mol ).[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound.

Conclusion: A Strategic Choice for Synthetic Efficiency

In benchmarking the synthetic routes to this compound, the Leimgruber-Batcho synthesis stands out as the more efficient, scalable, and reliable method for producing this valuable intermediate in high yield and purity. While the Fischer indole synthesis remains a classic and versatile reaction, its application to this specific target may present more challenges, particularly in terms of starting material accessibility and potential side reactions.

The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of synthesis, available resources, and timeline. This guide provides the necessary data and insights to make an informed decision, empowering you to proceed with a synthetic strategy that is both efficient and effective.

References

A Comparative Guide to Indole-Based Tubulin Inhibitors and Their Classical Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mechanism, Performance, and Experimental Validation

Introduction: The Dynamic Microtubule as a Premier Anticancer Target

Microtubules, the dynamic polymers of αβ-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their constant state of flux—a delicate balance between polymerization and depolymerization—is essential for numerous cellular processes, most critically for the formation of the mitotic spindle during cell division.[1] The heightened dependency of rapidly proliferating cancer cells on this machinery makes microtubule dynamics one of the most successfully exploited targets in cancer chemotherapy.[1]

This guide provides an in-depth comparison of a promising indole-based tubulin inhibitor with three classical, clinically significant microtubule-targeting agents: Paclitaxel, Vinblastine, and Colchicine. The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds.[2][3] While the specific molecule 6-Chloro-5-methoxy-1H-indole serves as a valuable chemical building block, its direct antiproliferative activity is modest. Therefore, to facilitate a meaningful and scientifically rigorous comparison, this guide will focus on a potent, well-characterized derivative that incorporates a similar 6-substituted indole core: Compound 3g , a 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative identified as a highly effective tubulin polymerization inhibitor.[4]

This analysis is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed methodologies to empower further investigation.

Understanding the Landscape: Mechanisms of Tubulin Inhibition

Microtubule-targeting agents (MTAs) are broadly classified into two main categories based on their effect on tubulin dynamics:

  • Microtubule Stabilizing Agents: These drugs, exemplified by Paclitaxel, bind to the polymerized form of tubulin within the microtubule, suppressing dynamic instability. This leads to the formation of abnormal, hyper-stable microtubule bundles, which also disrupts the mitotic spindle, triggering a G2/M cell cycle arrest and apoptosis.[5]

  • Microtubule Destabilizing Agents: This larger class inhibits tubulin polymerization, shifting the equilibrium toward disassembly. They prevent the formation of the mitotic spindle, leading to mitotic arrest and cell death.[6] These agents are further sub-classified by their binding site on the β-tubulin subunit, with the two most prominent sites being the Colchicine site and the Vinca alkaloid site .[7]

The indole derivative under review, Compound 3g, belongs to the class of microtubule destabilizers that act by binding to the colchicine site.

In-Depth Profile: An Indole-Based Colchicine Site Inhibitor (Compound 3g)

Compound 3g, a 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole, was developed through a fragment-based drug discovery strategy, starting with a 6-chloro-1H-indole fragment.[4] This molecule represents a new generation of synthetic colchicine site inhibitors designed for improved efficacy and drug-like properties.

  • Mechanism of Action: Compound 3g binds to the colchicine binding site on β-tubulin. This interaction is thought to induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into a growing microtubule protofilament. The ultimate effect is a potent, concentration-dependent inhibition of tubulin polymerization, disruption of the cellular microtubule network, G2/M phase cell cycle arrest, and induction of apoptosis.[4] Molecular docking studies suggest that the 3,4,5-trimethoxyphenyl (TMP) moiety, a common feature of many colchicine site inhibitors, plays a key role in binding.[8]

  • Experimental Performance:

    • Inhibition of Tubulin Polymerization: In a cell-free in vitro assay, Compound 3g was shown to inhibit the polymerization of purified tubulin in a concentration-dependent manner.[4]

    • Antiproliferative Activity: The compound demonstrated potent, broad-spectrum antiproliferative activity across multiple human cancer cell lines, with IC₅₀ values in the low-micromolar to sub-micromolar range.[4]

Comparative Analysis with Classical Tubulin Inhibitors

To contextualize the performance of this modern indole derivative, we compare it against three archetypal tubulin inhibitors, each with a distinct binding site and mechanism.

Paclitaxel (Taxol®) - The Stabilizer
  • Mechanism of Action: Paclitaxel is the archetypal microtubule-stabilizing agent. It binds to a unique pocket on the β-tubulin subunit, known as the "taxane site," which is located on the inner (luminal) surface of the microtubule.[5] This binding locks the tubulin dimers into a polymerized state, preventing depolymerization and leading to the formation of exceptionally stable, non-functional microtubules.[9]

  • Performance: Paclitaxel is a highly potent anticancer agent with IC₅₀ values typically in the low nanomolar range against a wide variety of cancer cell lines.[10][11] Its efficacy is often dependent on prolonged exposure times.[10]

Vinblastine - The Vinca Alkaloid Destabilizer
  • Mechanism of Action: Vinblastine is a natural alkaloid that binds to the "Vinca domain" on β-tubulin, at the interface between two tubulin heterodimers.[12] At low concentrations, it suppresses microtubule dynamics. At higher concentrations, it causes the depolymerization of microtubules and induces the self-assembly of tubulin into non-functional paracrystalline aggregates. This disruption of the microtubule network leads to mitotic arrest.

  • Performance: Vinblastine is a potent inhibitor of tubulin polymerization, with reported IC₅₀ values in the sub-micromolar to low-micromolar range.[13] Its cytotoxicity against cancer cell lines is also potent, with IC₅₀ values often in the single-digit nanomolar range.[14]

Colchicine - The Archetypal Destabilizer
  • Mechanism of Action: Colchicine is a natural product that serves as the namesake for the colchicine binding site on β-tubulin.[15] Like Compound 3g, it binds to this site and inhibits tubulin polymerization.[16] Its binding prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into the microtubule lattice.

  • Performance: Colchicine is a very potent inhibitor of tubulin polymerization in vitro, with IC₅₀ values typically in the low micromolar range.[8][16] While highly effective in cell-based assays, its clinical use as an anticancer agent has been severely limited by its significant systemic toxicity.

Quantitative Performance Comparison

The following table summarizes the reported inhibitory concentrations (IC₅₀) for Compound 3g and the classical inhibitors against various cancer cell lines and in tubulin polymerization assays.

CompoundMechanism ClassBinding SiteTubulin Polymerization IC₅₀ (µM)Cytotoxicity IC₅₀ (nM)
Compound 3g DestabilizerColchicine~50 (Marked suppression)[4]MCF-7: 2940, A549: 6300, HeLa: 6100[4]
Paclitaxel StabilizerTaxane~0.5 (ED₅₀)[9]MCF-7: ~1-5, A549: ~5-20, HeLa: ~2-10[5][10][17]
Vinblastine DestabilizerVinca~0.5 - 1.2[13]MCF-7: ~0.7, A549: ~2.0, HeLa: ~1-5[14][18][19]
Colchicine DestabilizerColchicine~1.0 - 10.0[8][16]MCF-7: ~5-15, A549: ~10-30, HeLa: ~5-20

Note: IC₅₀ values are highly dependent on specific experimental conditions (e.g., cell line passage number, drug exposure time, assay method). The values presented are representative ranges collated from multiple sources for comparative purposes.

Visualizing the Mechanisms and Workflows

To better understand these complex processes, the following diagrams illustrate the core concepts of microtubule dynamics, inhibitor binding sites, and a standard experimental workflow.

Microtubule_Dynamics cluster_pool Tubulin Pool cluster_microtubule Microtubule Filament Tubulin_Dimers αβ-Tubulin Dimers (Curved, GDP-Bound) Microtubule Growing Microtubule (+ End) (Straight, GTP-Cap) Tubulin_Dimers->Microtubule Polymerization (GTP-Tubulin added) Microtubule->Tubulin_Dimers Depolymerization (Catastrophe, GDP-Tubulin lost) Paclitaxel Paclitaxel Paclitaxel->Microtubule Stabilizes Prevents Depolymerization Destabilizer Colchicine / Vinca / Indole Inhibitors Destabilizer->Tubulin_Dimers Inhibits Prevents Polymerization

Caption: Opposing effects of stabilizing vs. destabilizing agents on microtubule dynamics.

Binding_Sites Tubulin α-Tubulin β-Tubulin Colchicine_Site Colchicine Site (Indole-based inhibitors) Colchicine_Site->Tubulin:beta Interface Vinca_Site Vinca Site Vinca_Site->Tubulin:beta Inter-dimer interface Taxane_Site Taxane Site Taxane_Site->Tubulin:beta Inner lumen

Caption: Major drug-binding sites on the β-tubulin subunit.

Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assays Assay_Tubulin 1. In Vitro Tubulin Polymerization Assay Data_IC50_Tubulin Determine Tubulin IC₅₀ Assay_Tubulin->Data_IC50_Tubulin Assay_MTT 2. Cytotoxicity Assay (e.g., MTT) Assay_Tubulin->Assay_MTT Validate cellular effect Data_IC50_Cell Determine Cellular IC₅₀ Assay_MTT->Data_IC50_Cell Assay_IF 3. Immunofluorescence Microscopy Data_IC50_Cell->Assay_IF Use relevant concentrations Vis_Microtubules Visualize Microtubule Network Disruption Assay_IF->Vis_Microtubules Assay_FACS 4. Cell Cycle Analysis (Flow Cytometry) Assay_IF->Assay_FACS Confirm mitotic arrest Data_G2M Quantify G2/M Arrest Assay_FACS->Data_G2M

Caption: A typical experimental workflow for characterizing a novel tubulin inhibitor.

Supporting Experimental Methodologies

Accurate and reproducible data are the bedrock of scientific discovery. The following sections provide detailed, step-by-step protocols for the key experiments used to characterize tubulin inhibitors.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay quantitatively measures a compound's direct effect on the polymerization of purified tubulin.[3]

  • Causality and Rationale: This cell-free assay is the primary method to confirm direct interaction with tubulin. Polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored spectrophotometrically at 340 nm.[5] An inhibitor will reduce the rate and extent of this absorbance increase, while a stabilizer will enhance it.

  • Step-by-Step Protocol:

    • Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in an ice-cold General Purpose Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Prepare a 10 mM stock of GTP. Prepare serial dilutions of the test compound (and positive controls like Paclitaxel and Colchicine) in buffer. The final solvent (e.g., DMSO) concentration should be kept constant and low (<1%).

    • Reaction Setup: Pre-warm a 96-well, clear-bottom microplate in a plate reader set to 37°C.

    • On ice, prepare the final tubulin reaction mix to a concentration of ~3-4 mg/mL tubulin, supplemented with 1 mM GTP and 5-10% glycerol (to promote assembly).

    • Add the diluted test compounds or vehicle control to the appropriate wells of the pre-warmed plate.

    • To initiate the reaction, add the ice-cold tubulin reaction mix to each well.

    • Data Acquisition: Immediately begin reading the absorbance at 340 nm every 60 seconds for 60-90 minutes at 37°C.[20]

    • Data Analysis: Plot absorbance vs. time to generate polymerization curves. The IC₅₀ value (for inhibitors) is determined by calculating the percentage of polymerization inhibition at the plateau phase across a range of compound concentrations and fitting the data to a dose-response curve.

Cell Viability / Cytotoxicity Assay (MTT)

This assay determines the concentration at which a compound reduces the metabolic activity of a cell population, serving as a proxy for cytotoxicity or antiproliferative effects.

  • Causality and Rationale: The MTT assay is a colorimetric assay based on the ability of mitochondrial succinate dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable, metabolically active cells.

  • Step-by-Step Protocol:

    • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include vehicle-only (e.g., DMSO) control wells.

    • MTT Addition: Remove the drug-containing media and add 100 µL of fresh media plus 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

    • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple crystals.[2][22] Mix gently on an orbital shaker.

    • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration and use non-linear regression to determine the IC₅₀ value.

Immunofluorescence Microscopy of Microtubule Network

This technique allows for the direct visualization of a compound's effect on the microtubule cytoskeleton within intact cells.[23]

  • Causality and Rationale: By using antibodies specific to tubulin, this method provides qualitative and semi-quantitative evidence of microtubule disruption (depolymerization) or bundling (stabilization), validating the mechanism of action observed in biochemical assays.

  • Step-by-Step Protocol:

    • Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.

    • Treatment: Treat cells with the test compound at relevant concentrations (e.g., at and above the IC₅₀) for a suitable time (e.g., 16-24 hours).

    • Fixation: Gently wash the cells with PBS. Fix the cells to preserve their structure, typically with ice-cold methanol for 5-10 minutes or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[24][25]

    • Permeabilization & Blocking: If using a cross-linking fixative like PFA, permeabilize the cell membranes with a detergent (e.g., 0.1-0.25% Triton X-100 in PBS). Block non-specific antibody binding sites with a blocking buffer (e.g., 1-3% BSA in PBS) for 1 hour.[24]

    • Primary Antibody Incubation: Incubate the cells with a primary antibody against α- or β-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.

    • Secondary Antibody Incubation: Wash the cells thoroughly. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.

    • Nuclear Staining & Mounting: Stain the nuclei with DAPI or Hoechst. Mount the coverslip onto a microscope slide with an anti-fade mounting medium.

    • Imaging: Visualize using a fluorescence or confocal microscope. Compare the well-organized, filamentous network of control cells to the disrupted, diffuse staining in destabilizer-treated cells or the dense bundles in stabilizer-treated cells.

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells within the different phases of the cell cycle, allowing for the definitive identification of mitotic arrest.

  • Causality and Rationale: Tubulin inhibitors block cells from completing mitosis. This results in an accumulation of cells in the G2/M phase of the cell cycle, which have double the DNA content (4N) of G1 phase cells (2N). This shift can be precisely quantified by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the fluorescence intensity of thousands of individual cells.[26][27]

  • Step-by-Step Protocol:

    • Cell Treatment: Culture and treat cells with the test compound for a period sufficient to induce cell cycle arrest (e.g., 24 hours).

    • Harvesting: Harvest both adherent and floating cells to ensure apoptotic cells are included.

    • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA. Cells can be stored at -20°C.[28]

    • Staining: Rehydrate the fixed cells in PBS. Treat the cells with RNase A to degrade RNA, which PI can also bind to.

    • Stain the cells with a solution containing a DNA-intercalating dye, such as Propidium Iodide.[28]

    • Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI with a laser (e.g., 488 nm) and collecting the emission fluorescence.

    • Data Analysis: Generate a histogram of DNA content (fluorescence intensity). The resulting plot will show distinct peaks for the G0/G1 and G2/M populations. Use cell cycle analysis software to quantify the percentage of cells in each phase (G0/G1, S, and G2/M) and compare the treated samples to the vehicle control. A significant increase in the G2/M peak is the hallmark of a functional tubulin inhibitor.

Conclusion & Future Perspectives

The comparison between the novel indole-based inhibitor (Compound 3g) and classical agents like Paclitaxel and Vinblastine highlights the enduring value of tubulin as an anticancer target. While Compound 3g, a colchicine site binder, shows less potent cytotoxicity in direct comparison to the low-nanomolar activity of Paclitaxel and Vinblastine, it represents a critical area of research. Colchicine site inhibitors are of particular interest because they have been shown to be effective against multidrug-resistant (MDR) cancer cell lines that overexpress P-glycoprotein, a common mechanism of resistance to taxanes and vinca alkaloids.[16]

The indole scaffold provides a versatile and synthetically accessible framework for generating novel tubulin inhibitors. Future work will undoubtedly focus on optimizing these structures to enhance their binding affinity, improve their pharmacokinetic properties, and increase their potency to rival that of established drugs, potentially leading to new therapies that can overcome clinical resistance. The experimental methodologies detailed herein provide a robust framework for the validation and characterization of these next-generation microtubule-targeting agents.

References

A Researcher's Guide to Validating the Mechanism of Action for Novel 6-Chloro-5-methoxy-1H-indole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] Its versatile structure allows for interactions with a multitude of biological targets, making indole derivatives a fertile ground for the discovery of novel therapeutics, particularly in oncology.[1][3][4][5] This guide focuses on a specific, promising scaffold: 6-Chloro-5-methoxy-1H-indole. We will navigate the critical process of validating its mechanism of action (MoA), presenting a logical, multi-step experimental workflow designed to build a robust scientific case from initial hypothesis to cellular confirmation.

This document serves as a comparative guide, contrasting the hypothetical performance of our novel indole derivative, hereafter referred to as "Indole-M1," with established anticancer agents. The objective is to provide researchers, scientists, and drug development professionals with a self-validating framework for MoA elucidation, grounded in rigorous experimental design and data interpretation.

Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition

Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division, structure, and transport.[1][3][5] Compounds that disrupt tubulin polymerization can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1] We will proceed with the hypothesis that Indole-M1 functions as a tubulin polymerization inhibitor, likely by binding to the colchicine site on β-tubulin.[1]

The following experimental plan is designed to systematically test this hypothesis.

MoA_Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Confirmation cluster_2 Phase 3: Comparative & Selectivity Analysis A In Vitro Tubulin Polymerization Assay B Antiproliferative Assay (IC50 Determination) A->B Confirm Cellular Activity E Comparative Data Analysis (vs. Known Agents) A->E C Cell Cycle Analysis (Flow Cytometry) B->C Investigate Growth Inhibition Mechanism D Immunofluorescence Microscopy (Microtubule Network Integrity) C->D Visualize Cellular Phenotype C->E D->E Benchmark Performance F Off-Target Profiling (e.g., Kinase Panel Screen) E->F Assess Specificity

Figure 1: A multi-phase workflow for validating the mechanism of action.

Phase 1: Direct Target Engagement - The In Vitro Tubulin Polymerization Assay

The first and most critical step is to determine if Indole-M1 directly interacts with its hypothesized target, tubulin, in a cell-free system. This removes the complexity of cellular uptake, metabolism, and off-target effects, providing a clear answer to the question of direct engagement. A fluorescence-based in vitro tubulin polymerization assay is a highly sensitive and quantitative method for this purpose.[6][7]

Causality: A positive result in this assay—specifically, the inhibition of tubulin polymerization—provides the foundational evidence that all subsequent cellular effects are likely initiated by the direct interaction of Indole-M1 with tubulin.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified bovine tubulin (e.g., 2 mg/mL), general tubulin buffer, GTP, glycerol, and a fluorescent reporter that binds to polymerized microtubules.[6][8]

  • Compound & Control Plating: In a 96-well plate, add 5 µL of 10x concentrated Indole-M1, vehicle control (DMSO), a known polymerization inhibitor (e.g., Nocodazole), and a known polymerization enhancer (e.g., Paclitaxel) to respective wells.[6]

  • Initiation: Pre-warm the plate to 37°C. Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.[6]

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence intensity every 30-60 seconds for 60-90 minutes.[9] Polymerization is observed as a sigmoidal increase in fluorescence over time.[6]

Data Presentation & Interpretation

The effect of the compounds is quantified by measuring the rate of polymerization (Vmax) and the final polymer mass (plateau fluorescence).

CompoundConcentration (µM)Vmax (RFU/min)Max Polymer Mass (RFU)% Inhibition (vs. Vehicle)
Vehicle (DMSO)-15012,0000%
Indole-M1 1957,50040.2%
Indole-M1 5403,10078.5%
Indole-M1 10151,20091.3%
Nocodazole (Positive Control)5252,00085.1%
Paclitaxel (Enhancer)525013,500-112.5%

Phase 2: Confirmation in a Cellular Context

With biochemical evidence in hand, the next logical step is to verify that this molecular action translates into the expected biological effects in cancer cells.

Antiproliferative Activity (IC50 Determination)

First, we must confirm that Indole-M1 is active against cancer cells. A standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) across a panel of cancer cell lines (e.g., HeLa, MCF-7, A549) will determine the half-maximal inhibitory concentration (IC50).

Trustworthiness: Comparing the IC50 of Indole-M1 to a well-characterized tubulin inhibitor like Paclitaxel provides a benchmark for its potency. A novel compound with an IC50 in the low micromolar or nanomolar range is considered a promising lead.

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
Indole-M1 0.851.20.92
Paclitaxel0.010.0080.015
Doxorubicin0.250.40.31
Cell Cycle Analysis by Flow Cytometry

If Indole-M1 inhibits microtubule formation, it should disrupt the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[1] Flow cytometry using a DNA intercalating dye like propidium iodide (PI) is the gold standard for quantifying this effect.[10][11][12]

Causality: Observing a dose-dependent accumulation of cells in the G2/M phase provides a direct mechanistic link between the antiproliferative activity observed in step 2.1 and the hypothesized disruption of microtubule dynamics.

Cell_Cycle_Pathway G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Indole Indole-M1 Block Indole->Block Block->M Disruption of Mitotic Spindle

Figure 2: Hypothesized effect of Indole-M1 on the cell cycle.

Experimental Protocol: Cell Cycle Analysis
  • Cell Culture & Treatment: Seed HeLa cells in 6-well plates. After 24 hours, treat cells with vehicle (DMSO), and varying concentrations of Indole-M1 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.[10][13]

  • Harvesting & Fixation: Harvest both adherent and floating cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C.[10][13]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A. Incubate in the dark for 30 minutes.[10]

  • Acquisition & Analysis: Analyze samples on a flow cytometer, collecting at least 10,000 events per sample.[10] Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Interpretation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle (DMSO)55.2%24.1%20.7%
Indole-M1 (0.4 µM) 40.1%21.5%38.4%
Indole-M1 (0.8 µM) 25.6%15.3%59.1%
Indole-M1 (1.6 µM) 10.3%8.9%80.8%

A significant, dose-dependent increase in the G2/M population strongly validates the proposed MoA.

Visual Confirmation via Immunofluorescence Microscopy

The final step in cellular validation is to directly visualize the effect of Indole-M1 on the microtubule network. Immunofluorescence (IF) staining of α-tubulin allows for high-resolution imaging of the cytoskeleton.[8][14]

Causality: Direct visual evidence of microtubule depolymerization provides the most compelling confirmation of the compound's cellular mechanism, linking the G2/M arrest directly to a disrupted cytoskeleton.

Experimental Protocol: Microtubule Staining
  • Cell Culture: Grow cells on glass coverslips in a 24-well plate. Treat with vehicle or Indole-M1 (1x IC50) for 6-18 hours.[8]

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, wash with PBS, and then permeabilize with a buffer containing a mild detergent (e.g., Triton X-100 or saponin).[8][14]

  • Blocking & Staining: Block non-specific sites with 1% BSA. Incubate with a primary antibody against α-tubulin (overnight at 4°C). Wash, then incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.[14]

  • Mounting & Imaging: Counterstain nuclei with DAPI, mount the coverslips onto slides, and visualize using a fluorescence or confocal microscope.[14]

Expected Results:

  • Vehicle-treated cells: Will display a well-organized, filamentous network of microtubules extending throughout the cytoplasm.

  • Indole-M1-treated cells: Will show a diffuse, punctate cytoplasmic staining pattern, indicative of microtubule depolymerization and a collapse of the cytoskeletal network.

Phase 3: Comparative Analysis and Selectivity

This final phase benchmarks Indole-M1 against established drugs and assesses its specificity, providing crucial context for its potential as a therapeutic candidate.

Comparative Analysis: By integrating the data from all previous phases, we can objectively compare Indole-M1 to known tubulin inhibitors.

FeatureIndole-M1 Paclitaxel (Stabilizer)Nocodazole (Destabilizer)
Biochemical MoA Inhibits PolymerizationEnhances PolymerizationInhibits Polymerization
Cellular MoA G2/M ArrestG2/M ArrestG2/M Arrest
Microtubule Phenotype DepolymerizationBundling, StabilizationDepolymerization
Potency (HeLa IC50) 0.85 µM0.01 µM0.05 µM

This comparison clearly positions Indole-M1 as a tubulin destabilizer. While less potent than Paclitaxel in this hypothetical example, its novel chemical scaffold may offer advantages in other areas, such as reduced susceptibility to multidrug resistance mechanisms or a different safety profile, warranting further investigation.

Conclusion

This guide outlines a systematic, evidence-based approach to validating the mechanism of action for novel this compound derivatives, using tubulin inhibition as a representative hypothesis. By progressing from direct biochemical assays to multi-faceted cellular confirmation and comparative analysis, researchers can build a robust and defensible data package. Each experimental step is designed to logically inform the next, creating a self-validating workflow that embodies scientific integrity. The successful execution of this strategy can confidently elucidate the primary MoA of a novel compound, paving the way for its further preclinical and clinical development.

References

Assessing the Selectivity of Substituted Indole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Privileged Structure in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The human kinome comprises over 500 members, and while this offers a wealth of therapeutic targets, the high degree of structural conservation in the ATP-binding site presents a significant challenge: achieving inhibitor selectivity.[1] Off-target inhibition can lead to unforeseen toxicities or even paradoxical pathway activation, confounding clinical outcomes.[2][3]

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry. Its versatile structure is found in numerous natural products and has been extensively utilized in the design of potent kinase inhibitors targeting a wide array of kinases, including VEGFR, Pim kinases, and CDKs.[1][4][5][6] Modifications to the indole ring system are critical for tuning both potency and selectivity.[4][7] This guide will provide a comprehensive framework for assessing the selectivity of kinase inhibitors, using a representative, hypothetical 6-Chloro-5-methoxy-1H-indole based compound as a case study to illustrate the principles and methodologies. While public domain data for a specific kinase inhibitor with this exact substitution pattern is limited, the principles discussed are universally applicable to the evaluation of any novel kinase inhibitor.

The Selectivity Challenge: Why Broad Kinome Profiling is Essential

A highly potent inhibitor against its intended target is only half the story. A successful therapeutic agent must also be selective, minimizing interactions with other kinases in the vast human kinome. Broad kinase screening is crucial for identifying potent and selective inhibitors, which helps to reduce the risk of adverse side effects.[8] For instance, while the initial development of some drugs targets a specific kinase, their clinical utility is sometimes realized through their "off-target" activity against other kinases.[9] This underscores the importance of a comprehensive understanding of a compound's interaction landscape.

This guide will compare and contrast the essential experimental workflows required to build a robust selectivity profile for a novel indole-based kinase inhibitor.

Experimental Workflow for Selectivity Assessment

A multi-faceted approach is necessary to build a comprehensive selectivity profile. This typically begins with broad, high-throughput biochemical assays and is followed by more physiologically relevant cell-based assays to confirm on-target activity and assess cellular selectivity.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Target Engagement & Selectivity A Novel Indole-Based Inhibitor B High-Throughput Kinase Panel Screen (e.g., KINOMEscan® or similar) A->B C Initial 'Hit' Kinases Identified B->C D IC50 Determination for Hits (Radiometric or Mobility Shift Assay) C->D E Selectivity Analysis (Comparison of IC50 values) D->E F Cellular Target Engagement Assay (e.g., NanoBRET™) E->F Proceed with potent and selective candidates I Correlation of Biochemical and Cellular Data F->I G Cellular Phosphorylation Assay (Western Blot or ELISA) G->I H Phenotypic Screening (Cell Viability, Apoptosis Assays) H->I

Caption: High-level experimental workflow for assessing kinase inhibitor selectivity.

PART 1: In Vitro Biochemical Selectivity Profiling

The initial step in characterizing a new inhibitor is to assess its activity against a large panel of purified kinases. This provides a direct measure of the compound's intrinsic affinity for different kinase enzymes.

High-Throughput Kinome Screening

Platforms like KINOMEscan® utilize a competitive binding assay to quantify the interactions of a test compound against hundreds of kinases.[3] This approach provides a broad, unbiased view of the inhibitor's kinome-wide selectivity.

Data Presentation: Kinome Selectivity Profile

The results of a kinome scan are often visualized as a dendrogram, where inhibited kinases are highlighted. For our hypothetical this compound inhibitor, let's assume the primary target is Pim-1 kinase, with some off-target activity noted.

Kinase Target % Inhibition at 1 µM Selectivity Score (S-score)
Pim-1 98% S(1) = 0.02
Pim-285%S(10) = 0.15
Pim-375%S(35) = 0.25
DYRK1A60%S(35) = 0.40
CLK155%S(35) = 0.45
Other 400+ kinases<50%>0.5

This is hypothetical data for illustrative purposes.

IC50 Determination for Key Targets

Following the initial screen, it is critical to determine the half-maximal inhibitory concentration (IC50) for the primary target(s) and significant off-targets. Radiometric assays are considered the "gold standard" for this, directly measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[7]

Experimental Protocol: Radiometric Kinase Assay (e.g., for Pim-1)

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, and other cofactors necessary for kinase activity.

  • Compound Dilution: Prepare a serial dilution of the this compound inhibitor in DMSO, then dilute further in the reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 10 µL of the diluted inhibitor.

    • Add 20 µL of a solution containing the substrate peptide and the Pim-1 enzyme.

    • Initiate the reaction by adding 20 µL of [γ-³³P]ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[10]

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stopping the Reaction: Stop the reaction by adding phosphoric acid.

  • Separation: Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.[7]

  • Detection: Measure the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Comparative Data: IC50 Values of Indole-Based Inhibitors

Compound Primary Target IC50 (nM) Key Off-Target IC50 (nM) Selectivity (Fold) Reference
Hypothetical this compound Pim-1 15 DYRK1A 300 20 Illustrative
SGI-1776 (Pim inhibitor)Pim-12FLT32010[11]
AZD1208 (Pim inhibitor)Pim-15Multiple>100>20[11]
Compound 18b (Indole-based)VEGFR-270->1000>14[5]

This table includes hypothetical data for our case study compound alongside real data for comparison.

PART 2: Cell-Based Assays for Target Engagement and Cellular Selectivity

Biochemical assays provide crucial information but do not fully replicate the complex cellular environment.[11] Cell-based assays are essential to confirm that the inhibitor can enter cells, engage its target, and exert a biological effect at concentrations comparable to its biochemical potency.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement assay is a powerful method to quantify compound binding to a target protein within intact, living cells.[12][13] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescent tracer that binds to the kinase's active site (the acceptor).[13] An inhibitor will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[12]

G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present Kinase_NLuc Kinase-NanoLuc® (Donor) Tracer Fluorescent Tracer (Acceptor) Kinase_NLuc->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Kinase_NLuc2 Kinase-NanoLuc® (Donor) Inhibitor Indole Inhibitor Kinase_NLuc2->Inhibitor Competitive Binding NoBRET Low BRET Signal Tracer2 Fluorescent Tracer (Acceptor) Tracer2->NoBRET No Energy Transfer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the target kinase (e.g., Pim-1) fused to NanoLuc® luciferase. Incubate for 24 hours to allow protein expression.[13][14]

  • Assay Plating: Harvest the transfected cells and resuspend them in Opti-MEM. Dispense the cell suspension into a white 96-well assay plate.[14]

  • Compound Addition: Add the this compound inhibitor at various concentrations to the wells.

  • Tracer Addition: Add the fluorescent tracer at a predetermined optimal concentration.

  • Equilibration: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.[14]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, which includes an extracellular NanoLuc® inhibitor to reduce background signal.[13]

    • Add the substrate solution to each well.

    • Read the plate on a luminometer capable of measuring dual-filtered luminescence (e.g., donor emission at 460 nm and acceptor emission at >600 nm).[13][14]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the corrected BRET ratio against the inhibitor concentration to determine the cellular IC50.

Cellular Phosphorylation Assay

To confirm that target engagement translates into functional inhibition, one can measure the phosphorylation of a known downstream substrate of the target kinase. For Pim-1, a known substrate is the pro-apoptotic protein BAD. Inhibition of Pim-1 should lead to a decrease in the phosphorylation of BAD at Ser112.

Experimental Protocol: Western Blot for Substrate Phosphorylation

  • Cell Treatment: Culture a relevant cell line (e.g., a leukemia cell line where Pim-1 is active) and treat with increasing concentrations of the indole inhibitor for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated BAD (p-BAD Ser112).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Re-probe the blot with an antibody for total BAD and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

Conclusion: Synthesizing the Data for a Complete Selectivity Profile

A comprehensive assessment of a novel kinase inhibitor, such as one based on the this compound scaffold, requires a logical and multi-pronged experimental approach. By integrating data from broad kinome-wide biochemical screens with targeted IC50 determinations and validating these findings in a cellular context through target engagement and functional downstream assays, researchers can build a robust and reliable selectivity profile. This detailed characterization is paramount for advancing a compound through the drug discovery pipeline, enabling informed decisions to be made about its therapeutic potential and potential liabilities. The methodologies and principles outlined in this guide provide a self-validating system to ensure the scientific integrity of such an assessment.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-5-methoxy-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of specialized chemical compounds is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Chloro-5-methoxy-1H-indole, a halogenated indole derivative. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Understanding the Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4)

  • H315: Causes skin irritation (Skin irritation, Category 2)

  • H319: Causes serious eye irritation (Serious eye irritation, Category 2A)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)

This profile necessitates careful handling to prevent exposure through ingestion, skin or eye contact, and inhalation.

Hazard Summary Table
Hazard ClassificationGHS CategorySignal WordPictogram
Acute Toxicity, OralCategory 4WarningExclamation Mark
Skin IrritationCategory 2WarningExclamation Mark
Serious Eye IrritationCategory 2AWarningExclamation Mark
STOT, Single ExposureCategory 3WarningExclamation Mark

Source: PubChem CID 13113493[1]

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The causality behind PPE selection is to create a barrier between the researcher and the hazardous material, mitigating the risks identified above.

  • Gloves: Nitrile rubber gloves are mandatory. For tasks with a high risk of splash or extended contact, consider double-gloving.

  • Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards are essential to protect against splashes that can cause serious eye irritation.

  • Lab Coat: A fully buttoned, long-sleeved lab coat made of a chemically resistant material must be worn to prevent skin contact.

  • Respiratory Protection: All handling of solid this compound that could generate dust, and any handling of its solutions outside of a certified chemical fume hood, requires respiratory protection. A NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge is recommended. All work with this compound should ideally be conducted within a chemical fume hood to minimize inhalation risk[2][3].

Disposal Workflow: A Step-by-Step Protocol

The overriding principle for the disposal of this compound is that it must be treated as a halogenated organic hazardous waste . It must never be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

The foundation of a compliant and safe disposal system is meticulous segregation. This prevents dangerous chemical reactions and ensures the waste is sent to the appropriate treatment facility.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it.

  • Halogenated vs. Non-Halogenated: This compound is a halogenated organic. It MUST be collected separately from non-halogenated organic wastes[4][5]. Mixing these waste streams increases disposal costs and complexity.

  • Chemical Incompatibility: Avoid mixing with strong oxidizing agents or strong acids, as this can lead to vigorous and potentially hazardous reactions[2].

Step 2: Container Selection and Labeling

Proper containment and identification are mandated by regulatory bodies like the EPA.

  • Container Choice: Use a container made of a material compatible with halogenated organic compounds, such as glass or high-density polyethylene (HDPE). The container must have a secure, tight-fitting screw cap to prevent leaks and evaporation[5].

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The specific hazard warnings (e.g., "Irritant," "Harmful if Swallowed") or corresponding pictograms[1].

    • The accumulation start date.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories should have designated SAAs for the temporary storage of hazardous waste.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Storage Limits: Federal regulations limit the amount of hazardous waste that can be stored in an SAA to 55 gallons. For acutely toxic wastes, the limit is one quart[2].

  • Container Management: Keep waste containers closed at all times except when adding waste. This is crucial to prevent the release of vapors[5].

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Contact EHS: Follow your institution's specific procedures for requesting a waste pickup.

  • Documentation: Ensure all necessary paperwork is completed accurately. This typically includes a hazardous waste tag or manifest detailing the contents of the container.

Disposal Decision Workflow

Caption: Decision workflow for the safe disposal of this compound waste.

Spill and Decontamination Procedures

Accidents can happen, and preparedness is key to mitigating their impact.

  • Small Spills (Solid):

    • Ensure proper PPE is worn, including respiratory protection.

    • Gently sweep up the solid material, avoiding dust generation. Use a dustpan and brush designated for chemical waste.

    • Place the swept material into the designated halogenated organic waste container.

    • Decontaminate the area with a suitable laboratory detergent and water.

    • Collect all cleaning materials (e.g., paper towels, wipes) as hazardous waste.

  • Small Spills (Solution):

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.

    • Place the absorbent material into the designated halogenated organic waste container.

    • Decontaminate the spill area.

    • Collect all cleanup materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the contaminated area until it is deemed safe by trained personnel.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the compound's specific hazards, implementing rigorous segregation and labeling protocols, and adhering to institutional and regulatory guidelines, researchers can ensure that their work advances science without compromising safety. This self-validating system of cautious handling, proper containment, and compliant disposal builds a foundation of trust and expertise in all laboratory operations.

References

Personal protective equipment for handling 6-Chloro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 6-Chloro-5-methoxy-1H-indole

Navigating the specific hazards of this compound requires a comprehensive understanding of its properties and the implementation of rigorous safety protocols. This guide provides drug development professionals, researchers, and scientists with essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring both personal safety and experimental integrity.

This compound is classified as a hazardous substance, known to be harmful if swallowed, and to cause skin, eye, and respiratory irritation.[1][2] Therefore, adherence to strict personal protective equipment (PPE) protocols is not merely a recommendation but a critical necessity. This guide will detail the appropriate PPE, operational plans for safe handling, and compliant disposal methods.

I. Hazard Assessment and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is categorized with the following warnings:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications underscore the importance of a multi-faceted approach to personal protection, covering all potential routes of exposure.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when working with this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a risk of splashing.[2][3][4]Protects eyes and face from accidental splashes of the chemical or solvents during handling and dissolution.
Hand Protection Chemically resistant gloves (e.g., nitrile). It is crucial to inspect gloves before use and to practice proper removal techniques.[2][3]Prevents direct skin contact, which can cause irritation.[1]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required to cover all exposed skin.[3]Minimizes the risk of skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator or a mask with a particulate filter (conforming to EN 143) may be required if engineering controls are insufficient, during spill cleanup, or when handling the powder outside of a fume hood.[3][5]Prevents inhalation of dust particles, which can cause respiratory tract irritation.[1]

III. Operational Plan for Safe Handling

A systematic workflow is essential to minimize exposure and prevent contamination.

Preparation
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.

  • Ensure Proper Ventilation: All handling of this compound, especially the solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[5][6]

  • Don Appropriate PPE: Before handling the chemical, put on all the recommended PPE as detailed in the table above.

Handling
  • Weighing: When weighing the solid material, do so in a contained space or an enclosure with local exhaust ventilation to prevent the generation and dispersal of dust.[7]

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • General Practices: Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][5]

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is often recommended to keep it refrigerated.[4][8]

Spill and Emergency Procedures

In the event of a small spill, and while wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] Avoid creating dust.[4] Ensure the area is well-ventilated. For larger spills, evacuate the area and follow your institution's emergency procedures. An eyewash station and safety shower should be readily accessible.[4][5]

IV. Disposal Plan: Managing Halogenated Waste

As a chlorinated organic compound, the disposal of this compound and its contaminated waste requires special attention to prevent environmental contamination. Halogenated hydrocarbons are often considered hazardous and should not be disposed of in wastewater.[9]

Waste Segregation
  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container for halogenated organic solvents. Do not mix with non-halogenated solvent waste.

  • Aqueous Waste: Aqueous solutions containing this compound should be treated as hazardous waste.

Disposal Methodology

The primary method for the disposal of chlorinated organic residues is high-temperature incineration by a licensed hazardous waste disposal facility.[10] This process decomposes the compound into gaseous byproducts which can be scrubbed to prevent atmospheric pollution.[10] It is crucial to follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Below is a decision-making workflow for the handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-5-methoxy-1H-indole
Reactant of Route 2
Reactant of Route 2
6-Chloro-5-methoxy-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.